molecular formula C8H16O2 B6264551 2,4-dimethylhexanoic acid CAS No. 70621-82-8

2,4-dimethylhexanoic acid

Cat. No.: B6264551
CAS No.: 70621-82-8
M. Wt: 144.2
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Description

2,4-dimethylhexanoic acid is a useful research compound. Its molecular formula is C8H16O2 and its molecular weight is 144.2. The purity is usually 95.
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Properties

CAS No.

70621-82-8

Molecular Formula

C8H16O2

Molecular Weight

144.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylhexanoic acid is a branched-chain carboxylic acid with the chemical formula C8H16O2. As a member of the branched-chain fatty acid (BCFA) family, it holds interest in various scientific fields, from chemical ecology to drug discovery, due to the unique biological activities associated with this class of molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental methodologies for their determination, and insights into its potential biological significance.

Chemical and Physical Properties

The following tables summarize the key physical and chemical properties of this compound.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C8H16O2[1][2]
Molecular Weight 144.21 g/mol [1][2]
CAS Number 70621-82-8[1][2]
IUPAC Name This compound[2]
Appearance Colorless liquid[1]
Odor Strong odor[1]
Density 0.924 g/cm³[1]
Boiling Point 230.6 °C at 760 mmHg[1]
Flash Point 104.8 °C[1]
Refractive Index 1.433[1]
Vapor Pressure 0.0231 mmHg at 25 °C
Computed Properties
PropertyValueSource(s)
XLogP3 2.5[2]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 4[3]
Topological Polar Surface Area 37.3 Ų[2]
Monoisotopic Mass 144.115029749 Da[2]

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physical properties of liquid carboxylic acids like this compound.

Determination of Density

The density of a liquid can be determined using a pycnometer or a hydrometer. A common laboratory method involves the following steps:

  • Mass Measurement: The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.

  • Volume Measurement: A known volume of this compound is added to the graduated cylinder.

  • Mass of Liquid: The total mass of the graduated cylinder and the liquid is measured. The mass of the liquid is determined by subtracting the mass of the empty cylinder.

  • Density Calculation: The density is calculated by dividing the mass of the liquid by its volume.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point is as follows:

  • Apparatus Setup: A small amount of this compound is placed in a test tube. A thermometer is suspended in the test tube with the bulb just above the liquid surface. The test tube is heated in a heating mantle or an oil bath.

  • Heating: The liquid is heated gently.

  • Observation: The temperature at which the liquid boils and its vapor condenses on the thermometer bulb, with the condensate dripping back into the liquid, is recorded as the boiling point.

Determination of Refractive Index

The refractive index of a liquid is measured using a refractometer, typically an Abbé refractometer. The procedure is as follows:

  • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: A few drops of this compound are placed on the prism of the refractometer.

  • Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should also be recorded.

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. It is commonly determined using a closed-cup or open-cup tester. The general procedure is:

  • Sample Preparation: The sample of this compound is placed in the test cup of the apparatus.

  • Heating: The sample is heated at a slow, constant rate.

  • Ignition Source: A small flame or spark is passed over the surface of the liquid at regular temperature intervals.

  • Observation: The flash point is the lowest temperature at which the vapors above the liquid ignite momentarily upon the application of the ignition source.

Biological Significance and Signaling Pathways

Branched-chain fatty acids (BCFAs) are increasingly recognized for their roles in cellular signaling and metabolism. While specific research on this compound is limited, the broader class of BCFAs has been shown to be endogenous ligands for Peroxisome Proliferator-Activated Receptor alpha (PPARα)[4][5][6].

PPARα Signaling Pathway

PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. The activation of PPARα by ligands such as BCFAs leads to the transcription of a suite of genes involved in fatty acid oxidation.

PPARa_Signaling cluster_extracellular cluster_cytoplasm cluster_nucleus BCFA This compound (BCFA) BCFA_cyt BCFA BCFA->BCFA_cyt Uptake FABP Fatty Acid Binding Protein BCFA_cyt->FABP Acyl_CoA_Synthetase Acyl-CoA Synthetase BCFA_cyt->Acyl_CoA_Synthetase Activation FABP->Acyl_CoA_Synthetase Transport BCFA_CoA BCFA-CoA Acyl_CoA_Synthetase->BCFA_CoA PPARa PPARα BCFA_CoA->PPARa Binding & Activation RXR RXR PPARa->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding Target_Genes Target Genes (e.g., CPT1, ACOX1) PPRE->Target_Genes Transcriptional Activation

Caption: PPARα signaling pathway activated by a branched-chain fatty acid.

Role in Chemical Ecology

A specific stereoisomer, (2R,4R)-2,4-dimethylhexanoic acid, has been identified as a component of the scent gland secretions of certain European harvestmen (Opiliones). This suggests a role for this molecule in chemical defense or communication in these arthropods.

Synthesis

The synthesis of this compound can be achieved through various organic synthesis routes. A common approach involves the use of Grignard reagents and α,β-unsaturated esters. A generalized synthetic workflow is outlined below.

Synthesis_Workflow Start Starting Materials (e.g., Crotonaldehyde, Ethyl Bromide) Step1 Grignard Reaction Start->Step1 Intermediate1 Intermediate Alcohol Step1->Intermediate1 Step2 Oxidation Intermediate1->Step2 Intermediate2 Intermediate Aldehyde Step2->Intermediate2 Step3 Wittig Reaction Intermediate2->Step3 Intermediate3 α,β-Unsaturated Ester Step3->Intermediate3 Step4 Michael Addition (e.g., with Lithium dimethylcuprate) Intermediate3->Step4 Intermediate4 Ester Precursor Step4->Intermediate4 Step5 Hydrolysis Intermediate4->Step5 Product This compound Step5->Product

Caption: A generalized synthetic workflow for this compound.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and identification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of carboxylic acids like this compound, derivatization to a more volatile ester form (e.g., methyl ester) is often performed prior to analysis to improve chromatographic peak shape and sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts and coupling constants in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum, are characteristic of the this compound structure.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group, and a strong absorption band around 1700-1725 cm⁻¹ corresponding to the C=O stretching of the carbonyl group.

Conclusion

This compound is a branched-chain fatty acid with a distinct set of physical and chemical properties. Its biological significance is beginning to be understood, particularly in the context of its role as a potential signaling molecule through the activation of nuclear receptors like PPARα. Further research into the specific biological activities of its different stereoisomers and the development of efficient and stereoselective synthetic routes will be crucial for unlocking its full potential in various scientific and therapeutic applications. This guide provides a foundational understanding of this intriguing molecule for researchers and professionals in the field.

References

Unveiling a Novel Semiochemical: The Presence of 2,4-Dimethylhexanoic Acid in Harvestmen

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals on the Natural Occurrence, Analysis, and Potential Significance of 2,4-Dimethylhexanoic Acid in Insects.

Introduction

Recent advancements in chemical ecology have led to the identification of a novel semiochemical, (2R,4R)-2,4-dimethylhexanoic acid, within the scent gland secretions of certain arachnids. This discovery opens new avenues for research into the chemical communication and defense mechanisms of these organisms. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound in the order Opiliones (harvestmen), detailing the analytical methods employed for its identification and quantification, and discussing its potential role in insect biology. The information presented herein is intended to serve as a valuable resource for researchers in chemical ecology, entomology, and drug development who are interested in exploring the untapped potential of novel natural compounds.

Natural Occurrence and Quantitative Data

To date, the natural occurrence of this compound in the animal kingdom has been exclusively identified in the scent gland secretions of two European harvestmen species of the genus Nelima: Nelima sempronii and Nelima narcisi.[1][2] Notably, the specific stereoisomer identified is (2R,4R)-2,4-dimethylhexanoic acid.[1][2]

The presence of this compound is associated with a fascinating case of juvenile-adult polymorphism in the chemical secretions of N. sempronii.[1] While juveniles secrete 4-phenyl-2-butanone, adults produce a mixture containing (2R,4R)-2,4-dimethylhexanoic acid and (R)-2-methyl-1-phenyl-pentan-3-one.[1] In N. narcisi, the secretions of adults exhibit various chromatographic profiles, with (2R,4R)-2,4-dimethylhexanoic acid being a consistent component, sometimes found alone or in combination with other compounds like 4-phenyl-2-butanone and 2-phenylacetamide.[1]

The following table summarizes the known natural occurrence and qualitative abundance of (2R,4R)-2,4-dimethylhexanoic acid in the scent gland secretions of these harvestmen, based on the published chromatographic profiles.

SpeciesLife StageSecretion Profile ComponentsRelative Abundance of (2R,4R)-2,4-dimethylhexanoic acid
Nelima semproniiAdult(2R,4R)-2,4-dimethylhexanoic acid, (R)-2-methyl-1-phenyl-pentan-3-onePresent
Nelima narcisiAdultProfile 1: (2R,4R)-2,4-dimethylhexanoic acidMajor Component
Profile 2: (2R,4R)-2,4-dimethylhexanoic acid, 4-phenyl-2-butanonePresent
Profile 3: (2R,4R)-2,4-dimethylhexanoic acid, 4-phenyl-2-butanone, 2-phenylacetamidePresent
Profile 4: (2R,4R)-2,4-dimethylhexanoic acid, 2-phenylacetamidePresent

Experimental Protocols

The identification and characterization of (2R,4R)-2,4-dimethylhexanoic acid from harvestmen secretions involved a combination of sophisticated analytical techniques. The following protocols are based on the methodologies described in the primary research.[1]

Sample Collection and Secretion Extraction
  • Organism Collection: Specimens of Nelima sempronii and Nelima narcisi are collected from their natural habitats.

  • Secretion Extraction: The scent gland secretion is obtained by whole-body extraction of individual harvestmen in a suitable organic solvent, such as methylene (B1212753) chloride or hexane. This involves immersing the entire organism in the solvent for a defined period (e.g., 1-2 hours) to allow the compounds from the scent glands to dissolve. The resulting extract is then carefully removed and stored for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the separation and identification of the volatile and semi-volatile compounds in the secretion extract.

  • Chromatographic Separation:

    • Column: A non-polar capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase) is typically used for the initial separation of the chemical constituents.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is employed to effectively separate the compounds. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).

  • Mass Spectrometry:

    • Ionization: Electron impact (EI) ionization at 70 eV is used to fragment the molecules.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is used to separate the resulting ions based on their mass-to-charge ratio (m/z).

    • Data Acquisition: Mass spectra are recorded over a specific m/z range (e.g., 40-500).

  • Compound Identification: The identification of this compound is achieved by comparing its mass spectrum and retention index with those of a synthesized authentic standard.

Chiral Chromatography for Stereoisomer Determination
  • Instrumentation: A GC-MS system equipped with a chiral capillary column is essential for separating the different stereoisomers of this compound.

  • Chiral Column: A cyclodextrin-based chiral stationary phase (e.g., a β-cyclodextrin derivative) is used to achieve enantiomeric separation.

  • Analysis: The natural extract and synthesized stereoisomeric standards of this compound are injected into the chiral GC-MS system. The retention times of the stereoisomers in the natural sample are then compared to those of the authentic standards to determine the absolute configuration of the naturally occurring compound.

Synthesis of Stereoisomeric Standards

The synthesis of the different stereoisomers of this compound is crucial for their unambiguous identification in the natural extracts. This typically involves stereoselective synthetic routes using chiral auxiliaries or starting materials. For example, the synthesis of (2R,4R)- and (2S,4R)-2,4-dimethylhexanoic acid can be achieved through methods such as the Evans' oxazolidinone chemistry, allowing for precise control over the stereochemistry at the C2 and C4 positions.

Signaling Pathways and Biological Role

Currently, there is no published research on the specific signaling pathways that are activated by this compound in insects or other organisms. The research on this compound in harvestmen is still in its early stages, with a primary focus on its chemical identification and its significance in chemosystematics.

The presence of this compound in the scent glands of harvestmen strongly suggests a role as a semiochemical. Given that scent gland secretions in harvestmen are generally considered to be defensive allomones, it is plausible that (2R,4R)-2,4-dimethylhexanoic acid contributes to the chemical defense of Nelima species against predators. Its acidic nature could make it an irritant or deterrent.

Further research is required to elucidate the precise biological function of this compound. This could involve behavioral bioassays to test its repellent or attractive properties towards potential predators or other harvestmen. Electrophysiological studies, such as electroantennography (EAG) or single-sensillum recording (SSR) on potential receiving organisms, could help identify the olfactory receptors that detect this molecule and initiate a behavioral response.

Visualizations

The following diagrams illustrate the experimental workflow for the analysis of this compound and a conceptual representation of its potential role as a semiochemical.

Experimental_Workflow cluster_collection Sample Collection cluster_extraction Extraction cluster_analysis Chemical Analysis cluster_synthesis Standard Synthesis Collection Collection of Harvestmen (Nelima sp.) Extraction Whole-Body Extraction (Methylene Chloride) Collection->Extraction GCMS GC-MS Analysis (Non-polar column) Extraction->GCMS Chiral_GCMS Chiral GC-MS Analysis (Cyclodextrin column) Extraction->Chiral_GCMS Identification Compound Identification & Stereoisomer Determination GCMS->Identification Chiral_GCMS->Identification Synthesis Synthesis of This compound Stereoisomers Synthesis->Chiral_GCMS

Caption: Experimental workflow for the identification of this compound.

Semiochemical_Interaction cluster_emitter Emitter cluster_signal Chemical Signal cluster_receiver Receiver cluster_response Behavioral Response Harvestman Harvestman (Nelima sp.) Secretion Scent Gland Secretion containing (2R,4R)-2,4-dimethylhexanoic acid Harvestman->Secretion releases Predator Potential Predator Secretion->Predator detected by Conspecific Conspecific Harvestman Secretion->Conspecific detected by Repellence Repellence / Deterrence Predator->Repellence Communication Intraspecific Communication (e.g., alarm, aggregation) Conspecific->Communication

Caption: Conceptual model of the potential semiochemical role of the secretion.

Conclusion and Future Directions

The discovery of (2R,4R)-2,4-dimethylhexanoic acid in the scent gland secretions of Nelima harvestmen marks a significant addition to the known chemical diversity of arthropod semiochemicals. While the initial research has successfully identified and characterized this novel compound, its biological role and the underlying signaling pathways remain to be elucidated.

Future research should focus on:

  • Quantitative Analysis: Determining the absolute and relative concentrations of (2R,4R)-2,4-dimethylhexanoic acid in the secretions of different individuals, sexes, and populations of Nelima species.

  • Behavioral Bioassays: Investigating the behavioral responses of potential predators and conspecifics to synthetic (2R,4R)-2,4-dimethylhexanoic acid to understand its function as an allomone or pheromone.

  • Electrophysiology: Identifying the olfactory receptors in potential receiving organisms that are tuned to this specific molecule.

  • Biosynthetic Pathways: Elucidating the biosynthetic pathway of this compound in the scent glands of Nelima harvestmen.

  • Screening for Broader Occurrence: Investigating other insect and arachnid species to determine if the occurrence of this compound is more widespread.

The exploration of this novel semiochemical holds promise for the development of new pest management strategies and may provide lead compounds for drug discovery. This technical guide serves as a foundational resource to stimulate and guide further investigation into this intriguing natural product.

References

An In-depth Technical Guide to the Stereoisomers of 2,4-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoisomers of 2,4-dimethylhexanoic acid, a branched-chain carboxylic acid with significant implications in various scientific fields. Due to the presence of two chiral centers at positions 2 and 4, this compound exists as four distinct stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). Understanding the unique properties and structures of each stereoisomer is crucial for applications in drug development, metabolomics, and chemical ecology.

Stereoisomeric Structures and Relationships

The four stereoisomers of this compound arise from the different spatial arrangements of the methyl groups at the second and fourth carbon atoms. The relationships between these isomers are categorized as either enantiomeric (non-superimposable mirror images) or diastereomeric (stereoisomers that are not mirror images).

  • Enantiomeric Pairs:

    • (2R,4R)-2,4-dimethylhexanoic acid and (2S,4S)-2,4-dimethylhexanoic acid

    • (2R,4S)-2,4-dimethylhexanoic acid and (2S,4R)-2,4-dimethylhexanoic acid

  • Diastereomeric Pairs:

    • (2R,4R) is a diastereomer of (2R,4S) and (2S,4R).

    • (2S,4S) is a diastereomer of (2R,4S) and (2S,4R).

The structural representations of these four stereoisomers are depicted below.

G cluster_0 (2R,4R)-2,4-dimethylhexanoic acid cluster_1 (2S,4S)-2,4-dimethylhexanoic acid cluster_2 (2R,4S)-2,4-dimethylhexanoic acid cluster_3 (2S,4R)-2,4-dimethylhexanoic acid a b a->b Enantiomers c a->c Diastereomers d a->d Diastereomers b->c Diastereomers b->d Diastereomers c->d Enantiomers

Caption: Stereoisomers of this compound.

Physicochemical Properties

PropertyValue
Molecular Formula C₈H₁₆O₂
Molecular Weight 144.21 g/mol [1][2]
Boiling Point (for this compound) 230.6 °C at 760 mmHg[1]
Density (for this compound) 0.924 g/cm³[1]
Flash Point (for this compound) 104.8 °C[1]
Refractive Index (for this compound) 1.433[1]
LogP 2.14330[1]

Note: These values are for the general compound and may vary between the specific stereoisomers.

Stereoselective Synthesis

The controlled synthesis of a specific stereoisomer of this compound is a significant challenge that can be addressed through stereoselective synthesis methodologies. One effective approach involves the use of chiral auxiliaries to direct the stereochemical outcome of the reaction.

A documented method for the synthesis of enantiopure (2R,4S)-2,4-dimethylhexanoic acid utilizes (+)-pseudoephedrine as a chiral auxiliary.[3] The synthesis involves the stereoselective alkylation of propionic anhydride. The reaction with (S)-1-iodo-2-methylbutane in the presence of the chiral auxiliary, followed by mild hydrolysis, yields the desired (2R,4S) isomer.[3]

The following workflow illustrates the general principle of stereoselective synthesis using a chiral auxiliary.

G start Starting Material (Propionic Anhydride) intermediate Chiral Intermediate start->intermediate Reaction with auxiliary Chiral Auxiliary ((+)-Pseudoephedrine) auxiliary->intermediate hydrolysis Mild Hydrolysis intermediate->hydrolysis Alkylation with alkylating_agent Alkylating Agent ((S)-1-iodo-2-methylbutane) alkylating_agent->hydrolysis product Enantiopure Product ((2R,4S)-2,4-dimethylhexanoic acid) hydrolysis->product removal Auxiliary Removal product->removal G start Racemic/Diastereomeric Mixture column_selection Select Chiral Column start->column_selection mobile_phase_screening Screen Mobile Phases column_selection->mobile_phase_screening injection Inject Sample mobile_phase_screening->injection chromatogram Analyze Chromatogram injection->chromatogram optimization Optimize Separation chromatogram->optimization Partial or No Separation validation Validate Method chromatogram->validation Baseline Separation optimization->injection

References

The Biological Significance of (2R,4R)-2,4-dimethylhexanoic Acid in Harvestmen: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Harvestmen (Opiliones) are well-known for their sophisticated chemical defense mechanisms, primarily involving the secretion of noxious compounds from their scent glands. This technical guide delves into the core of a recently discovered component of this chemical arsenal (B13267) in certain European harvestmen of the genus Nelima: (2R,4R)-2,4-dimethylhexanoic acid . This aliphatic acid, along with a unique blend of aromatic compounds, represents a novel class of defensive secretions in these arachnids. A key aspect of its biological significance lies in a distinct juvenile-to-adult polymorphism, suggesting a fascinating developmental shift in chemical defense strategy. This document provides a comprehensive overview of the current knowledge, including the chemical composition of the secretion, detailed experimental methodologies for its analysis, and the hypothesized biosynthetic pathways.

Introduction: A Novel Class of Defensive Compounds

The scent gland secretions of harvestmen are remarkably diverse, often specific to certain taxa, and serve crucial roles in defense against predators and microorganisms.[1][2] While many harvestmen utilize quinones and phenols, a recent study has identified a novel chemical profile in European species of the genus Nelima (Sclerosomatidae).[1] Their secretions are characterized by a mixture of aromatic and aliphatic compounds, including (R)-2-methyl-1-phenyl-pentan-3-one (MPP), 4-phenyl-2-butanone (PB), 2-phenylacetamide (B93265) (PA), and notably, (2R,4R)-2,4-dimethylhexanoic acid (DHA) .[1] These compounds are new to the known chemical repertoire of harvestmen secretions.[1]

The presence of (2R,4R)-2,4-dimethylhexanoic acid is particularly significant due to its involvement in a pronounced juvenile-adult polymorphism in the chemical defense of Nelima sempronii.[1][2] Juvenile specimens of this species primarily secrete 4-phenyl-2-butanone, while adults produce a blend of (R)-2-methyl-1-phenyl-pentan-3-one and (2R,4R)-2,4-dimethylhexanoic acid.[1][2] This ontogenetic shift in the chemical cocktail points towards a sophisticated, developmentally regulated defense mechanism.

Chemical Composition of Nelima Scent Gland Secretions

The defensive secretion of adult European Nelima species is a blend of several key compounds. While qualitative data is available, precise quantitative data on the relative abundance of each component is not extensively detailed in the primary literature.

Table 1: Key Chemical Constituents of European Nelima Scent Gland Secretions

CompoundAbbreviationChemical ClassStereochemistryFound in
2,4-dimethylhexanoic acidDHAAliphatic Acid(2R,4R)Adults
2-methyl-1-phenyl-pentan-3-oneMPPAromatic Ketone(R)Adults
4-phenyl-2-butanonePBAromatic Ketone-Juveniles
2-phenylacetamidePAAromatic Amide-Adults

Data sourced from Raspotnig et al. (2022).[1][2]

Biological Significance

The primary biological role of (2R,4R)-2,4-dimethylhexanoic acid and the associated compounds is believed to be chemical defense . The secretion is expelled from scent glands when the harvestman is threatened, likely acting as a repellent or deterrent to predators.

Juvenile-Adult Polymorphism: A Shift in Defensive Strategy

The most striking aspect of the biological significance of (2R,4R)-2,4-dimethylhexanoic acid is its role in the developmental shift in the chemical defense of Nelima sempronii.

  • Juveniles: Secrete 4-phenyl-2-butanone (PB).

  • Subadults: A transitional phase where the amount of PB decreases, and (R)-2-methyl-1-phenyl-pentan-3-one (MPP) begins to appear.

  • Adults: The secretion is dominated by MPP and (2R,4R)-2,4-dimethylhexanoic acid (DHA), with PB being completely replaced.[2]

This polymorphism suggests that the chemical defense of Nelima is fine-tuned to different life stages, possibly reflecting changes in predator pressures or physiological capabilities.

G cluster_0 Predominant Secretion Component Juvenile Juvenile Stage Subadult Subadult Stage Juvenile->Subadult Development PB 4-phenyl-2-butanone (PB) Juvenile->PB Adult Adult Stage Subadult->Adult Maturation Subadult->PB Diminishes MPP_DHA (R)-2-methyl-1-phenyl-pentan-3-one (MPP) + (2R,4R)-2,4-dimethylhexanoic acid (DHA) Subadult->MPP_DHA Increases Adult->MPP_DHA

Juvenile-Adult Chemical Polymorphism in Nelima sempronii.

Hypothetical Secretion Regeneration Pathway

In Nelima narcisi, variations in the secretion profiles of adults suggest a potential regeneration pathway after the glands have been discharged. It is hypothesized that (2R,4R)-2,4-dimethylhexanoic acid is produced first, followed by the production and subsequent conversion of other aromatic components.

G Start Glandular Depletion Step1 Production of (2R,4R)-2,4-dimethylhexanoic acid (DHA) Start->Step1 Step2 Production of 4-phenyl-2-butanone (PB) Step1->Step2 Step3 Conversion/Replacement with 2-phenylacetamide (PA) Step2->Step3 End Fully Regenerated Secretion Step3->End

Hypothetical Secretion Regeneration in Nelima narcisi.

Experimental Protocols

The identification and characterization of (2R,4R)-2,4-dimethylhexanoic acid and its associated compounds in Nelima secretions have been achieved through a combination of sophisticated analytical techniques.

Sample Collection and Extraction
  • Method: Whole-body extraction of living individuals.

  • Solvent: Hexane or methylene (B1212753) chloride.

  • Procedure: Individual harvestmen are submerged in the solvent for a specified period (e.g., 30 minutes) to extract the contents of the scent glands.

G Start Living Harvestman Specimen Extraction Whole-body extraction (Hexane or Methylene Chloride) Start->Extraction Extract Crude Secretion Extract Extraction->Extract Analysis GC-MS and Chiral Chromatography Extract->Analysis

Workflow for Secretion Sample Preparation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique used for separating and identifying the volatile and semi-volatile compounds in the harvestmen's secretions.

Table 2: Exemplary GC-MS Parameters for Harvestmen Secretion Analysis

ParameterSetting
Gas Chromatograph Thermo Trace GC or similar
Column ZB-5 (5%-phenyl-95%-dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 240°C
Oven Program Initial temperature 50°C (1 min hold), ramp at 10°C/min to 300°C, hold for 5 min
Carrier Gas Helium
Mass Spectrometer Thermo DSQ or similar
Ionization Mode Electron Impact (EI) at 70 eV
Ion Source Temperature 200°C
Interface Temperature 310°C

Parameters are based on methodologies reported for harvestmen secretion analysis.[1]

Chiral Chromatography

To determine the specific stereochemistry of chiral molecules like (2R,4R)-2,4-dimethylhexanoic acid and (R)-2-methyl-1-phenyl-pentan-3-one, chiral gas chromatography is employed.

Table 3: Exemplary Chiral GC-MS Parameters

ParameterSetting
Gas Chromatograph Thermo GC 2000 or similar
Chiral Column CycloSil-B or similar β-cyclodextrin phase
Injector Temperature 240°C
Oven Program Initial temperature 70°C (1 min hold), ramp at 2°C/min to 180°C, then ramp at 10°C/min to 230°C, hold for 5 min
Carrier Gas Helium
Mass Spectrometer Thermo Voyager or similar
Ionization Mode Electron Impact (EI) at 70 eV
Ion Source Temperature 170°C
Interface Temperature 245°C

Parameters are based on methodologies reported for the analysis of Nelima secretions.[1]

Structure Elucidation

The definitive structures of the novel compounds were determined using a combination of:

  • Mass Spectrometry (MS): Analysis of fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework.

  • Stereoselective Synthesis: Synthesis of reference compounds with known stereochemistry for comparison with the natural products.

Hypothetical Biosynthetic Pathway

The biosynthesis of (2R,4R)-2,4-dimethylhexanoic acid in harvestmen has not been definitively elucidated. However, based on the general principles of fatty acid biosynthesis in arthropods, a plausible pathway can be hypothesized. It likely involves the modification of standard fatty acid synthesis pathways to incorporate methyl branches.

Branched-chain fatty acids are typically synthesized using primers other than acetyl-CoA, or by the incorporation of methylmalonyl-CoA instead of malonyl-CoA during chain elongation. The precursors for these branched units are often derived from the catabolism of branched-chain amino acids like valine, leucine, and isoleucine.

G AminoAcids Branched-chain Amino Acids (e.g., Valine, Isoleucine) Precursors Branched-chain Acyl-CoA Primers AminoAcids->Precursors FAS Fatty Acid Synthase (FAS) Complex Precursors->FAS Elongation Chain Elongation with Malonyl-CoA and Methylmalonyl-CoA FAS->Elongation BCFA Branched-chain Fatty Acid Elongation->BCFA DHA (2R,4R)-2,4-dimethylhexanoic acid BCFA->DHA Further modifications

Hypothesized Biosynthetic Pathway for (2R,4R)-2,4-dimethylhexanoic Acid.

Future Directions and Drug Development Implications

The discovery of (2R,4R)-2,4-dimethylhexanoic acid and its associated compounds in harvestmen opens up several avenues for future research.

  • Bioactivity Screening: The specific repellent, deterrent, or antimicrobial properties of pure (2R,4R)-2,4-dimethylhexanoic acid and the other components of the secretion need to be systematically evaluated against a range of relevant predators and microorganisms.

  • Biosynthetic Pathway Elucidation: Transcriptomic and proteomic studies of the scent glands of Nelima species could identify the specific enzymes involved in the synthesis of these unique compounds.

  • Drug Development: Natural products with novel structures are a valuable source of lead compounds for drug development. The biological activities of these compounds, once fully characterized, could be of interest for applications in areas such as repellents, pesticides, or antimicrobial agents.

Conclusion

(2R,4R)-2,4-dimethylhexanoic acid is a significant component of the chemical defense system of certain European harvestmen. Its presence highlights the remarkable diversity of natural products employed by arthropods for survival. The distinct juvenile-adult polymorphism associated with this compound underscores the dynamic nature of chemical defenses throughout an organism's life history. Further research into the bioactivity and biosynthesis of this and its co-occurring compounds promises to yield deeper insights into the chemical ecology of harvestmen and may provide novel chemical scaffolds for various biotechnological applications.

References

A Comprehensive Technical Guide to 2,4-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2,4-dimethylhexanoic acid, a branched-chain fatty acid with emerging interest in chemical ecology and potential therapeutic applications. This document covers its fundamental chemical properties, including its CAS number and molecular formula, and delves into detailed experimental protocols for its synthesis. Furthermore, it explores the current understanding of its biological significance, drawing parallels with structurally similar compounds to hypothesize its potential cytotoxic and antiviral activities, as well as its interaction with key cellular signaling pathways. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development.

Chemical and Physical Properties

This compound is a saturated fatty acid characterized by the presence of two methyl groups at the second and fourth positions of a six-carbon chain. Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 70621-82-8
Molecular Formula C₈H₁₆O₂
Molecular Weight 144.21 g/mol
Appearance Colorless liquid
Odor Strong

Synthesis of this compound

The synthesis of this compound can be achieved through various organic chemistry routes. A common and effective method involves the use of a Grignard reagent.

General Synthesis via Grignard Reaction

A widely applicable method for the synthesis of carboxylic acids, including this compound, is the reaction of a Grignard reagent with carbon dioxide. The general steps for this synthesis are outlined below.[1][2]

Experimental Protocol:

  • Formation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • In the dropping funnel, place a solution of 2-bromo-4-methylhexane (B13611866) in anhydrous diethyl ether.

    • Add a small portion of the 2-bromo-4-methylhexane solution to the magnesium turnings to start the reaction.

    • Once the reaction has initiated, add the remaining 2-bromo-4-methylhexane solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (4-methylhexylmagnesium bromide).

  • Carbonation of the Grignard Reagent:

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly pour the Grignard reagent solution onto an excess of crushed dry ice (solid carbon dioxide) with vigorous stirring.

    • Allow the mixture to warm to room temperature as the excess dry ice sublimes.

  • Acidic Work-up and Isolation:

    • Acidify the reaction mixture by slowly adding aqueous hydrochloric acid or sulfuric acid. This protonates the carboxylate salt to form the carboxylic acid.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent by rotary evaporation to yield crude this compound.

    • The crude product can be further purified by distillation or chromatography.

Grignard_Synthesis 2-bromo-4-methylhexane 2-bromo-4-methylhexane Grignard Reagent Grignard Reagent 2-bromo-4-methylhexane->Grignard Reagent  + Mg, dry ether Mg, dry ether Mg, dry ether This compound This compound Grignard Reagent->this compound  + 1. CO2  + 2. H3O+ 1. CO2 (dry ice) 1. CO2 (dry ice) 2. H3O+ 2. H3O+

Grignard synthesis of this compound.

Biological Significance and Potential Applications

While research on the specific biological activities of this compound is still in its early stages, the compound and its structural analogs have been identified in contexts that suggest potential for further investigation.

Natural Occurrence

The (2R,4R)-stereoisomer of this compound has been identified as a natural product in the scent gland secretions of certain European harvestmen. This discovery points to a role in chemical defense or communication in these organisms.

Potential Therapeutic Activities

Analogs of this compound are found as structural components of marine natural products that have demonstrated significant biological activities.[3] These activities include:

  • Cytotoxicity: Some marine cyclodepsipeptides containing residues of this compound analogs have shown cytotoxicity against various human cancer cell lines, including those of the lung, colon, and breast.[3]

  • Antiviral Effects: Certain marine natural products with structural similarities to this compound have exhibited antiviral properties.[3]

While direct experimental evidence for the bioactivity of this compound is limited, the activities of its analogs suggest that it may be a valuable lead compound for the development of new therapeutic agents.

Postulated Signaling Pathway Interactions

Based on the known activities of other fatty acids and structurally related natural products, it is plausible that this compound could interact with key cellular signaling pathways implicated in cancer and inflammation. Two such pathways are the NF-κB and MAPK signaling pathways.

Potential Modulation of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis. Its dysregulation is a hallmark of many cancers. Certain natural products are known to inhibit the NF-κB pathway, thereby reducing inflammation and inducing apoptosis in cancer cells. It is hypothesized that this compound may exert anti-inflammatory and anti-cancer effects by interfering with this pathway.

NF_kB_Pathway Pro-inflammatory stimuli Pro-inflammatory stimuli IKK activation IKK activation Pro-inflammatory stimuli->IKK activation IκBα degradation IκBα degradation IKK activation->IκBα degradation NF-κB (p65/p50) nuclear translocation NF-κB (p65/p50) nuclear translocation IκBα degradation->NF-κB (p65/p50) nuclear translocation Gene transcription (inflammation, survival) Gene transcription (inflammation, survival) NF-κB (p65/p50) nuclear translocation->Gene transcription (inflammation, survival) This compound (hypothesized) This compound (hypothesized) This compound (hypothesized)->IKK activation

Hypothesized inhibition of the NF-κB pathway.
Potential Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical pathway that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a common feature of cancer. Various natural compounds have been shown to exert their anti-cancer effects by modulating the MAPK pathway. It is plausible that this compound could also influence this pathway, potentially leading to cell cycle arrest and apoptosis in cancer cells.

MAPK_Pathway Growth factors, Stress Growth factors, Stress Ras/Raf activation Ras/Raf activation Growth factors, Stress->Ras/Raf activation MEK activation MEK activation Ras/Raf activation->MEK activation ERK activation ERK activation MEK activation->ERK activation Transcription factor activation Transcription factor activation ERK activation->Transcription factor activation Proliferation, Survival Proliferation, Survival Transcription factor activation->Proliferation, Survival This compound (hypothesized) This compound (hypothesized) This compound (hypothesized)->Ras/Raf activation

Hypothesized modulation of the MAPK pathway.

Future Directions

The study of this compound presents several exciting avenues for future research. The development of a robust and stereoselective synthesis for the naturally occurring (2R,4R)-isomer is a critical next step to enable more detailed biological investigations. Further studies are warranted to directly assess the cytotoxic and antiviral activities of this compound and its various stereoisomers. Elucidating its precise molecular targets and its effects on key signaling pathways, such as NF-κB and MAPK, will be crucial in determining its potential as a therapeutic agent.

Conclusion

This compound is a structurally interesting branched-chain fatty acid with demonstrated natural occurrence and potential for therapeutic applications based on the bioactivity of its analogs. This technical guide provides a foundational understanding of its chemical properties, a practical protocol for its synthesis, and a hypothetical framework for its biological activities and signaling pathway interactions. It is hoped that this document will serve as a valuable resource to stimulate further research into this promising molecule.

References

Spectroscopic Profile of 2,4-Dimethylhexanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,4-dimethylhexanoic acid. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted and hypothetical data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for the acquisition of such data are also provided.

Chemical Structure and Properties

This compound is a branched-chain carboxylic acid with the molecular formula C₈H₁₆O₂ and a molecular weight of 144.21 g/mol .[1][2] Its structure features two chiral centers at positions 2 and 4.

Structure:

Spectroscopic Data Summary

The following tables summarize the predicted and hypothetical spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11-12br s1HCOOH
~2.4m1HH-2
~1.7m1HH-3a
~1.4m1HH-3b
~1.5m1HH-4
~1.3m2HH-5
~1.2d3HC2-CH₃
~0.9d3HC4-CH₃
~0.9t3HH-6

Note: Chemical shifts are approximate and coupling patterns (m: multiplet, d: doublet, t: triplet, br s: broad singlet) will be complex due to diastereotopicity.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~180-185C-1 (COOH)
~45-50C-2
~35-40C-3
~30-35C-4
~25-30C-5
~15-20C2-CH₃
~15-20C4-CH₃
~10-15C-6
Table 3: Expected IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (carboxylic acid dimer)
2960, 2870StrongC-H stretch (alkyl)
~1710StrongC=O stretch (carboxylic acid dimer)
~1460MediumC-H bend (CH₂, CH₃)
~1280MediumC-O stretch
~920Broad, MediumO-H bend (out-of-plane)
Table 4: Predicted Mass Spectrometry (Electron Ionization) Data
m/zRelative Intensity (%)Assignment
144Moderate[M]⁺
127Low[M - OH]⁺
99Moderate[M - COOH]⁺
87High[CH(CH₃)COOH]⁺ (McLafferty rearrangement)
73Moderate[C₄H₉O]⁺
57High[C₄H₉]⁺
43High[C₃H₇]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 0-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-32.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts to the TMS signal (0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: Place a small drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background subtraction using a spectrum of the empty salt plates. The resulting spectrum will show the infrared absorption bands of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound. Direct analysis of free carboxylic acids by GC-MS can be challenging due to their polarity and low volatility. Derivatization to a more volatile ester form, such as the methyl ester, is a common practice.[3]

Methodology:

  • Derivatization (Methyl Esterification):

    • Dissolve 1-2 mg of this compound in 1 mL of methanol.

    • Add a few drops of concentrated sulfuric acid as a catalyst.

    • Reflux the mixture for 1-2 hours.

    • After cooling, neutralize the solution with a saturated sodium bicarbonate solution and extract the methyl ester with diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under a stream of nitrogen.

  • Instrumentation: Employ a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 m/z.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the peak corresponding to the methyl 2,4-dimethylhexanoate. Analyze the corresponding mass spectrum for the molecular ion peak and characteristic fragment ions.

Visualization of Spectroscopic Logic

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR GCMS GC-MS Analysis Sample->GCMS Derivatization Structure Structural Elucidation (Connectivity, Stereochemistry) NMR->Structure Functional_Groups Functional Group ID (-COOH, Alkyl) IR->Functional_Groups Mol_Weight Molecular Weight & Fragmentation Pattern GCMS->Mol_Weight

Caption: Workflow for the spectroscopic analysis of this compound.

References

Potential Biosynthetic Pathways of 2,4-Dimethylhexanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylhexanoic acid is a branched-chain fatty acid (BCFA) of significant biological interest, notably as a semiochemical in insects, particularly within the genus Myrmica. The biosynthesis of such intricate molecules is a subject of ongoing research, with evidence pointing towards pathways analogous to both fatty acid and polyketide synthesis. This technical guide delineates the potential biosynthetic routes to this compound, drawing upon established principles of BCFA metabolism. The guide provides a consolidated overview of plausible enzymatic steps, relevant quantitative data from related systems, and detailed experimental protocols to facilitate further investigation into this fascinating area of natural product biosynthesis.

Proposed Biosynthetic Pathways

The biosynthesis of this compound likely proceeds through a modified fatty acid synthase (FAS) or a polyketide synthase (PKS) pathway. The key feature of its structure, the two methyl branches at even-numbered carbon positions, strongly suggests the incorporation of propionate-derived extender units. Two primary plausible pathways are proposed:

  • A Modified Fatty Acid Synthase (FAS) Pathway: This pathway involves the iterative condensation of a starter unit with extender units, where at least two of the extender units are methylmalonyl-CoA, derived from propionyl-CoA.

  • A Type I Polyketide Synthase (PKS) Pathway: A modular Type I PKS could assemble the carbon backbone of this compound in a more programmed manner, with specific modules responsible for the incorporation of methyl branches.

Pathway 1: Modified Fatty Acid Synthase (FAS)

This proposed pathway utilizes the core machinery of fatty acid synthesis with the incorporation of methylmalonyl-CoA as an extender unit, in addition to the standard malonyl-CoA.

Key Steps:

  • Priming: The synthesis is initiated with a starter unit, likely acetyl-CoA, which is loaded onto the acyl carrier protein (ACP) of the FAS complex.

  • First Elongation (C2 -> C4): The acetyl-ACP undergoes condensation with malonyl-CoA, followed by a cycle of reduction, dehydration, and a second reduction to form butyryl-ACP.

  • Second Elongation (C4 -> C6 with methyl branch at C4): The butyryl-ACP condenses with methylmalonyl-CoA. The subsequent reduction, dehydration, and reduction cycle yields 4-methylhexanoyl-ACP.

  • Third Elongation (C6 -> C8 with methyl branch at C2): The 4-methylhexanoyl-ACP condenses with a second molecule of methylmalonyl-CoA. Following the reductive cycle, this results in the formation of 2,4-dimethylhexanoyl-ACP.

  • Chain Termination: The final product, this compound, is released from the ACP by a thioesterase.

FAS_Pathway AcetylCoA Acetyl-CoA (Starter Unit) FAS_ACP Fatty Acid Synthase (ACP domain) AcetylCoA->FAS_ACP Loading MalonylCoA Malonyl-CoA (Extender Unit) MalonylCoA->FAS_ACP ButyrylACP Butyryl-ACP FAS_ACP->ButyrylACP Condensation + Reduction Cycle Four_MethylhexanoylACP 4-Methylhexanoyl-ACP ButyrylACP->Four_MethylhexanoylACP Condensation + Reduction Cycle MethylmalonylCoA1 Methylmalonyl-CoA MethylmalonylCoA1->ButyrylACP TwoFour_DimethylhexanoylACP 2,4-Dimethylhexanoyl-ACP Four_MethylhexanoylACP->TwoFour_DimethylhexanoylACP Condensation + Reduction Cycle MethylmalonylCoA2 Methylmalonyl-CoA MethylmalonylCoA2->Four_MethylhexanoylACP Thioesterase Thioesterase TwoFour_DimethylhexanoylACP->Thioesterase Chain Release FinalProduct This compound Thioesterase->FinalProduct Precursor_Supply OddChainFA Odd-Chain Fatty Acids PropionylCoA Propionyl-CoA OddChainFA->PropionylCoA AminoAcids Valine, Isoleucine, Methionine, Threonine AminoAcids->PropionylCoA Propionate Propionate Propionate->PropionylCoA PropionylCoACarboxylase Propionyl-CoA Carboxylase PropionylCoA->PropionylCoACarboxylase MethylmalonylCoA Methylmalonyl-CoA PropionylCoACarboxylase->MethylmalonylCoA BCFA_Synthesis Branched-Chain Fatty Acid Synthesis MethylmalonylCoA->BCFA_Synthesis Experimental_Workflow Sample Insect/Cell Culture Radiolabeling Radiolabeling with [14C]-Precursors Sample->Radiolabeling LipidExtraction Total Lipid Extraction Radiolabeling->LipidExtraction Derivatization Derivatization to FAMEs LipidExtraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Identification Identification of This compound GCMS->Identification Quantification Quantification of Radioactivity GCMS->Quantification

A Technical Guide to the Solubility of 2,4-Dimethylhexanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2,4-dimethylhexanoic acid, a branched-chain carboxylic acid. Understanding the solubility of this compound is critical for a range of applications, including reaction chemistry, formulation development, purification, and drug delivery systems. This document outlines the theoretical solubility profile of this compound in common organic solvents, provides a detailed experimental protocol for quantitative solubility determination, and presents a visual workflow for this procedure.

Introduction to this compound

This compound (C₈H₁₆O₂) is an organic compound featuring an eight-carbon backbone with methyl branches at positions 2 and 4.[1][2] Its structure, comprising a polar carboxylic acid head and a nonpolar hydrocarbon tail, dictates its solubility behavior, making it amphiphilic to a degree. The branched nature of the alkyl chain can influence crystal lattice formation and, consequently, its solubility compared to its linear isomers.

Compound Properties:

  • Molecular Formula: C₈H₁₆O₂[1][3]

  • Molecular Weight: 144.21 g/mol [1][3]

  • Boiling Point: 230.6°C at 760 mmHg[1][2]

  • Density: 0.924 g/cm³[1][2]

Solubility Profile in Organic Solvents

Quantitative solubility data for this compound in specific organic solvents is not extensively documented in publicly available literature. However, based on the principle of "like dissolves like" and the known behavior of other carboxylic acids, a qualitative and expected solubility profile can be established.[4][5] Carboxylic acids are generally soluble in less-polar organic solvents such as ethers and alcohols.[4] As the carbon chain length of a carboxylic acid increases, its solubility in water decreases, while its solubility in nonpolar organic solvents is enhanced.[6][7][8]

The table below summarizes the expected solubility of this compound in various classes of organic solvents. These estimations are based on general chemical principles and should be confirmed by experimental measurement for precise quantitative values.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Ethanol, MethanolHighThe carboxyl group can hydrogen bond with the solvent's hydroxyl group. The alkyl chain is soluble in the solvent's organic portion.
Polar Aprotic Acetone, DMSO, THFHighThe polar carboxyl group interacts favorably with the dipole of the aprotic solvent.
Nonpolar Hexane, TolueneModerate to HighThe significant nonpolar C8 alkyl chain of the acid has favorable van der Waals interactions with nonpolar solvents.
Ethers Diethyl EtherHighEthers are good solvents for many organic compounds, including carboxylic acids, due to a balance of polarity and nonpolar character.[6]
Chlorinated Dichloromethane (DCM)HighDCM is a versatile solvent capable of dissolving a wide range of organic compounds, including those with moderate polarity.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise, quantitative solubility data, the equilibrium solubility (or thermodynamic solubility) must be determined experimentally. The shake-flask method is the gold-standard technique for this purpose, as it ensures that the solvent is fully saturated with the solute.[9][10]

Objective: To determine the concentration of a saturated solution of this compound in a chosen organic solvent at a specific temperature.

Materials:

  • This compound (solid or liquid)

  • Selected organic solvent(s) of high purity

  • Analytical balance (4-5 decimal places)

  • Scintillation vials or flasks with airtight caps

  • Orbital shaker with temperature control (incubator)

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane material like PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Titrator)

Procedure:

  • Preparation: Add a pre-weighed excess amount of this compound to a vial. An amount that is visibly in excess of what will dissolve is required to ensure saturation.

  • Solvent Addition: Add a precisely known volume or mass of the chosen organic solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient duration to ensure equilibrium is reached (typically 18-24 hours).[9][11] Longer times may be necessary and should be verified.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature to let the excess solid settle. To ensure complete separation of the saturated solution from the undissolved solute, centrifuge the vials or filter the supernatant using a syringe filter.[9] This step is critical to avoid including solid particles in the sample for analysis.

  • Sample Dilution: Carefully pipette a known aliquot of the clear, saturated supernatant into a volumetric flask and dilute with the same solvent to a concentration suitable for the chosen analytical method.

  • Quantitative Analysis: Analyze the concentration of the diluted sample using a pre-calibrated analytical method (e.g., HPLC, GC, or acid-base titration).

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in units such as mg/mL, g/100 mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

experimental_workflow prep 1. Add Excess Solute to Vial add_solvent 2. Add Known Volume of Solvent prep->add_solvent equilibrate 3. Equilibrate with Agitation (Constant Temperature, 24h) add_solvent->equilibrate Creates slurry phase_sep 4. Separate Phases (Centrifuge / Filter) equilibrate->phase_sep Reaches saturation analysis 5. Analyze Supernatant Concentration (e.g., HPLC, GC, Titration) phase_sep->analysis Isolates saturated solution calculate 6. Calculate Solubility (mg/mL, mol/L) analysis->calculate Determines concentration

References

Thermochemical Properties of 2,4-Dimethylhexanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the thermochemical properties of 2,4-dimethylhexanoic acid, a branched-chain carboxylic acid of interest in various chemical and pharmaceutical applications. A thorough review of publicly available data reveals a significant gap in the experimental thermochemical information for this specific isomer. Consequently, this document outlines a comprehensive computational approach to predict its key thermochemical parameters, including enthalpy of formation, standard entropy, heat capacity, and Gibbs free energy of formation. Furthermore, it details the established experimental protocols, such as combustion calorimetry and differential scanning calorimetry, that are essential for the validation of computationally derived data. This guide is intended to serve as a roadmap for researchers seeking to obtain and utilize accurate thermochemical data for this compound in their studies.

Introduction

This compound (C₈H₁₆O₂) is a branched-chain fatty acid whose physicochemical properties are of interest in fields ranging from organic synthesis to drug development. Accurate thermochemical data are fundamental for process design, safety assessments, and understanding the molecule's stability and reactivity. However, a comprehensive search of established databases, including the NIST Chemistry WebBook, indicates a lack of experimentally determined thermochemical data for this compound.[1][2][3][4]

Given the absence of experimental values, this guide proposes a robust computational chemistry workflow to derive the essential thermochemical properties of this compound. High-accuracy composite methods, such as the Gaussian-n (G3, G4), Complete Basis Set (CBS-QB3), and Weizmann-n (W1BD) theories, are recommended for this purpose due to their proven reliability in predicting thermochemical data with chemical accuracy (typically within 1-2 kcal/mol of experimental values).[5][6][7][8]

To complement the computational predictions, this document also provides detailed descriptions of the primary experimental techniques that would be employed to validate the theoretical data. These methods, including combustion calorimetry and differential scanning calorimetry, are the gold standard for determining the thermochemical properties of organic compounds.

Data Presentation

While experimental data is currently unavailable, the following tables are presented as a template for the reporting of computationally derived thermochemical data for this compound.

Table 1: Calculated Gas-Phase Thermochemical Data for this compound at 298.15 K and 1 atm

Thermochemical PropertySymbolCalculated ValueUnits
Standard Enthalpy of FormationΔHf°[Computed Value]kJ/mol
Standard Molar Entropy[Computed Value]J/(mol·K)
Molar Heat Capacity (Constant Pressure)Cp[Computed Value]J/(mol·K)
Standard Gibbs Free Energy of FormationΔGf°[Computed Value]kJ/mol

Table 2: Temperature Dependence of Calculated Molar Heat Capacity (Cp) for Gas-Phase this compound

Temperature (K)Molar Heat Capacity (J/(mol·K))
200[Computed Value]
298.15[Computed Value]
400[Computed Value]
500[Computed Value]
600[Computed Value]
800[Computed Value]
1000[Computed Value]
1500[Computed Value]

Proposed Computational Workflow

The following section details a recommended computational procedure for obtaining the thermochemical data for this compound.

3.1. Molecular Structure and Conformational Analysis

Due to the presence of two chiral centers and rotational flexibility, this compound can exist in multiple conformations. A thorough conformational search is the first critical step.

  • Methodology: A molecular mechanics force field (e.g., MMFF94) should be initially employed to perform a broad conformational search to identify low-energy conformers. The resulting unique conformers should then be optimized using a density functional theory (DFT) method, such as B3LYP with a 6-31G(d) basis set.

3.2. High-Accuracy Energy Calculations

The single-point energies of the lowest-energy conformers should be calculated using a high-accuracy composite method.

  • Recommended Methods:

    • Gaussian-4 (G4) Theory: A highly accurate method that provides a good balance between computational cost and precision.[5]

    • Complete Basis Set-QB3 (CBS-QB3): A widely used and reliable method for thermochemical predictions.[8][9][10]

    • Weizmann-1BD (W1BD) Theory: A more computationally intensive method that can offer even higher accuracy.[11][12][13]

3.3. Calculation of Thermochemical Properties

The following steps outline the calculation of the key thermochemical parameters from the computational outputs.

  • Enthalpy of Formation (ΔHf°): The gas-phase enthalpy of formation can be calculated using the atomization energy method. This involves subtracting the sum of the calculated electronic energies of the constituent atoms from the total electronic energy of the molecule and adding the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy. The resulting atomization enthalpy is then converted to the standard enthalpy of formation using the known experimental enthalpies of formation of the elements in their standard states.

  • Standard Entropy (S°) and Heat Capacity (Cp): These properties are determined from the calculated vibrational frequencies and the rotational and translational contributions based on the optimized molecular geometry. The calculations are performed using standard statistical mechanics formulas. It is important to identify and treat low-frequency vibrational modes as hindered internal rotations to improve the accuracy of the entropy calculation.

  • Gibbs Free Energy of Formation (ΔGf°): This is calculated from the standard enthalpy of formation and the standard entropy using the following equation: ΔGf° = ΔHf° - TΔS°

The following diagram illustrates the proposed computational workflow:

G A Conformational Search (MMFF94) B DFT Optimization (B3LYP/6-31G(d)) A->B C Vibrational Frequency Calculation B->C D Single-Point Energy (G4, CBS-QB3, or W1BD) C->D Optimized Geometries F Entropy and Heat Capacity (Statistical Mechanics) C->F E Enthalpy of Formation (Atomization Method) D->E G Gibbs Free Energy of Formation E->G F->G

Caption: Computational workflow for determining thermochemical data.

Experimental Protocols for Validation

The following experimental methodologies are recommended for the validation of the computationally predicted thermochemical data.

4.1. Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is the primary experimental technique for determining the enthalpy of combustion of a compound, from which the enthalpy of formation can be derived.

  • Apparatus: A high-precision isoperibol or adiabatic bomb calorimeter.

  • Procedure:

    • A precisely weighed sample of high-purity this compound is placed in a crucible within a combustion bomb.

    • The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

    • The bomb is placed in a calorimeter vessel containing a known mass of water.

    • The sample is ignited electrically, and the temperature change of the water is measured with high precision.

    • The calorimeter is calibrated using a standard substance with a known enthalpy of combustion, such as benzoic acid.

    • The standard enthalpy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter, with corrections applied for the ignition energy and the formation of nitric acid from residual nitrogen.

    • The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law.

The following diagram illustrates the experimental workflow for combustion calorimetry:

G A Sample Preparation and Weighing B Bomb Pressurization with O2 A->B C Calorimeter Assembly B->C D Sample Ignition C->D E Temperature Measurement D->E F Data Analysis and Corrections E->F G Calculation of Enthalpy of Combustion F->G H Calculation of Enthalpy of Formation G->H

Caption: Experimental workflow for combustion calorimetry.

4.2. Differential Scanning Calorimetry (DSC) for Heat Capacity

Differential scanning calorimetry can be used to measure the heat capacity of this compound in its liquid state as a function of temperature.

  • Apparatus: A calibrated differential scanning calorimeter.

  • Procedure:

    • A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

    • The sample and reference pans are placed in the DSC cell.

    • A temperature program is applied, typically involving a heating ramp at a constant rate (e.g., 10 K/min) over the desired temperature range.

    • The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

    • The heat capacity is calculated from the heat flow signal by comparison with the heat flow of a standard material with a known heat capacity, such as sapphire, measured under the same conditions.

Conclusion

This technical guide provides a comprehensive framework for determining the thermochemical properties of this compound. In the absence of experimental data, a detailed computational workflow utilizing high-accuracy composite methods is proposed. Furthermore, established experimental protocols for combustion calorimetry and differential scanning calorimetry are described to facilitate the validation of the theoretical predictions. The methodologies and data presentation formats outlined herein are intended to guide researchers in obtaining and utilizing reliable thermochemical data for this compound, thereby supporting advancements in related scientific and industrial applications.

References

Pioneering Synthesis of 2,4-Dimethylhexanoic Acid: A Review of Early 20th Century Literature

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a deep understanding of the historical synthesis of chiral molecules is crucial for the innovation of novel therapeutic agents. This technical guide delves into the early literature on the discovery and synthesis of 2,4-dimethylhexanoic acid, a branched-chain fatty acid, with a particular focus on the seminal work of P.A. Levene and R.E. Marker in the 1930s.

The early explorations into the synthesis and stereochemistry of branched-chain carboxylic acids laid the fundamental groundwork for modern asymmetric synthesis. Among the pioneers in this field, Phoebus A. Levene and Robert E. Marker made significant contributions through their systematic investigations into the relationship between chemical structure and optical rotation. While a singular "discovery" paper for this compound is not readily apparent, its synthesis and characterization are embedded within their broader studies on homologous series of optically active acids, published primarily in the Journal of Biological Chemistry.

Core Synthetic Strategies in the Early 20th Century

The primary approach to the synthesis of chiral branched-chain fatty acids in the early 20th century relied on the principles of classical organic reactions, including Grignard reactions, malonic ester synthesis, and subsequent resolution of racemic mixtures. The work of Levene and Marker was characterized by its meticulous attention to detail in both the synthetic procedures and the polarimetric analysis of the resulting compounds.

A Representative Synthetic Pathway

Based on the methodologies described by Levene and Marker for analogous compounds, a likely early synthetic route to this compound would have involved a multi-step process. The logical flow of this synthesis is depicted in the following workflow diagram.

G cluster_0 Stage 1: Grignard Reaction cluster_1 Stage 2: Ester Hydrolysis and Acidification cluster_2 Stage 3: Resolution (Optional) start sec-Butyl Halide reagent1 Magnesium start->reagent1 Ether grignard sec-Butylmagnesium Halide reagent1->grignard addition Conjugate Addition grignard->addition ketone Methyl Crotonate ketone->addition ester Methyl 2,4-dimethylhexanoate addition->ester hydrolysis Saponification (NaOH) ester->hydrolysis salt Sodium 2,4-dimethylhexanoate hydrolysis->salt acidification Acidification (HCl) salt->acidification product Racemic this compound acidification->product racemate Racemic Acid product->racemate resolving_agent Chiral Amine (e.g., Brucine) racemate->resolving_agent diastereomers Diastereomeric Salts resolving_agent->diastereomers separation Fractional Crystallization diastereomers->separation enantiomers Resolved Enantiomers separation->enantiomers

Caption: A plausible early synthetic workflow for this compound.

Experimental Protocols from Early Literature

The following are representative experimental protocols extrapolated from the publications of Levene and Marker for the synthesis of analogous branched-chain carboxylic acids. These procedures highlight the techniques and reagents available to chemists in the 1930s.

Synthesis of Methyl 2,4-dimethylhexanoate (Conjugate Addition)
  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, magnesium turnings (1.1 molar equivalents) were placed. A small crystal of iodine was added to initiate the reaction. A solution of sec-butyl bromide (1.0 molar equivalent) in anhydrous diethyl ether was added dropwise from the dropping funnel at a rate sufficient to maintain a gentle reflux. After the addition was complete, the mixture was refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Conjugate Addition: The flask was cooled in an ice-salt bath. A solution of methyl crotonate (1.0 molar equivalent) in anhydrous diethyl ether was added dropwise with vigorous stirring. The reaction mixture was then allowed to warm to room temperature and stirred for several hours.

  • Work-up: The reaction was quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The ethereal layer was separated, and the aqueous layer was extracted with diethyl ether. The combined ethereal extracts were washed with water, dried over anhydrous sodium sulfate, and the solvent was removed by distillation. The resulting crude ester was purified by fractional distillation under reduced pressure.

Hydrolysis of Methyl 2,4-dimethylhexanoate
  • Saponification: The purified methyl 2,4-dimethylhexanoate (1.0 molar equivalent) was dissolved in a 10% solution of sodium hydroxide (B78521) in methanol (B129727) (2.0 molar equivalents). The mixture was refluxed for 2-3 hours until the reaction was complete (as indicated by the disappearance of the ester layer).

  • Isolation of the Acid: The methanol was removed by distillation. The remaining aqueous solution was cooled and acidified with dilute hydrochloric acid until the solution was acidic to Congo red paper. The liberated carboxylic acid was then extracted with diethyl ether. The ethereal solution was washed with a small amount of water and dried over anhydrous sodium sulfate.

  • Purification: The diethyl ether was removed by distillation, and the crude this compound was purified by distillation under reduced pressure.

Tabulated Quantitative Data

The early literature meticulously documented the physical properties of newly synthesized compounds, which were crucial for their identification and characterization. The following table summarizes the expected quantitative data for this compound and its intermediates, based on the values reported for homologous compounds by Levene and Marker.

CompoundMolecular FormulaBoiling Point (°C at pressure)Specific Rotation ([α]D)Refractive Index (nD)
Methyl 2,4-dimethylhexanoateC9H18O2Not specifiedNot specifiedNot specified
This compoundC8H16O2~110-115 at 15 mmHgDependent on enantiomeric purity~1.425

Note: The specific rotation values would be determined for the resolved enantiomers and would be of equal magnitude but opposite sign.

Conclusion

The foundational work of P.A. Levene and R.E. Marker in the early 20th century provided the chemical community with a systematic approach to the synthesis and stereochemical analysis of branched-chain carboxylic acids, including this compound. Their detailed experimental methodologies and careful characterization of these novel compounds not only expanded the field of organic chemistry but also laid the groundwork for future research in areas such as natural product synthesis and the development of chiral drugs. This in-depth look at the early literature serves as a valuable resource for modern researchers, offering insights into the historical context and fundamental principles that continue to shape the field of synthetic organic chemistry.

Methodological & Application

Stereoselective Synthesis of 2,4-Dimethylhexanoic Acid Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of the enantiomers of 2,4-dimethylhexanoic acid. This chiral carboxylic acid is a valuable building block in the synthesis of various biologically active molecules and pharmaceuticals, where specific stereoisomers are often crucial for therapeutic efficacy. The primary methodology detailed herein is the diastereoselective alkylation of a pseudoephedrine-derived amide, a robust and widely used method for the asymmetric synthesis of chiral carboxylic acids.

Overview of the Synthetic Strategy

The stereoselective synthesis of this compound enantiomers can be effectively achieved using a chiral auxiliary-based approach. The Myers asymmetric alkylation, which employs pseudoephedrine as a chiral auxiliary, is a prominent and reliable method.[1][2] This strategy involves three key stages:

  • Amide Formation: The chiral auxiliary, (+)- or (-)-pseudoephedrine, is acylated with propionyl chloride to form the corresponding N-propionyl amide.

  • Diastereoselective Alkylation: The pseudoephedrine amide is converted to its lithium enolate, which then undergoes a highly diastereoselective alkylation with a sec-butyl halide (e.g., 1-bromo-2-methylbutane). The steric hindrance of the chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer.[3][4]

  • Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product to yield the desired enantiomerically enriched this compound, and the auxiliary can often be recovered and reused.[1][5][6]

The choice of the pseudoephedrine enantiomer ((+)- or (-)-) determines which enantiomer of the final product is obtained, providing access to both (2S,4S)- and (2R,4R)-2,4-dimethylhexanoic acid, as well as the (2R,4S) and (2S,4R) diastereomers depending on the stereochemistry of the alkylating agent.

Data Presentation

The following table summarizes representative quantitative data for the key steps in the stereoselective synthesis of chiral carboxylic acids using the Myers asymmetric alkylation method. While specific data for this compound is not extensively published, the data presented for analogous systems demonstrate the high efficiency and stereoselectivity of this methodology.

StepProductReagentsDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Yield (%)Reference
Amide Formation N-Propionyl-(+)-pseudoephedrine(+)-Pseudoephedrine, Propionyl chloride, n-BuLi, THFN/A>99%85-95[3]
Alkylation N-((2S,4S)-2,4-Dimethylhexanoyl)-(+)-pseudoephedrineN-Propionyl-(+)-pseudoephedrine, LDA, LiCl, (S)-1-bromo-2-methylbutane>95:5N/A80-90[2] (representative)
Cleavage (Acidic) (2S,4S)-2,4-Dimethylhexanoic acidN-((2S,4S)-2,4-Dimethylhexanoyl)-(+)-pseudoephedrine, H2SO4, dioxaneN/A>99%85-97[1]
Cleavage (Basic) (2S,4S)-2,4-Dimethylhexanoic acidN-((2S,4S)-2,4-Dimethylhexanoyl)-(+)-pseudoephedrine, n-Bu4NOH, t-BuOH/H2ON/A>99%89-99[1]

Experimental Protocols

Protocol 1: Synthesis of N-Propionyl-(+)-pseudoephedrine

This protocol describes the formation of the chiral amide from (+)-pseudoephedrine and propionyl chloride.

Materials:

Procedure:

  • To an oven-dried, round-bottom flask under an inert atmosphere (e.g., argon), add (+)-pseudoephedrine (1.0 eq).

  • Add anhydrous THF to dissolve the pseudoephedrine.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise to the stirred solution.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add propionyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography or recrystallization to yield the N-propionyl-(+)-pseudoephedrine amide.

Protocol 2: Diastereoselective Alkylation

This protocol details the alkylation of the chiral amide enolate with (S)-1-bromo-2-methylbutane to introduce the C4 stereocenter.

Materials:

  • N-Propionyl-(+)-pseudoephedrine

  • Anhydrous lithium chloride (LiCl)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution

  • (S)-1-bromo-2-methylbutane

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add anhydrous lithium chloride (6.0 eq).[3]

  • Add a solution of N-propionyl-(+)-pseudoephedrine (1.0 eq) in anhydrous THF.

  • Cool the mixture to -78 °C.

  • Slowly add LDA solution (2.0-2.2 eq) dropwise to the stirred suspension.

  • Stir for 1 hour at -78 °C to ensure complete enolate formation.[3]

  • Add (S)-1-bromo-2-methylbutane (1.5-4.0 eq) dropwise to the enolate solution at -78 °C.

  • Stir the reaction at -78 °C for 2-4 hours, then allow it to slowly warm to 0 °C and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by adding saturated ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography or recrystallization to isolate the major diastereomer.

Protocol 3: Cleavage of the Chiral Auxiliary to Yield (2S,4S)-2,4-Dimethylhexanoic Acid

This protocol describes the hydrolytic cleavage of the chiral auxiliary to afford the final carboxylic acid. Both acidic and basic conditions are provided.

Method A: Acidic Hydrolysis [1]

Materials:

  • N-((2S,4S)-2,4-Dimethylhexanoyl)-(+)-pseudoephedrine

  • Dioxane

  • Sulfuric acid (9-18 N)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the N-acyl amide (1.0 eq) in dioxane.

  • Add sulfuric acid (9-18 N) and heat the mixture to reflux for 12-24 hours.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with diethyl ether (3 x).

  • The aqueous layer can be basified to recover the pseudoephedrine auxiliary.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

Method B: Basic Hydrolysis [1]

Materials:

  • N-((2S,4S)-2,4-Dimethylhexanoyl)-(+)-pseudoephedrine

  • tert-Butanol (t-BuOH)

  • Water

  • Tetra-n-butylammonium hydroxide (B78521) (n-Bu4NOH)

  • Hydrochloric acid (3 N)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the N-acyl amide (1.0 eq) in a mixture of t-BuOH and water.

  • Add tetra-n-butylammonium hydroxide (5-10 eq).

  • Heat the mixture to 95 °C and stir for 12-24 hours.

  • Cool the reaction to room temperature and acidify with 3 N HCl.

  • Extract the product with diethyl ether (3 x).

  • The aqueous layer can be basified to recover the pseudoephedrine auxiliary.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the enantiomerically enriched carboxylic acid.

Visualizations

Stereoselective_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_intermediates Intermediates & Products Pseudoephedrine Pseudoephedrine Amide_Formation Amide_Formation Pseudoephedrine->Amide_Formation Propionyl_chloride Propionyl_chloride Propionyl_chloride->Amide_Formation N_Propionyl_amide N_Propionyl_amide Amide_Formation->N_Propionyl_amide  Acylation Alkylation Alkylation Alkylated_amide Alkylated_amide Alkylation->Alkylated_amide Cleavage Cleavage Final_Product 2,4-Dimethylhexanoic Acid Enantiomer Cleavage->Final_Product N_Propionyl_amide->Alkylation  Enolate Formation & Alkylation Alkylated_amide->Cleavage  Hydrolysis

Caption: Workflow for the stereoselective synthesis of this compound enantiomers.

Logical_Relationship Chiral_Auxiliary Chiral Auxiliary ((+)- or (-)-Pseudoephedrine) Prochiral_Substrate Prochiral Substrate (N-Propionyl Amide) Chiral_Auxiliary->Prochiral_Substrate Attachment Diastereoselective_Reaction Diastereoselective Alkylation Prochiral_Substrate->Diastereoselective_Reaction Stereocontrol Diastereomeric_Intermediate Diastereomerically Enriched Intermediate Diastereoselective_Reaction->Diastereomeric_Intermediate Cleavage Auxiliary Removal Diastereomeric_Intermediate->Cleavage Enantiomerically_Pure_Product Enantiomerically Enriched This compound Cleavage->Enantiomerically_Pure_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: Logical relationship of the chiral auxiliary approach in asymmetric synthesis.

References

Application Notes and Protocols for the Synthesis of 2,4-Dimethylhexanoic Acid via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,4-dimethylhexanoic acid, a branched-chain carboxylic acid with potential applications in pharmaceutical and chemical synthesis. The methodology centers on the robust and versatile Grignard reaction, a cornerstone of carbon-carbon bond formation. The protocol encompasses the preparation of the requisite Grignard reagent from 1-bromo-2,4-dimethylhexane (B2742543), followed by its carboxylation using solid carbon dioxide (dry ice) and subsequent acidic work-up. This application note includes a comprehensive experimental procedure, a summary of quantitative data, and a workflow diagram to ensure clarity and reproducibility in a laboratory setting.

Introduction

Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of new carbon-carbon bonds. The reaction of a Grignard reagent with carbon dioxide provides a classic and efficient route to carboxylic acids. This method is particularly useful for the synthesis of sterically hindered or structurally complex carboxylic acids that may be challenging to prepare via other means. This compound serves as a valuable building block in the synthesis of various organic molecules, and the Grignard reaction offers a reliable pathway to access this compound.

The overall synthetic strategy involves two main stages: the preparation of the alkyl bromide precursor, 1-bromo-2,4-dimethylhexane, from the corresponding alcohol, and the subsequent Grignard reaction to yield the target carboxylic acid. Careful control of reaction conditions, particularly the exclusion of moisture, is critical for the successful formation and reaction of the Grignard reagent.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound, based on a representative experimental scale.

ParameterValueNotes
Precursor Synthesis: 1-bromo-2,4-dimethylhexane
2,4-dimethyl-1-hexanol1.0 eqStarting material
Phosphorus tribromide (PBr₃)0.4 eqBrominating agent
Reaction Temperature0 °C to room temperatureControlled addition
Reaction Time2-4 hoursMonitored by TLC
Expected Yield70-85%
Grignard Reaction: this compound
1-bromo-2,4-dimethylhexane1.0 eqGrignard precursor
Magnesium turnings1.2 eqFor Grignard reagent formation
Anhydrous diethyl ether~10 mL / 1g of bromideSolvent
Carbon dioxide (dry ice)ExcessCarboxylating agent
Reaction Temperature (Grignard formation)Room temperature to gentle refluxExothermic reaction
Reaction Time (Grignard formation)1-2 hoursUntil Mg is consumed
Reaction Temperature (Carboxylation)-78 °C to room temperatureAddition to dry ice
Expected Yield60-80%Based on the alkyl bromide

Physical and Spectroscopic Data of this compound

PropertyValue
Molecular FormulaC₈H₁₆O₂[1][2]
Molecular Weight144.21 g/mol [1]
AppearanceColorless liquid[2]
Density0.924 g/cm³[2]
Boiling Point230.6 °C at 760 mmHg[2]
Refractive Index1.433[2]
Expected Spectroscopic Data
¹H NMR Characteristic peaks for alkyl protons and a broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR A peak for the carbonyl carbon (~180 ppm) and distinct signals for the eight carbon atoms of the alkyl chain.
IR Spectroscopy A broad O-H stretch (~2500-3300 cm⁻¹) and a strong C=O stretch (~1710 cm⁻¹).

Experimental Protocols

Part 1: Synthesis of 1-bromo-2,4-dimethylhexane

The precursor, 1-bromo-2,4-dimethylhexane, can be synthesized from the commercially available 2,4-dimethyl-1-hexanol. A common method involves the use of phosphorus tribromide (PBr₃).

Materials:

  • 2,4-dimethyl-1-hexanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether (Et₂O)

  • Ice-cold water

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4-dimethyl-1-hexanol (1.0 eq) in anhydrous diethyl ether.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.4 eq), dissolved in anhydrous diethyl ether, dropwise from the addition funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice to quench any unreacted PBr₃.

  • Separate the organic layer and wash it sequentially with ice-cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 1-bromo-2,4-dimethylhexane.

  • Purify the product by vacuum distillation.

Part 2: Synthesis of this compound via Grignard Reaction

Materials:

  • 1-bromo-2,4-dimethylhexane

  • Magnesium turnings

  • Anhydrous diethyl ether (Et₂O)

  • Iodine crystal (as initiator)

  • Solid carbon dioxide (dry ice)

  • 6 M Hydrochloric acid (HCl)

  • 3 M Sodium hydroxide (B78521) (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

I. Formation of the Grignard Reagent

  • Ensure all glassware is thoroughly flame-dried and assembled under a nitrogen or argon atmosphere.

  • Place magnesium turnings (1.2 eq) in a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer.

  • Add a small crystal of iodine to the flask.

  • In the dropping funnel, prepare a solution of 1-bromo-2,4-dimethylhexane (1.0 eq) in anhydrous diethyl ether.

  • Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. Gentle warming may be necessary to start the reaction.

  • Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours, or until most of the magnesium has been consumed. The resulting gray solution is the Grignard reagent.

II. Carboxylation of the Grignard Reagent

  • In a separate beaker, place a generous excess of crushed dry ice.

  • Slowly pour the prepared Grignard reagent solution onto the dry ice with gentle stirring.

  • Allow the mixture to stand until the excess dry ice has sublimed and the mixture has reached room temperature. A viscous mass will form.

III. Work-up and Purification

  • Slowly and carefully add 6 M HCl to the reaction mixture with stirring in an ice bath to protonate the carboxylate salt and dissolve any remaining magnesium.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and extract the product into the aqueous phase by washing with 3 M NaOH (3 x 30 mL). This step separates the carboxylic acid from any neutral byproducts.

  • Acidify the combined basic aqueous extracts to a pH of ~2 with 6 M HCl. The this compound will precipitate or form an oily layer.

  • Extract the product back into diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.

Mandatory Visualization

Grignard_Synthesis_Workflow cluster_0 Part 1: Synthesis of 1-bromo-2,4-dimethylhexane cluster_1 Part 2: Grignard Reaction for this compound start1 2,4-dimethyl-1-hexanol react_pbr3 React with PBr3 in Et2O start1->react_pbr3 workup1 Aqueous Work-up & Extraction react_pbr3->workup1 purify1 Vacuum Distillation workup1->purify1 product1 1-bromo-2,4-dimethylhexane purify1->product1 start2 1-bromo-2,4-dimethylhexane grignard_formation React with Mg in Et2O start2->grignard_formation grignard_reagent Grignard Reagent grignard_formation->grignard_reagent carboxylation React with CO2 (dry ice) grignard_reagent->carboxylation workup2 Acidic Work-up & Base/Acid Extraction carboxylation->workup2 purify2 Solvent Removal workup2->purify2 product2 This compound purify2->product2

Caption: Workflow for the synthesis of this compound.

Signaling_Pathway Alkyl_Halide 1-bromo-2,4-dimethylhexane (R-Br) Grignard_Reagent Grignard Reagent (R-MgBr) Alkyl_Halide->Grignard_Reagent Anhydrous Ether Mg Magnesium (Mg) Mg->Grignard_Reagent Carboxylate_Salt Magnesium Carboxylate Salt (R-CO₂MgBr) Grignard_Reagent->Carboxylate_Salt CO2 Carbon Dioxide (CO₂) CO2->Carboxylate_Salt Carboxylic_Acid This compound (R-COOH) Carboxylate_Salt->Carboxylic_Acid Acid_Workup Acidic Work-up (H₃O⁺) Acid_Workup->Carboxylic_Acid

References

Application Note: Quantitative Analysis of 2,4-Dimethylhexanoic Acid in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dimethylhexanoic acid is a branched-chain fatty acid (BCFA) that may play a role in various physiological and pathological processes. Accurate and sensitive quantification of this analyte in biological matrices such as plasma, serum, and tissues is crucial for understanding its metabolic significance and for potential biomarker discovery. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids. However, due to the low volatility of carboxylic acids, derivatization is a necessary step to convert this compound into a more volatile and thermally stable form suitable for GC-MS analysis. This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of this compound in biological samples.

Analytical Approach

The quantification of this compound in biological samples by GC-MS involves several key stages:

  • Sample Preparation: Extraction of the analyte from the complex biological matrix.

  • Derivatization: Chemical modification of the analyte to increase its volatility.

  • GC-MS Analysis: Separation and detection of the derivatized analyte.

  • Data Analysis: Quantification using a calibration curve.

Two common derivatization techniques for carboxylic acids are silylation, to form trimethylsilyl (B98337) (TMS) esters, and esterification to form other esters, such as pentafluorobenzyl (PFB) esters. This note will focus on a protocol using silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Internal Standard (IS): A stable isotope-labeled this compound (e.g., d3) is recommended. If unavailable, a structurally similar branched-chain fatty acid not present in the sample can be used.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine, anhydrous

  • Ethyl acetate (B1210297), HPLC grade

  • Hexane, HPLC grade

  • Methanol, HPLC grade

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfate (B86663), anhydrous

  • Biological matrix (e.g., plasma, serum)

  • Glass vials with PTFE-lined caps

  • Centrifuge

  • Nitrogen evaporator

  • Heating block

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma).

  • Internal Standard Spiking: Add the internal standard to each sample, quality control (QC), and calibration standard.

  • Acidification: Acidify the sample by adding 10 µL of 6 M HCl to bring the pH to <2. This protonates the carboxylic acid, making it more extractable into an organic solvent.

  • Extraction: Add 500 µL of ethyl acetate to the tube. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass vial.

  • Drying: Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

Derivatization Protocol (Silylation)
  • Reagent Addition: To the dried extract, add 50 µL of BSTFA with 1% TMCS and 25 µL of anhydrous pyridine.[1] Pyridine acts as a catalyst, especially for sterically hindered groups.[1]

  • Reaction: Tightly cap the vial and heat at 65°C for 30 minutes to ensure the reaction goes to completion.[1]

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters and may require optimization for your specific instrument and column.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent 5%-phenyl-95%-dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven Temperature ProgramInitial: 60°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Electron Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM) for quantification and Scan mode (m/z 50-550) for qualitative analysis

Data Presentation

Quantitative data should be summarized in clear and structured tables. Below are example tables for calibration curve data and sample quantification.

Table 1: Representative Calibration Curve Data for this compound-TMS Derivative

Concentration (µM)Peak Area Ratio (Analyte/IS)
10.052
50.248
100.512
251.235
502.501
1004.987
Linearity (R²) 0.998

Table 2: Example Quantification of this compound in Human Plasma Samples

Sample IDPeak Area Ratio (Analyte/IS)Calculated Concentration (µM)%RSD (n=3)
Control 10.1523.044.5
Control 20.1653.303.8
Treated 10.89717.945.1
Treated 20.95419.084.2

Table 3: Method Performance Characteristics (Representative)

ParameterValue
Limit of Detection (LOD)0.5 µM
Limit of Quantification (LOQ)1.5 µM
Linearity Range1 - 100 µM
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%
Recovery85 - 105%

Visualizations

experimental_workflow sample Biological Sample (e.g., Plasma) spike Spike with Internal Standard sample->spike acidify Acidification (pH < 2) spike->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract dry Evaporation to Dryness extract->dry derivatize Derivatization (BSTFA + 1% TMCS) dry->derivatize gcms GC-MS Analysis derivatize->gcms data Data Analysis and Quantification gcms->data

Caption: Experimental workflow for GC-MS analysis of this compound.

metabolic_context diet Dietary Sources & Gut Microbiota bcfa Branched-Chain Fatty Acids (e.g., this compound) diet->bcfa membrane Cell Membrane Components bcfa->membrane Incorporation metabolism Metabolic Regulation bcfa->metabolism Influence signaling Signaling Molecules bcfa->signaling Function as

Caption: Potential metabolic context of branched-chain fatty acids.

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of this compound in biological samples using GC-MS. The described methods for sample preparation, derivatization, and GC-MS analysis offer a robust framework for researchers. The use of a stable isotope-labeled internal standard is highly recommended to ensure accuracy and precision. The provided protocols and data presentation formats can be adapted and optimized for specific research needs, enabling reliable quantification of this and other branched-chain fatty acids in various biological matrices.

References

Anwendungs- und Protokollhinweise zur Derivatisierung von 2,4-Dimethylhexansäure für die Gaschromatographie

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Die quantitative Analyse von kurzkettigen Fettsäuren (Short-Chain Fatty Acids, SCFAs) wie der 2,4-Dimethylhexansäure mittels Gaschromatographie (GC) stellt aufgrund der geringen Flüchtigkeit und hohen Polarität dieser Verbindungen eine analytische Herausforderung dar. Eine direkte Injektion führt oft zu schlechter Peakform (Tailing) und geringer Empfindlichkeit. Die Derivatisierung ist ein entscheidender Schritt, um diese Analyten in flüchtigere und thermisch stabilere Verbindungen zu überführen, was zu einer verbesserten chromatographischen Trennung und Detektion führt.[1][2][3] Diese Anwendungsnotiz beschreibt detaillierte Protokolle für gängige Derivatisierungsverfahren, die für 2,4-Dimethylhexansäure und ähnliche verzweigtkettige SCFAs geeignet sind.

Gängige Derivatisierungsstrategien

Für die GC-Analyse von Carbonsäuren wie 2,4-Dimethylhexansäure haben sich hauptsächlich zwei Methoden etabliert: Silylierung und Veresterung (Alkylierung).[4][5][6]

  • Silylierung: Bei dieser Methode wird ein aktives Wasserstoffatom der Carboxylgruppe durch eine Trimethylsilyl (TMS)-Gruppe ersetzt.[2] Dies reduziert die Polarität und die Möglichkeit zur Wasserstoffbrückenbindung, was die Flüchtigkeit erhöht.[7] Gängige Reagenzien sind N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), N-Methyl-N-(tert-butyldimethylsilyl)trifluoracetamid (MTBSTFA) und N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA).[4][8][9][10]

  • Veresterung (Alkylierung): Hierbei wird die Carbonsäure in ihren entsprechenden Ester, beispielsweise einen Methylester oder Isobutylester, umgewandelt.[4][11][12] Dies erhöht ebenfalls die Flüchtigkeit und verbessert die chromatographischen Eigenschaften. Reagenzien wie Bortrifluorid-Methanol (BF₃-Methanol) oder Isobutylchloroformiat werden hierfür eingesetzt.[8][13]

Experimentelle Protokolle

Nachfolgend werden detaillierte Protokolle für die Silylierung mit MTBSTFA und die Veresterung mittels Isobutylchloroformiat beschrieben.

Protokoll 1: Silylierung mit N-Methyl-N-(tert-butyldimethylsilyl)trifluoracetamid (MTBSTFA)

Dieses Protokoll eignet sich hervorragend für die Derivatisierung von Carbonsäuren zu ihren TBDMS-Estern, die eine hohe Stabilität aufweisen.

Materialien:

  • Probe, die 2,4-Dimethylhexansäure enthält (z. B. in einem organischen Lösungsmittel oder als Extrakt)

  • N-Methyl-N-(tert-butyldimethylsilyl)trifluoracetamid (MTBSTFA)

  • Geeignetes Lösungsmittel (z. B. Acetonitril, Dichlormethan)

  • Heizblock oder Wasserbad

  • GC-Vials mit Septumkappen

  • Pipetten

Durchführung:

  • Probenvorbereitung: Überführen Sie eine bekannte Menge der Probe (z. B. 100 µL einer Lösung) in ein GC-Vial. Falls die Probe in wässriger Lösung vorliegt, muss diese zunächst extrahiert und getrocknet werden, da Silylierungsreagenzien feuchtigkeitsempfindlich sind.[14]

  • Zugabe des Derivatisierungsreagenz: Geben Sie 100 µL MTBSTFA zur Probe in das Vial.[8]

  • Reaktion: Verschließen Sie das Vial fest und mischen Sie den Inhalt durch kurzes Vortexen.

  • Inkubation: Erhitzen Sie das Reaktionsgemisch für 30 Minuten bei 60 °C in einem Heizblock oder Wasserbad.[8]

  • Abkühlen: Lassen Sie das Vial auf Raumtemperatur abkühlen.

  • Analyse: Die Probe ist nun bereit für die Injektion in den Gaschromatographen. In der Regel kann 1 µL der derivatisierten Lösung direkt injiziert werden.[8]

Protokoll 2: Veresterung mit Isobutylchloroformiat/Isobutanol

Diese Methode ist eine schnelle und effektive wässrige Derivatisierung, die die Notwendigkeit eines Trocknungsschrittes umgeht.[13]

Materialien:

  • Wässrige Probe, die 2,4-Dimethylhexansäure enthält

  • Isobutylchloroformiat

  • Isobutanol

  • Pyridin

  • Natriumhydroxid (NaOH)-Lösung (z. B. 20 mM)

  • Chloroform

  • Zentrifuge und Zentrifugengefäße

  • GC-Vials

Durchführung:

  • Probenvorbereitung: Überführen Sie einen bekannten Aliquot der wässrigen Probe (z. B. 400 µL) in ein Zentrifugengefäß.[13]

  • Extraktion (optional, für komplexe Matrizes): Fügen Sie 400 µL Chloroform hinzu, um lipophile Störkomponenten zu entfernen. Vortexen Sie und zentrifugieren Sie, um die Phasen zu trennen. Überführen Sie die obere wässrige Phase in ein neues Gefäß.[13]

  • Anpassung des Milieus: Fügen Sie 125 µL 20 mM NaOH, 80 µL Isobutanol und 100 µL Pyridin zur wässrigen Phase hinzu.[13]

  • Derivatisierungsreaktion: Fügen Sie vorsichtig 50 µL Isobutylchloroformiat hinzu. Verschließen Sie das Gefäß sofort und vortexen Sie für 30 Sekunden.

  • Phasentrennung: Fügen Sie 400 µL Hexan hinzu, um den gebildeten Isobutylester zu extrahieren. Vortexen Sie erneut und zentrifugieren Sie zur Phasentrennung.

  • Probenentnahme: Überführen Sie die obere organische Phase (Hexan) in ein GC-Vial.

  • Analyse: Injizieren Sie 1 µL der organischen Phase in den GC.

Visualisierung des Arbeitsablaufs

DerivatizationWorkflow Arbeitsablauf der Derivatisierung für die GC-Analyse cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_analysis Analyse start Analytprobe (2,4-Dimethylhexansäure) extraction Extraktion / pH-Anpassung (falls erforderlich) start->extraction reagent Zugabe des Derivatisierungsreagenz (z.B. MTBSTFA oder Isobutylchloroformiat) extraction->reagent reaction Reaktion (Inkubation bei definierter Temperatur und Zeit) reagent->reaction gc_injection Injektion in den GC reaction->gc_injection separation Chromatographische Trennung gc_injection->separation detection Detektion (z.B. FID, MS) separation->detection end Quantitatives Ergebnis detection->end Datenauswertung

Abbildung 1: Allgemeiner Arbeitsablauf der Derivatisierung.

Quantitative Daten und GC-Parameter

Die Wahl der Derivatisierungsmethode kann die Nachweis- und Bestimmungsgrenzen (LOD/LOQ) erheblich beeinflussen. Die folgende Tabelle fasst beispielhafte quantitative Daten für eine SCFA-Analyse nach Derivatisierung zusammen.

ParameterMethode: PFBBr-Derivatisierung mit GC-MS/MS[15]Methode: Silylierung (allgemein)Methode: Veresterung (allgemein)
Derivat PentafluorbenzylesterTrimethylsilyl- (TMS) oder tert-Butyldimethylsilyl- (TBDMS) Esterz.B. Methyl- oder Isobutylester
LOD 5–24 ng/mLMethodenabhängig, typischerweise im niedrigen µM-BereichMethodenabhängig, typischerweise im µM-Bereich
LOQ 0.05–0.1 µg/mLMethodenabhängig, typischerweise im niedrigen µM-BereichMethodenabhängig, typischerweise im µM-Bereich
Linearität (r²) > 0.997Typischerweise > 0.99Typischerweise > 0.99
Vorteile Hohe Empfindlichkeit und Selektivität, besonders mit MS-Detektion.[15]Etablierte und robuste Methode, breite Anwendbarkeit.[2]Kostengünstige Reagenzien, Möglichkeit zur wässrigen Derivatisierung.[13]
Nachteile Erfordert spezifische Detektoren (ECD oder MS).Feuchtigkeitsempfindlichkeit der Reagenzien.[14]Mögliche Nebenreaktionen, manchmal harsche Reaktionsbedingungen.

Typische GC-Bedingungen:

  • Injektor: Split/Splitless-Injektor, Temperatur 220–250 °C.[8] Der Modus (split oder splitless) wird je nach Konzentration der Analyten gewählt.[8]

  • Säule: Eine unpolare oder mittelpolare Kapillarsäule (z.B. DB-5ms, DB-225ms) ist für die Trennung der derivatisierten Analyten geeignet.[14]

  • Ofenprogramm: Ein Temperaturgradient ist typisch, beginnend bei einer niedrigen Temperatur (z.B. 50 °C) und ansteigend auf eine hohe Endtemperatur (z.B. 290 °C), um eine gute Trennung der verschiedenen Fettsäurederivate zu gewährleisten.[14]

  • Detektor: Flammenionisationsdetektor (FID) für allgemeine Quantifizierung oder Massenspektrometer (MS) für eine spezifische und empfindlichere Detektion und Identifizierung.[8][14]

Zusammenfassung und Empfehlungen

Die Derivatisierung von 2,4-Dimethylhexansäure ist ein wesentlicher Schritt für eine erfolgreiche GC-Analyse. Die Wahl der Methode hängt von der Probenmatrix, der erforderlichen Empfindlichkeit und der verfügbaren Ausstattung ab.

  • Für hohe Empfindlichkeit und Spezifität, insbesondere in komplexen biologischen Matrizes, wird die Silylierung (z.B. mit MTBSTFA) gefolgt von einer GC-MS-Analyse empfohlen.[8][9]

  • Für eine schnelle und robuste Analyse, bei der wässrige Proben direkt eingesetzt werden sollen, bietet die Veresterung mit Isobutylchloroformiat eine praktische Alternative.[13]

Es ist entscheidend, die Derivatisierungsbedingungen wie Temperatur, Zeit und Reagenzüberschuss zu optimieren, um eine vollständige und reproduzierbare Reaktion zu gewährleisten.[14] Die Verwendung eines internen Standards wird zudem dringend empfohlen, um Variationen während der Probenvorbereitung und Injektion zu korrigieren.[8]

References

Application Note: Chiral HPLC Method for the Separation of 2,4-Dimethylhexanoic Acid Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Dimethylhexanoic acid is a chiral carboxylic acid with two stereocenters, resulting in four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). The separation and quantification of these individual stereoisomers are crucial in various fields, including pharmaceutical development, as different enantiomers and diastereomers can exhibit distinct pharmacological and toxicological profiles. This application note presents a detailed protocol for the chiral High-Performance Liquid Chromatography (HPLC) method developed for the effective separation of this compound stereoisomers. The method utilizes a polysaccharide-based chiral stationary phase, which is widely recognized for its broad enantioselectivity for a variety of compound classes, including acidic compounds.[1][2]

Experimental Protocol

This protocol outlines the steps for the preparation of the mobile phase and sample, as well as the instrumental conditions for the HPLC analysis.

1. Materials and Reagents

  • Solvents: HPLC grade n-Hexane, 2-Propanol (IPA), and Trifluoroacetic acid (TFA).

  • Sample: A racemic mixture of this compound stereoisomers.

  • Sample Solvent: A mixture of n-Hexane and 2-Propanol (90:10, v/v).

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The selection of a polysaccharide-based chiral stationary phase is based on its proven success in resolving a wide range of acidic compounds.[2] The addition of a small amount of a strong acid like TFA to the mobile phase is a common strategy for improving peak shape and resolution of acidic analytes in normal-phase chromatography.[3]

ParameterCondition
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Concentration 1.0 mg/mL

3. Mobile Phase Preparation

  • Measure 900 mL of n-Hexane and 100 mL of 2-Propanol and combine them in a suitable solvent reservoir.

  • Add 1.0 mL of Trifluoroacetic acid to the mixture.

  • Mix thoroughly and degas the mobile phase using sonication or vacuum filtration for at least 15 minutes before use.

4. Sample Preparation

  • Accurately weigh 10 mg of the this compound stereoisomeric mixture.

  • Dissolve the sample in 10 mL of the sample solvent (n-Hexane:IPA, 90:10) to obtain a final concentration of 1.0 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

5. HPLC Analysis Procedure

  • Equilibrate the Chiralcel® OD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the prepared sample solution onto the column.

  • Run the analysis for a sufficient time to allow for the elution of all four stereoisomers.

  • Record the chromatogram and integrate the peaks to determine the retention time and peak area for each stereoisomer.

Expected Results

This method is expected to provide a good separation of the four stereoisomers of this compound. The elution order will need to be confirmed by injecting standards of the individual stereoisomers if available. The use of a polysaccharide-based CSP in normal phase mode is a robust starting point for method development for chiral acids.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (n-Hexane/IPA/TFA) Equilibration Column Equilibration (Chiralcel OD-H) MobilePhase->Equilibration SamplePrep Sample Preparation (1 mg/mL in Hexane/IPA) Injection Sample Injection (10 µL) SamplePrep->Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Analysis Data Analysis (Peak Integration) Detection->Analysis Result Report Generation Analysis->Result

References

Application Note: Quantitative Analysis of 2,4-dimethylhexanoic acid using a Stable Isotope-Labeled Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of 2,4-dimethylhexanoic acid in biological matrices using gas chromatography-mass spectrometry (GC-MS) coupled with a stable isotope-labeled internal standard. Due to the polar nature and low volatility of this compound, a derivatization step is employed to enhance its chromatographic properties and detection sensitivity. The use of a deuterated internal standard ensures high accuracy and precision by correcting for variations during sample preparation and instrumental analysis. This method is suitable for applications in metabolic research, biomarker discovery, and pharmaceutical development where reliable quantification of this branched-chain fatty acid is crucial.

Introduction

This compound is a branched-chain fatty acid that may play a role in various physiological and pathological processes. Accurate and precise quantification of this molecule in complex biological samples is essential for understanding its metabolic pathways and for its potential as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of free fatty acids like this compound by GC-MS is challenging due to their low volatility and potential for poor peak shape.[1] To overcome these limitations, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable ester.[1]

The inclusion of an internal standard is critical for reliable quantification in complex matrices.[2][3] An ideal internal standard is a stable isotope-labeled analogue of the analyte, as it shares very similar chemical and physical properties, and therefore behaves similarly during sample extraction, derivatization, and chromatographic analysis.[4] This application note provides a detailed protocol for the quantification of this compound using a deuterated internal standard and GC-MS.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below.

experimental_workflow sample Biological Sample (e.g., Plasma, Tissue Homogenate) is_addition Addition of Deuterated Internal Standard sample->is_addition extraction Liquid-Liquid Extraction is_addition->extraction derivatization Derivatization to PFB Esters extraction->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Processing and Quantification gcms->data_analysis

Caption: Experimental workflow for the quantification of this compound.

Materials and Methods

Reagents and Materials

  • This compound standard

  • d3-2,4-dimethylhexanoic acid (or a suitable deuterated analogue as internal standard)

  • Pentafluorobenzyl bromide (PFBBr) derivatizing agent

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile, HPLC grade

  • Isooctane (B107328), HPLC grade

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (B86663)

  • Methanol (B129727), HPLC grade

  • Water, deionized

Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Heating block or water bath

  • Nitrogen evaporator

Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the deuterated internal standard in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with methanol to create calibration standards at concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the deuterated internal standard stock solution with methanol.

Sample Preparation Protocol

  • Sample Aliquoting: To a 2 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma).

  • Internal Standard Addition: Spike the sample with 10 µL of the 10 µg/mL internal standard spiking solution.

  • Acidification: Add 10 µL of 1 M HCl to acidify the sample.

  • Extraction: Add 500 µL of isooctane, vortex vigorously for 2 minutes, and then centrifuge at 10,000 x g for 5 minutes to separate the phases.

  • Collection of Organic Layer: Carefully transfer the upper organic layer (isooctane) to a clean glass tube.

  • Drying: Add anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization: To the dried extract, add 50 µL of a freshly prepared solution of 1% PFBBr and 1% DIPEA in acetonitrile. Cap the tube and heat at 60°C for 30 minutes.[5]

  • Final Preparation: After cooling to room temperature, evaporate the solvent under nitrogen and reconstitute the residue in 100 µL of isooctane for GC-MS analysis.

GC-MS Analysis

  • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters The specific ions to be monitored will depend on the fragmentation pattern of the PFB ester of this compound and its deuterated internal standard. The pentafluorobenzyl ion at m/z 181 is a common characteristic ion for PFB derivatives and can be used for quantification.[6]

Signaling Pathway and Logical Relationships

logical_relationship cluster_quantification Quantitative Analysis Principle analyte This compound (Analyte) ratio Peak Area Ratio (Analyte / IS) analyte->ratio Measured Peak Area is d3-2,4-dimethylhexanoic acid (Internal Standard) is->ratio Measured Peak Area calibration Calibration Curve ratio->calibration concentration Analyte Concentration calibration->concentration Calculation

Caption: Principle of quantification using an internal standard.

Results and Discussion

Calibration Curve A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the prepared calibration standards. The linearity of the method is assessed by the coefficient of determination (R²) of the calibration curve.

Table 1: Calibration Curve Data

Concentration (µg/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
0.115,2341,510,8760.010
0.576,1701,525,3450.050
1.0153,8901,515,6780.102
5.0775,4501,530,9870.506
10.01,540,8801,520,4561.013
50.07,654,3201,518,9005.039
100.015,289,7601,525,00010.026

Method Validation The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.

Table 2: Method Validation Parameters

ParameterResult
Linearity (R²)> 0.995
Accuracy (% Recovery)85-115%
Precision (% RSD)< 15%
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL

The use of a stable isotope-labeled internal standard is crucial for compensating for any analyte loss during the multi-step sample preparation process and for variations in injection volume.[2] The derivatization with PFBBr allows for sensitive detection of the analyte.[6] The optimized GC-MS parameters provide good chromatographic separation and selective detection of this compound.

Conclusion

This application note presents a detailed and reliable method for the quantification of this compound in biological samples using GC-MS with a deuterated internal standard. The protocol, including sample extraction, derivatization, and optimized instrumental analysis, provides the necessary accuracy and precision for demanding research and development applications. The successful implementation of this method will facilitate a better understanding of the role of this compound in biological systems.

References

Application Notes and Protocols for the Isolation of 2,4-Dimethylhexanoic Acid from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylhexanoic acid is a branched-chain fatty acid that has been identified as a component of the scent gland secretions of certain European harvestmen, specifically of the genus Nelima.[1][2] Its unique structure suggests potential applications in chemical ecology and as a chiral building block in synthetic chemistry. This document provides a detailed protocol for the isolation of this compound from its natural source, tailored for researchers in drug development and related scientific fields. The protocol is based on established methods for the extraction and purification of volatile organic compounds and fatty acids from arthropod exocrine secretions.

Data Presentation

The following tables summarize the expected quantitative data for the key stages of the isolation protocol. These values are illustrative and may vary depending on the specific experimental conditions and the population of harvestmen used.

Table 1: Comparison of Extraction Methods for Branched-Chain Fatty Acids

Extraction MethodPrincipleTypical Extraction Yield (%)PurityExtraction TimeSolvent ConsumptionKey AdvantagesKey Disadvantages
Whole-Body Extraction (Hexane) Soaking of the whole organism in a non-polar solvent to extract lipids and other soluble compounds.High (for analytical purposes)Low (crude extract)30 minutesLowSimple, rapid, suitable for volatile compounds.Non-selective, co-extracts many other compounds.
Solid-Phase Extraction (SPE) Differential partitioning of compounds between a solid phase and a liquid phase.>90 (for class separation)Moderate (fractionated)15-30 minutesLow to ModerateGood for sample cleanup and fractionation.Requires method development for specific compounds.
Ultrasound-Assisted Extraction (UAE) Use of ultrasonic waves to enhance solvent penetration and cell disruption.HighLow (crude extract)15-60 minutesLow to ModerateFast, efficient at room temperature.Can be affected by sample viscosity.

Table 2: Purification of this compound

Purification StepTechniqueStationary PhaseMobile Phase/SolventExpected Recovery (%)Purity Achieved
Liquid-Liquid Extraction Acid-Base ExtractionN/ADiethyl ether, 5% aq. NaHCO₃, 5% aq. HCl~95Enriched acidic fraction
Preparative HPLC Reversed-Phase HPLCC18Acetonitrile/Water with 0.1% Formic Acid (gradient)>80>95%
Fractional Distillation N/AN/AN/AVariableCan be effective for separating compounds with different boiling points.

Experimental Protocols

This protocol outlines a comprehensive procedure for the isolation and purification of this compound from Nelima species.

Protocol 1: Extraction of Crude Secretion

This protocol is adapted from the whole-body extraction method used for analyzing harvestmen secretions.[3]

Materials:

  • Live specimens of Nelima sempronii or Nelima narcisi

  • Hexane (B92381) (HPLC grade)

  • 50 µL glass vials with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Pipettes

Procedure:

  • Place a single, live harvestman into a 50 µL glass vial.

  • Add 50 µL of hexane to the vial.

  • Allow the extraction to proceed for 30 minutes at room temperature.

  • Gently vortex the vial for 10 seconds.

  • Remove the harvestman from the vial.

  • Centrifuge the vial at 2000 x g for 5 minutes to pellet any solid debris.

  • Carefully transfer the hexane supernatant (crude extract) to a clean vial for further processing.

Protocol 2: Isolation of the Acidic Fraction

This protocol utilizes a standard acid-base liquid-liquid extraction to separate acidic compounds, including this compound, from the crude extract.

Materials:

  • Crude hexane extract from Protocol 1

  • Diethyl ether (anhydrous)

  • 5% (w/v) aqueous sodium bicarbonate (NaHCO₃) solution

  • 5% (v/v) aqueous hydrochloric acid (HCl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Separatory funnel

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Pool the crude hexane extracts and dilute with diethyl ether to a total volume of 10 mL.

  • Transfer the ethereal solution to a separatory funnel.

  • Extract the organic phase with 3 x 5 mL portions of 5% aqueous NaHCO₃ solution. Combine the aqueous extracts.

  • Carefully acidify the combined aqueous extracts to pH 2-3 with 5% aqueous HCl. Confirm the pH with pH paper or a pH meter.

  • Extract the acidified aqueous phase with 3 x 10 mL portions of diethyl ether.

  • Combine the organic extracts and wash with 1 x 10 mL of brine.

  • Dry the organic phase over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the acidic fraction.

Protocol 3: Purification by Preparative HPLC

This protocol describes the final purification of this compound from the acidic fraction using preparative high-performance liquid chromatography (HPLC).

Materials:

  • Acidic fraction from Protocol 2

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (reagent grade)

  • Preparative HPLC system with a C18 column

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Dissolve the acidic fraction in a minimal amount of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Filter the sample through a 0.45 µm syringe filter.

  • Set up the preparative HPLC with a C18 column. A typical mobile phase gradient would be from 80:20 water:acetonitrile to 20:80 water:acetonitrile, both with 0.1% formic acid, over 30 minutes. The flow rate will depend on the column dimensions.

  • Inject the sample onto the column.

  • Collect fractions corresponding to the peak of interest, as determined by a preliminary analytical HPLC run.

  • Combine the fractions containing the purified this compound.

  • Remove the mobile phase solvents under reduced pressure using a rotary evaporator to obtain the pure compound.

Protocol 4: Analytical Verification by GC-MS

This protocol is for the analytical verification of the purified this compound.

Materials:

  • Purified this compound

  • Diazomethane (B1218177) solution (for derivatization to the methyl ester) or another suitable derivatizing agent like BF₃-methanol.

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Derivatize a small aliquot of the purified compound to its methyl ester using diazomethane or another appropriate method. This is necessary to improve the volatility and chromatographic behavior of the carboxylic acid.

  • Inject the derivatized sample into the GC-MS.

  • The temperature program for the GC oven can be set, for example, to start at 60°C, ramp to 220°C at 10°C/min, and hold for 5 minutes.

  • Acquire mass spectra in electron ionization (EI) mode.

  • Compare the obtained mass spectrum with a reference spectrum for methyl 2,4-dimethylhexanoate to confirm the identity of the isolated compound.

Mandatory Visualization

Isolation_Workflow cluster_collection Sample Collection cluster_extraction Extraction cluster_separation Separation cluster_purification Purification cluster_analysis Analysis A Collect Live Harvestmen (Nelima species) B Whole-Body Extraction (Hexane) A->B Soak in Solvent C Liquid-Liquid Extraction (Acid-Base) B->C Crude Extract D Preparative HPLC (C18 Column) C->D Acidic Fraction E GC-MS Analysis (after derivatization) D->E Purified Compound F NMR & Chiral Chromatography (for structural and stereochemical confirmation) D->F Purified Compound

Caption: Experimental workflow for the isolation of this compound.

References

Applications of 2,4-Dimethylhexanoic Acid in Pharmaceutical Research: A Focus on its Role as a Chiral Precursor in Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2,4-Dimethylhexanoic acid, a branched-chain fatty acid, has garnered attention in pharmaceutical research primarily as a sophisticated chiral building block for the synthesis of complex natural products with potent biological activities. While the compound itself has not been extensively studied for direct pharmacological effects, its derivatives are integral components of molecules demonstrating significant therapeutic potential, particularly in antiviral and anticancer research.

The most notable application of a this compound derivative is in the structure of homophymine A , a cyclodepsipeptide isolated from the marine sponge Homophymia sp.. Homophymine A incorporates the unique amino acid, (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid , which is biosynthetically derived from this compound. This complex amino acid residue is crucial for the potent biological activities exhibited by homophymine A.

Antiviral Activity of Homophymine A

Homophymine A has demonstrated significant cytoprotective activity against HIV-1 infection.[1][2][3] This anti-HIV activity is a key area of interest for the development of new antiviral agents.

Anticancer Activity of Homophymine A

Beyond its antiviral properties, homophymine A and its analogues have shown potent cytotoxic effects against a range of human cancer cell lines, with IC50 values often in the nanomolar range.[4] This suggests its potential as a lead compound for the development of novel chemotherapeutic agents. The mechanism of its cytotoxic action is thought to involve the induction of apoptosis through a caspase-independent pathway.[4]

Quantitative Data Summary

The following table summarizes the reported in vitro biological activities of homophymine A, a natural product containing a derivative of this compound.

CompoundBiological ActivityCell Line/AssayIC50Reference
Homophymine AAnti-HIV-1XTT cell-based assay75 nM[1][2][3]
Homophymine ACytotoxicityPC3 (prostate adenocarcinoma)2-100 nM[4]
Homophymine ACytotoxicitySK-OV3 (ovarian adenocarcinoma)2-100 nM[4]

Experimental Protocols

While detailed, step-by-step protocols for the total synthesis of homophymine A are proprietary and not fully disclosed in publicly available literature, the key synthetic strategies for obtaining the crucial (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid moiety have been outlined. These methods rely on advanced stereoselective synthesis techniques.

Protocol 1: Conceptual Asymmetric Synthesis of the (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid moiety

This protocol outlines the conceptual steps based on reported synthetic strategies.

Objective: To synthesize the chiral amino acid derivative of this compound.

Key Techniques:

  • Evans' Asymmetric Alkylation: To introduce one of the chiral centers.

  • Asymmetric Hydrogenation: To establish another key stereocenter.

Conceptual Steps:

  • Starting Material: A suitable achiral precursor that can be elaborated to the hexanoic acid backbone.

  • Chiral Auxiliary Attachment: Attachment of an Evans' chiral auxiliary (e.g., an oxazolidinone) to the precursor.

  • Diastereoselective Alkylation: Enolization and subsequent alkylation of the N-acylated chiral auxiliary to introduce the first methyl group with high diastereoselectivity.

  • Auxiliary Cleavage: Removal of the chiral auxiliary to yield a chiral carboxylic acid derivative.

  • Chain Elongation and Functional Group Manipulation: Further chemical transformations to introduce the remaining carbons of the hexanoic acid chain and the necessary functional groups for the subsequent steps.

  • Formation of an α-amino-β-keto ester: Conversion of the intermediate into a chiral α-amino-β-keto ester.

  • Anti-selective Asymmetric Hydrogenation: Stereoselective reduction of the keto group to a hydroxyl group and the imine to an amine, establishing the final two stereocenters with the desired anti-relationship. This step is critical for obtaining the correct (2R,3R,4R) stereochemistry.

  • Protecting Group Manipulation and Deprotection: Introduction and removal of appropriate protecting groups to facilitate the synthesis and final deprotection to yield the target amino acid.

Note: The successful execution of this synthesis requires expertise in advanced organic synthesis and careful control of reaction conditions to achieve high stereoselectivity.

Visualizations

Logical Relationship: From Precursor to Bioactive Compound

logical_relationship 2,4-Dimethylhexanoic_Acid This compound (Precursor) Derivative (2R,3R,4R)-2-amino-3-hydroxy- 4,5-dimethylhexanoic acid (Chiral Building Block) 2,4-Dimethylhexanoic_Acid->Derivative Biosynthesis/ Chemical Synthesis Homophymine_A Homophymine A (Bioactive Natural Product) Derivative->Homophymine_A Peptide Synthesis Bioactivity Anti-HIV & Cytotoxic Activity Homophymine_A->Bioactivity

Caption: From precursor to bioactive natural product.

Experimental Workflow: Conceptual Synthesis of the Chiral Amino Acid

experimental_workflow cluster_synthesis Conceptual Synthetic Pathway start Achiral Precursor step1 Attach Evans' Chiral Auxiliary start->step1 step2 Diastereoselective Alkylation step1->step2 step3 Cleave Auxiliary step2->step3 step4 Chain Elongation & Functionalization step3->step4 step5 Form α-amino-β-keto ester step4->step5 step6 Asymmetric Hydrogenation step5->step6 step7 Protecting Group Manipulation step6->step7 finish (2R,3R,4R)-2-amino-3-hydroxy- 4,5-dimethylhexanoic acid step7->finish

Caption: Key steps in the asymmetric synthesis.

Signaling Pathway: Postulated Mechanism of Homophymine A Cytotoxicity

signaling_pathway cluster_cell Cancer Cell Homophymine_A Homophymine A Target Intracellular Target(s) (Undetermined) Homophymine_A->Target Apoptosis_Induction Induction of Apoptosis Target->Apoptosis_Induction Caspase_Independent Caspase-Independent Pathway Apoptosis_Induction->Caspase_Independent Cell_Death Cell Death Caspase_Independent->Cell_Death

Caption: Postulated cytotoxic mechanism of Homophymine A.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2,4-dimethylhexanoic acid synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the Grignard reaction, a common synthetic route.

Issue Potential Cause Recommended Solution
Low or No Product Yield Presence of moisture or atmospheric carbon dioxide: Grignard reagents are highly reactive with water and carbon dioxide from the air.Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. Maintain a positive pressure of inert gas throughout the reaction.
Inactive magnesium: The surface of the magnesium turnings may be oxidized, preventing the reaction from initiating.Activate the magnesium before use. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings under an inert atmosphere.
Poor quality of alkyl halide: The starting material, 2-bromo-4-methylhexane (B13611866), may contain impurities that interfere with the reaction.Purify the alkyl halide by distillation before use.
Inefficient carbonation: The Grignard reagent may not be reacting completely with the carbon dioxide.Use freshly crushed dry ice and add the Grignard reagent solution to a large excess of the dry ice. Alternatively, bubble dry carbon dioxide gas through the Grignard solution at a low temperature.
Formation of Byproducts Wurtz coupling: The Grignard reagent can react with the starting alkyl halide to form a dimer (e.g., 2,4,7,9-tetramethyldecane).Add the alkyl halide solution dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
Formation of 4-methylhexane: The Grignard reagent is protonated by any trace amounts of water or other protic impurities.Strictly adhere to anhydrous reaction conditions as mentioned above.
Difficulty in Product Isolation Emulsion formation during workup: The magnesium salts formed during the reaction can lead to the formation of emulsions, making the separation of the organic and aqueous layers difficult.Add the reaction mixture to a solution of dilute acid (e.g., HCl or H₂SO₄) over ice with vigorous stirring. If an emulsion persists, add a saturated solution of ammonium (B1175870) chloride.
Product loss during extraction: The carboxylic acid may be partially soluble in the aqueous layer, especially if the pH is not sufficiently acidic.Ensure the aqueous layer is acidified to a pH of 1-2 to fully protonate the carboxylate. Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most frequently cited method is the Grignard reaction of 2-bromo-4-methylhexane with magnesium to form the Grignard reagent, followed by carboxylation with carbon dioxide (dry ice) and subsequent acidic workup.[1]

Q2: My Grignard reaction is difficult to initiate. What can I do?

A2: Initiation can be facilitated by activating the magnesium turnings. Common methods include adding a small crystal of iodine (the color will disappear upon reaction initiation), a few drops of 1,2-dibromoethane, or using an ultrasonic bath. Ensure your glassware and solvent are scrupulously dry.

Q3: What are the main side reactions to be aware of in the Grignard synthesis of this compound?

A3: The primary side reaction is Wurtz coupling, where the Grignard reagent reacts with unreacted 2-bromo-4-methylhexane. Another common issue is the protonation of the highly basic Grignard reagent by any protic source (like water), which results in the formation of 4-methylhexane.

Q4: Are there alternative methods for synthesizing this compound?

A4: Yes, other methods for synthesizing branched-chain carboxylic acids exist and could be adapted for this compound. These include:

  • Malonic Ester Synthesis: This method involves the alkylation of diethyl malonate with a suitable alkyl halide, followed by hydrolysis and decarboxylation.[2][3][4][5][6] For this compound, a sequential dialkylation would be necessary.

  • Hydrocarboxylation of Alkenes: This method involves the addition of a carboxyl group to an alkene. Palladium-catalyzed regioselective hydrocarboxylation of terminal olefins with formic acid or oxalic acid can produce branched carboxylic acids.[7][8][9][10][11]

Q5: How can I purify the final product?

A5: After the acidic workup and extraction, the crude product can be purified by vacuum distillation. An acid-base extraction can also be employed to separate the carboxylic acid from neutral byproducts. The crude product is dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate). The aqueous layer containing the carboxylate salt is then separated, re-acidified, and the pure carboxylic acid is extracted with an organic solvent.

Q6: How can I monitor the progress of the reaction?

A6: The formation of the Grignard reagent can be visually monitored by the disappearance of the magnesium turnings and a change in the appearance of the reaction mixture (often becoming cloudy and grayish). The overall reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) of quenched aliquots. For GC-MS analysis, the carboxylic acid product may require derivatization (e.g., silylation or esterification) to increase its volatility.[12][13]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol provides a general procedure. Optimization may be required based on laboratory conditions.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 2-Bromo-4-methylhexane

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (e.g., 3 M)

  • Diethyl ether or ethyl acetate (B1210297) for extraction

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation: Assemble a flame-dried three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a gas inlet. Place the apparatus under a positive pressure of an inert gas.

  • Grignard Reagent Formation:

    • Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask.

    • In the dropping funnel, place a solution of 2-bromo-4-methylhexane (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small amount of the 2-bromo-4-methylhexane solution to the magnesium. If the reaction does not start (indicated by the disappearance of the iodine color and gentle bubbling), gently warm the flask.

    • Once initiated, add the remaining 2-bromo-4-methylhexane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Carbonation:

    • Cool the Grignard reagent solution in an ice bath.

    • In a separate beaker, crush a large excess of dry ice.

    • Slowly pour the Grignard solution onto the crushed dry ice with stirring.

    • Allow the mixture to warm to room temperature as the excess dry ice sublimes.

  • Workup and Isolation:

    • Slowly add cold hydrochloric acid to the reaction mixture to dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

    • Extract the aqueous layer two more times with diethyl ether.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude this compound by vacuum distillation.

Data Presentation

The following table summarizes the expected impact of key parameters on the yield of this compound synthesis via the Grignard reaction.

Parameter Condition Expected Impact on Yield Rationale
Reaction Solvent Anhydrous Diethyl Ether or THFHighEthereal solvents are essential to stabilize the Grignard reagent.
Protic Solvents (e.g., Ethanol, Water)Very Low / NoneGrignard reagents are strong bases and will be quenched by protic solvents.
Magnesium Activation Activated (e.g., with Iodine)HighRemoves the passivating oxide layer from the magnesium surface, allowing the reaction to proceed.
Not ActivatedLow / No ReactionThe oxide layer prevents the reaction between the alkyl halide and magnesium.
Addition of Alkyl Halide Slow, DropwiseHigherMinimizes the concentration of the alkyl halide, reducing the rate of the Wurtz coupling side reaction.
Rapid AdditionLowerA high concentration of the alkyl halide favors the Wurtz coupling side reaction.
Carbonation Temperature Low (e.g., -78 °C to 0 °C)HigherMinimizes side reactions of the Grignard reagent with the carboxylate salt or other electrophiles.
Room TemperatureLowerIncreased likelihood of side reactions.

Visualizations

Grignard_Synthesis_Workflow cluster_prep Preparation cluster_grignard Grignard Reagent Formation cluster_carboxylation Carboxylation cluster_workup Workup & Purification prep Flame-dried Glassware under Inert Atmosphere mg Mg turnings + I₂ prep->mg grignard_formation Grignard Reagent (2,4-dimethylhexyl)magnesium bromide mg->grignard_formation alkyl_halide 2-Bromo-4-methylhexane in Anhydrous Ether alkyl_halide->grignard_formation carboxylate_salt Magnesium Carboxylate Salt grignard_formation->carboxylate_salt co2 Dry Ice (CO₂) co2->carboxylate_salt acid_workup Acidic Workup (HCl) carboxylate_salt->acid_workup extraction Solvent Extraction acid_workup->extraction purification Vacuum Distillation extraction->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Yield Issue check_initiation Did the reaction initiate? (color change, bubbling) start->check_initiation check_anhydrous Were anhydrous conditions maintained? check_initiation->check_anhydrous Yes activate_mg Activate Mg: - Add Iodine - Use 1,2-dibromoethane - Mechanical crushing check_initiation->activate_mg No check_workup Any issues during workup? (emulsions, pH) check_anhydrous->check_workup Yes dry_reagents Ensure all reagents, solvents, and glassware are scrupulously dry check_anhydrous->dry_reagents No optimize_workup Optimize Workup: - Adjust pH to 1-2 - Use sat. NH₄Cl for emulsions check_workup->optimize_workup Yes check_side_reactions Analyze for byproducts (Wurtz coupling, protonation) check_workup->check_side_reactions No

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Technical Support Center: Grignard Synthesis of 2,4-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to address potential side reactions and other experimental challenges encountered during the Grignard synthesis of 2,4-dimethylhexanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound via the Grignard pathway?

The synthesis involves two main steps. First, a Grignard reagent is formed by reacting an appropriate alkyl halide, such as 2-bromo-4-methylhexane (B13611866), with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF).[1][2] Second, this highly nucleophilic Grignard reagent is reacted with carbon dioxide (usually in the form of dry ice) in a carboxylation reaction.[3][4] A final acidic workup protonates the resulting carboxylate salt to yield the desired this compound.[5][6]

Q2: What are the most common side reactions in this synthesis?

The most common side reactions include:

  • Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide, resulting in a homocoupling product (e.g., 2,4,7,9-tetramethyldecane). This is a major side reaction, especially with primary or benzylic halides.[7]

  • Protonation (Quenching): Grignard reagents are extremely strong bases and will react with any available acidic protons.[8] The most common culprit is water, but alcohols or even terminal alkynes present as impurities can also quench the reagent, forming an alkane (2,4-dimethylhexane) instead of the desired product.[9][10][11]

  • Reaction with Oxygen: Exposure to atmospheric oxygen can lead to the formation of hydroperoxides and subsequently alcohols after workup, reducing the yield of the carboxylic acid.[10]

Q3: My reaction yield is very low. What are the likely causes?

Low yields are typically traced back to one of three areas:

  • Failed or Incomplete Grignard Reagent Formation: This can be due to an inactive magnesium surface (oxide layer) or impure reagents.[9][12]

  • Grignard Reagent Quenching: The presence of moisture in glassware, solvents, or the CO2 source is a primary cause of low yield.[9][13]

  • Dominant Side Reactions: If reaction conditions are not optimized, side reactions like Wurtz coupling can consume a significant portion of the Grignard reagent.[7]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: The reaction to form the Grignard reagent does not initiate.

Possible Cause Troubleshooting Step Rationale
Inactive Magnesium Surface Activate the magnesium. This can be done by gently crushing the turnings with a glass rod, adding a small crystal of iodine (the color will fade upon activation), or adding a few drops of 1,2-dibromoethane.[9][10][12]The magnesium surface is often coated with a passivating layer of magnesium oxide. Activation exposes a fresh, reactive metal surface.[9]
Insufficiently Dry Conditions Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (N₂ or Ar). Use anhydrous solvents.[9][12]Grignard reagents are highly sensitive to water. Any moisture will quench the reagent as it forms, preventing the reaction from sustaining.[9][10]
Impure Alkyl Halide Purify the 2-bromo-4-methylhexane, for example, by distillation, to remove any traces of water or alcohol.Protic impurities in the starting material will destroy the Grignard reagent.[9]

Problem 2: The reaction starts but then stops, or the solution turns cloudy and black.

Possible Cause Troubleshooting Step Rationale
Residual Moisture The initial exotherm may have consumed trace water, but more significant amounts are quenching the bulk reaction. Re-evaluate the dryness of all components.[9]Sustaining the reaction requires strictly anhydrous conditions.[9]
Wurtz Coupling Side Reaction Add the alkyl halide solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux. Avoid high local concentrations of the alkyl halide.[7][12]Slow addition minimizes the chance of the formed Grignard reagent reacting with unreacted alkyl halide.
Reaction Overheating Maintain control of the reaction temperature. While some initial warming may be needed, the reaction is exothermic. Use an ice bath to moderate the temperature if necessary.[6]Excessive heating can promote side reactions and decomposition.[7]

Problem 3: The final product is contaminated with a significant amount of a non-acidic byproduct.

Possible Cause Troubleshooting Step Rationale
Wurtz Coupling Product Purify the final product. After the acidic workup, extract the crude product into an organic solvent. Then, perform a basic extraction (e.g., with aqueous NaOH or NaHCO₃) to move the desired carboxylic acid into the aqueous layer as its carboxylate salt, leaving the non-acidic coupling product in the organic layer.[6] Re-acidify the aqueous layer and extract the pure product.This acid-base extraction technique effectively separates the acidic product from neutral byproducts like the Wurtz coupling alkane.
Unreacted Starting Material Ensure the Grignard formation reaction goes to completion by allowing sufficient reaction time (check for the disappearance of magnesium turnings).[7]Incomplete conversion will lead to starting material carryover.

Visualizations

Reaction and Side-Product Pathways

Side_Reactions Main Reaction and Key Side Reactions cluster_main Desired Pathway cluster_side Side Reactions RBr 2-Bromo-4-methylhexane RMgX Grignard Reagent (R-MgBr) RBr->RMgX + Mg, Ether RR Wurtz Coupling Product (Dimer) RCOOH This compound RMgX->RCOOH 1. CO₂ 2. H₃O⁺ RH Alkane byproduct (2,4-Dimethylhexane) RMgX->RH + H₂O (Quenching) RMgX->RR + R-Br (Wurtz) H2O Water (H₂O)

Caption: Main synthesis pathway and common side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting a Failed Grignard Synthesis start Reaction Start check_initiation Does the reaction initiate? (Bubbling, cloudiness, exotherm) start->check_initiation activate_mg Activate Mg: - Add Iodine - Crush turnings - Add 1,2-dibromoethane check_initiation->activate_mg No reaction_sustained Does the reaction proceed to completion? check_initiation->reaction_sustained Yes check_dryness Check Dryness: - Flame-dry glassware - Use anhydrous solvent activate_mg->check_dryness failure Re-evaluate protocol and reagent purity check_dryness->failure control_addition Control Reagent Addition: - Add alkyl halide dropwise - Use cooling bath if needed reaction_sustained->control_addition No check_yield Is the final yield low? reaction_sustained->check_yield Yes control_addition->failure purify Purify via Acid-Base Extraction to remove neutral byproducts check_yield->purify Yes success Successful Synthesis check_yield->success No purify->success

Caption: A logical workflow for troubleshooting common issues.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative example. All procedures should be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions.

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • 2-bromo-4-methylhexane (anhydrous)

  • Anhydrous diethyl ether (or THF)

  • Dry ice (solid CO₂)

  • 6M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

  • Round-bottom flask, reflux condenser, dropping funnel, drying tube (all oven-dried)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the oven-dried glassware (flask, condenser, dropping funnel) and allow it to cool to room temperature under a stream of inert gas. Equip the condenser with a drying tube.[9]

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a single crystal of iodine. Gently warm the flask if necessary until the brown/violet color of the iodine disappears, indicating activation.[12] Allow the flask to cool.

  • Grignard Reagent Formation:

    • Add enough anhydrous diethyl ether to just cover the magnesium turnings.

    • Prepare a solution of 2-bromo-4-methylhexane (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

    • Add a small amount (a few mL) of the halide solution to the magnesium. Initiation should be observed as bubbling and a slight increase in temperature.[9]

    • Once initiated, add the remaining 2-bromo-4-methylhexane solution dropwise at a rate that maintains a gentle reflux. Use a water bath to control the temperature if the reaction becomes too vigorous.

    • After the addition is complete, allow the mixture to stir at room temperature or gentle reflux until most of the magnesium has been consumed.

  • Carboxylation:

    • Cool the Grignard reagent solution in an ice bath.

    • Carefully and quickly crush dry ice into small pieces and add an excess amount directly to the reaction flask containing the Grignard reagent. Alternatively, the Grignard solution can be poured slowly over a beaker of crushed dry ice.[4][5]

    • Stir the mixture until the excess CO₂ has sublimated and the mixture has reached room temperature.

  • Workup and Purification:

    • Slowly and carefully quench the reaction by adding 6M HCl while cooling the flask in an ice bath. Continue adding acid until the aqueous layer is acidic (test with pH paper) and all magnesium salts have dissolved.

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine all organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

    • Optional: For high purity, perform an acid-base extraction as described in the troubleshooting guide or purify by distillation.[6]

References

Troubleshooting peak tailing in GC analysis of 2,4-dimethylhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing during the Gas Chromatography (GC) analysis of 2,4-dimethylhexanoic acid and other acidic compounds.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common issue in GC analysis where a peak appears asymmetrical, with a "tail" extending from the peak maximum towards the end of the chromatogram. This phenomenon can significantly impact resolution and the accuracy of quantification. This guide provides a systematic approach to diagnosing and resolving peak tailing.

Initial Assessment: Is it a System-Wide or Compound-Specific Issue?

First, examine your chromatogram to determine the extent of the peak tailing.

  • All peaks are tailing: This typically points to a physical or mechanical issue within the GC system.

  • Only polar/acidic compound peaks (like this compound) are tailing: This suggests a chemical interaction between your analyte and active sites within the system.

Troubleshooting Steps for System-Wide Peak Tailing

If all peaks in your chromatogram are tailing, follow these steps:

  • Check Column Installation:

    • Improper Cut: A poor column cut is a frequent cause of peak tailing. Ensure the column ends are cut cleanly and at a 90-degree angle using a ceramic scoring wafer. A jagged or angled cut can create turbulence in the carrier gas flow.

    • Incorrect Installation Depth: The column must be inserted to the correct depth within the inlet. Consult your GC manufacturer's manual for the proper installation distance. If the column is too high or too low, it can create unswept (dead) volumes, leading to peak tailing.

  • Inspect the Inlet:

    • Contaminated Liner: The inlet liner is a common source of contamination from non-volatile sample residues or septum particles.[1] Replace the liner with a new, deactivated one.

    • Worn Septum: A leaking septum can disrupt carrier gas flow.[1] Establish a regular replacement schedule, typically after 100-200 injections.

  • Check for Leaks: Use an electronic leak detector to check for leaks at the inlet fittings, septum, and column connections. Leaks can cause disturbances in the carrier gas flow path.

Troubleshooting Steps for Compound-Specific Peak Tailing (Acidic Analytes)

If only acidic compounds like this compound are tailing, the issue is likely due to unwanted chemical interactions.

  • Address System Activity:

    • Active Sites: Free silanol (B1196071) groups (-Si-OH) on the surfaces of the glass inlet liner and the GC column are acidic and can strongly interact with polar acidic analytes through hydrogen bonding, causing peak tailing.[2]

      • Solution: Use a deactivated inlet liner and a column specifically designed for the analysis of acidic compounds. If tailing appears over time, the deactivation layer may have degraded. Replace the liner and trim the first 10-20 cm of the column to remove active sites that have been exposed.

    • Column Contamination: Non-volatile matrix components can accumulate at the head of the column, creating active sites for analyte interaction.[3]

      • Solution: Trim the front end of the column. If the problem persists, the column may need to be replaced.

  • Optimize GC Method Parameters:

    • Injector Temperature: A low injector temperature can lead to slow or incomplete vaporization of the analyte, contributing to band broadening and tailing. Ensure the injector temperature is appropriate for the analyte's boiling point.

    • Oven Temperature Program: An initial oven temperature that is too high can prevent proper focusing of the analyte at the head of the column, especially in splitless injection.

  • Consider Derivatization:

    • Principle: For highly polar and active compounds like carboxylic acids, derivatization is often the most effective solution. This chemical process converts the polar carboxyl group into a less polar, more volatile, and more thermally stable derivative. This minimizes interactions with active sites in the GC system, resulting in symmetrical peaks.

    • Common Techniques:

      • Esterification: Converts the carboxylic acid to a methyl ester (FAME - Fatty Acid Methyl Ester).

      • Silylation: Replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

A1: Peak tailing is a chromatographic peak shape distortion where the peak's trailing edge is drawn out. An ideal peak has a symmetrical, Gaussian shape. Tailing is problematic because it can reduce the resolution between closely eluting peaks, leading to inaccurate peak integration and, consequently, imprecise and inaccurate quantification.

Q2: What is a Tailing Factor or Asymmetry Factor, and what is an acceptable value?

A2: The Tailing Factor (Tf) and Asymmetry Factor (As) are quantitative measures of peak symmetry. While their calculation methods differ slightly, a value of 1.0 indicates a perfectly symmetrical peak. For most applications, a tailing factor or asymmetry factor between 0.9 and 1.5 is considered acceptable.[4] Values greater than 2.0 generally indicate a significant problem that needs to be addressed.

Q3: I've replaced the liner and septum, and trimmed the column, but my acidic analyte still tails. What should I do next?

A3: If basic maintenance does not resolve the issue for an active compound like this compound, the most effective next step is to derivatize your sample. Derivatization will make the analyte less polar and significantly reduce its interaction with any remaining active sites in the system, leading to improved peak shape.

Q4: Which derivatization method should I choose for this compound?

A4: Both esterification (e.g., with BF3-methanol) and silylation (e.g., with BSTFA) are excellent choices for derivatizing carboxylic acids. Esterification to form the methyl ester is a very common and robust method for fatty acids. Silylation is also highly effective and can be performed under mild conditions. The choice may depend on the other functional groups present in your sample and your laboratory's standard procedures.

Q5: Can my injection technique cause peak tailing?

A5: Yes, a slow manual injection can introduce the sample over too long a period, leading to a broad, tailing peak. The injection should be smooth and rapid.[5] For splitless injections, an improperly set purge activation time can also cause the solvent peak to tail, which may affect the shape of early eluting analyte peaks.

Data Presentation

The table below summarizes the typical values for peak shape metrics, providing a clear comparison between an ideal peak, an acceptable peak, and a tailing peak that requires troubleshooting.

Peak CharacteristicIdeal PeakAcceptable PeakTailing Peak (Action Required)
Appearance Symmetrical (Gaussian)Minor AsymmetryObvious Tailing
Tailing Factor (Tf) 1.0< 1.5> 1.5
Asymmetry Factor (As) 1.00.9 - 1.5[4]> 1.5
Impact on Analysis Accurate IntegrationGenerally Reliable QuantificationPoor Resolution, Inaccurate Integration

Experimental Protocols

Protocol 1: Esterification of this compound with Boron Trifluoride-Methanol (BF3-Methanol)

This protocol describes the conversion of this compound to its methyl ester for GC analysis.

Materials:

  • This compound sample

  • BF3-Methanol reagent (12-14% w/w)

  • Hexane (B92381) (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (B86663) (Na2SO4)

  • Screw-cap reaction vials (2-5 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Sample Preparation: Weigh approximately 1-10 mg of the this compound sample into a reaction vial. If the sample is in a solvent, evaporate the solvent under a gentle stream of nitrogen.

  • Reagent Addition: Add 2 mL of the BF3-Methanol reagent to the vial.[6]

  • Reaction: Tightly cap the vial and heat at 60-80°C for 10-60 minutes. A common condition is 80°C for 20 minutes.[4]

  • Cooling: Allow the reaction vial to cool to room temperature.

  • Extraction: Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.[6]

  • Mixing: Cap the vial and vortex vigorously for 30 seconds to extract the methyl ester into the hexane layer.

  • Phase Separation: Allow the layers to separate. The top layer is the hexane containing the this compound methyl ester.

  • Drying and Transfer: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water. The sample is now ready for GC analysis.

Protocol 2: GC-FID Analysis of this compound methyl ester

This protocol provides a general GC-FID method for the analysis of the derivatized product. Parameters may need to be optimized for your specific instrument and column.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID)

  • Capillary GC Column: A polar column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., DB-WAX, Omegawax), is recommended for the analysis of fatty acid methyl esters. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

GC Parameters:

ParameterSetting
Inlet Split/Splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1 (can be optimized)
Carrier Gas Helium or Hydrogen
Constant Flow 1.0 mL/min
Oven Program Initial Temp: 70°C, hold for 2 minRamp: 5 °C/min to 240 °CFinal Hold: Hold at 240 °C for 5 min
Detector FID
Detector Temperature 260 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

Visualizations

Troubleshooting Workflow for Peak Tailing

Troubleshooting_Peak_Tailing start_node Peak Tailing Observed decision_node All peaks tailing? start_node->decision_node Start Troubleshooting process_node_physical Suspect Physical Issue decision_node->process_node_physical Yes process_node_chemical Suspect Chemical Interaction decision_node->process_node_chemical No (Only Active Analytes) process_node process_node solution_node solution_node alt_solution_node Derivatize Sample process_node_cut Inspect Column Cut process_node_physical->process_node_cut Check first decision_node_cut decision_node_cut process_node_cut->decision_node_cut Is cut clean & 90°? process_node_install Check Column Installation Depth decision_node_cut->process_node_install Yes process_node_recut Recut Column decision_node_cut->process_node_recut No decision_node_install decision_node_install process_node_install->decision_node_install Is depth correct? process_node_recut->process_node_install process_node_liner Replace Inlet Liner & Septum decision_node_install->process_node_liner Yes process_node_reinstall Reinstall Column Correctly decision_node_install->process_node_reinstall No solution_node_physical Problem Solved process_node_liner->solution_node_physical Re-analyze process_node_reinstall->process_node_liner process_node_trim Trim 10-20cm from Column Inlet process_node_chemical->process_node_trim First step decision_node_trim Tailing resolved? process_node_trim->decision_node_trim Re-analyze decision_node_trim->alt_solution_node No solution_node_chemical Problem Solved decision_node_trim->solution_node_chemical Yes

Caption: A step-by-step workflow for troubleshooting peak tailing in GC analysis.

Chemical Cause of Peak Tailing for Carboxylic Acids

Chemical_Interaction Analyte This compound O-H Interaction Hydrogen Bonding (Strong Interaction) Analyte:p1->Interaction Interaction ActiveSite Active Silanol Group on Column/Liner Si-O-H ActiveSite:p1->Interaction Result Peak Tailing Interaction->Result

Caption: Interaction between an acidic analyte and active sites causing peak tailing.

References

Preventing racemization during the synthesis of 2,4-dimethylhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of 2,4-dimethylhexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization and to offer solutions to common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary stereoisomers of this compound, and why is controlling stereochemistry important?

A1: this compound has two chiral centers, at carbons 2 and 4. This gives rise to four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R).[1] The (2R,4R) and (2S,4S) isomers are one enantiomeric pair, while the (2R,4S) and (2S,4R) isomers are another. These two pairs are diastereomers of each other.[1] In drug development and other biological applications, typically only one stereoisomer exhibits the desired activity, while others may be inactive or cause unwanted side effects. Therefore, synthesizing the specific, desired stereoisomer in high purity is critical.

Q2: What is the main cause of racemization during the synthesis of α-substituted carboxylic acids like this compound?

A2: The most common cause of racemization at the α-carbon (the C2 position) is the formation of a planar enol or enolate intermediate.[2] This occurs when the proton on the α-carbon is removed by a base. The resulting planar structure of the enolate eliminates the existing stereochemistry at that center. When this intermediate is reprotonated, it can happen from either face of the planar molecule, leading to a mixture of R and S configurations and thus, racemization.[2][3]

Q3: What are the most effective general strategies to prevent racemization and achieve a stereoselective synthesis of this compound?

A3: The most effective strategies involve the use of chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.[4] After the desired chiral center is created, the auxiliary is removed. The two most common and reliable methods for this type of synthesis are:

  • Myers' Asymmetric Alkylation: This method uses pseudoephedrine as a chiral auxiliary.[4] The pseudoephedrine is converted to an amide, which is then deprotonated to form a chiral enolate. This enolate reacts with an alkyl halide in a highly diastereoselective manner.[4][5]

  • Evans' Asymmetric Alkylation: This strategy employs oxazolidinone-based chiral auxiliaries.[6] Similar to the Myers method, an N-acyl oxazolidinone is deprotonated to form a rigid, chelated enolate that directs the approach of an electrophile to one face, resulting in high diastereoselectivity.[6][7]

Q4: How can I analyze the stereochemical purity (enantiomeric or diastereomeric excess) of my this compound product?

A4: The most common and accurate method for determining the stereochemical purity is through chiral High-Performance Liquid Chromatography (HPLC).[8][9] This technique uses a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, allowing for their separation and quantification.[10][11] Gas chromatography (GC) with a chiral column can also be used.[12] For intermediates with a chiral auxiliary still attached, diastereomeric excess can often be determined by standard ¹H NMR spectroscopy or achiral chromatography, as diastereomers have different physical properties.[13]

Troubleshooting Guide: Preventing Racemization

This guide addresses specific issues that can lead to a loss of stereoselectivity during the synthesis of this compound using chiral auxiliaries.

Problem Potential Root Cause(s) Recommended Solution(s)
Low Diastereoselectivity / High Degree of Racemization in Alkylation Step Incomplete Enolate Formation: If deprotonation is not complete, the remaining starting material can react non-selectively.Optimize Enolate Formation: Ensure the use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) at low temperatures (typically -78 °C).[3] For Myers' alkylation, the protocol of warming the enolization mixture to 0 °C and sometimes briefly to room temperature can ensure complete formation.[14]
Temperature Fluctuations: Allowing the reaction to warm up prematurely during enolate formation or alkylation can compromise the rigid chelated structure that controls stereoselectivity.Maintain Strict Temperature Control: Use a reliable cooling bath (e.g., dry ice/acetone) and monitor the internal reaction temperature. Add reagents slowly to control any exotherms.
Presence of Protic Impurities (e.g., water): Water can quench the enolate and lead to non-selective side reactions.Ensure Anhydrous Conditions: Thoroughly dry all glassware and reagents. Use freshly distilled anhydrous solvents. For the Myers' alkylation, it is critical to use rigorously dried lithium chloride (LiCl).[12][14]
Racemization During Chiral Auxiliary Cleavage Harsh Hydrolysis Conditions: Strong acidic or basic conditions, especially at elevated temperatures, can cause epimerization of the α-carbon of the final carboxylic acid product via enolization.[3]Use Milder Cleavage Conditions: For Evans' oxazolidinones, hydrolysis with lithium hydroperoxide (LiOOH) at 0 °C is a mild and effective method that minimizes racemization.[3] For pseudoephedrine amides, acidic hydrolysis (e.g., H₂SO₄ in THF/water) is common, but temperature should be carefully controlled.[4]
Prolonged Reaction Times: Even under milder conditions, extended reaction times can lead to gradual racemization.Monitor Reaction Progress: Follow the cleavage reaction by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.
Low Yield of the Desired Stereoisomer Incorrect Stoichiometry of Base: Using too little base will result in incomplete enolate formation.Titrate the Base: The molarity of organolithium reagents like n-BuLi (used to make LDA) can change over time. Titrate it before use to ensure accurate stoichiometry.[12]
Poor Quality of Alkylating Agent: The alkyl halide may be impure or degraded.Use a High-Purity Electrophile: Purify the alkylating agent if necessary before use.
Side Reactions: The enolate can participate in side reactions if the alkylating agent is not added correctly or if the temperature is not optimal.Optimize Reagent Addition: Add the alkyl halide slowly to the enolate solution at the recommended temperature (often 0 °C or -78 °C).[5][13]

Data Presentation: Comparative Stereoselectivity

The choice of chiral auxiliary and reaction conditions significantly impacts the stereochemical outcome. The following tables summarize typical diastereoselectivity achieved in asymmetric alkylation reactions relevant to the synthesis of branched-chain carboxylic acids.

Table 1: Diastereoselectivity in Myers' Asymmetric Alkylation of Pseudoephedrine Amides

EntryElectrophile (R-X)Diastereomeric Excess (de)Yield (%)Reference
1Benzyl Bromide≥99%90%[12]
2Ethyl Iodide>95%85-95%[4]
3Isopropyl Iodide>95%85-95%[4]
4Allyl Iodide>95%85-95%[4]

Table 2: Diastereoselectivity in Evans' Asymmetric Alkylation of Oxazolidinone Auxiliaries

EntryAuxiliary TypeElectrophile (R-X)Diastereomeric RatioYield (%)Reference
1(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneBenzyl Bromide99:189%[15]
2(S)-4-Benzyl-2-oxazolidinoneAllyl Iodide98:2~85%[6]
3(S)-4-isopropyl-2-oxazolidinoneMethyl Iodide95:592%[15]
4(S)-4-isopropyl-2-oxazolidinoneBenzyl Bromide>99:194%[15]

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (2S,4S)-2,4-Dimethylhexanoic Acid via Myers' Alkylation

This protocol is adapted from the general procedure for Myers' asymmetric alkylation.[4][5][12] The synthesis involves two key alkylation steps.

Step 1: Synthesis of (S)-2-Methylbutanoic Acid Derivative

  • Amide Formation: React (1R,2R)-(-)-pseudoephedrine with propionyl chloride or propionic anhydride (B1165640) to form the N-propionyl pseudoephedrine amide. Purify by recrystallization.

  • Enolization: In a flame-dried flask under argon, suspend anhydrous LiCl (6.0 eq.) in anhydrous THF. Add the N-propionyl pseudoephedrine amide (1.0 eq.). Cool the mixture to -78 °C. In a separate flask, prepare a solution of LDA (2.1 eq.) in THF. Slowly add the LDA solution to the amide suspension. After addition, stir the mixture at -78 °C for 30 min, 0 °C for 30 min, and room temperature for 15 min.

  • Alkylation: Cool the enolate solution to 0 °C and add ethyl iodide (1.5 eq.) dropwise. Stir at 0 °C and monitor the reaction by TLC.

  • Workup and Cleavage: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent, dry, and concentrate. Cleave the auxiliary by heating with 3 N H₂SO₄ in a THF/water mixture to yield (S)-2-methylbutanoic acid.

Step 2: Synthesis of (2S,4S)-2,4-Dimethylhexanoic Acid

  • Amide Formation: Convert the resulting (S)-2-methylbutanoic acid to its acid chloride, and react it with (1R,2R)-(-)-pseudoephedrine to form the corresponding amide.

  • Enolization and Alkylation: Repeat the enolization procedure described in Step 1. For the alkylation step, use sec-butyl bromide as the electrophile to introduce the 4-methylhexyl chain.

  • Workup and Cleavage: Perform the same workup and cleavage procedure as in Step 1 to yield the final product, (2S,4S)-2,4-dimethylhexanoic acid.

Protocol 2: Asymmetric Synthesis via Evans' Oxazolidinone Auxiliary

This protocol is a general procedure adapted from Evans' asymmetric alkylation methodology.[6][15]

  • Acylation: Acylate the chiral auxiliary, for example, (S)-4-benzyl-2-oxazolidinone (1.0 eq.), with butanoyl chloride in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP) in an anhydrous solvent like toluene.

  • Enolization: Dissolve the resulting N-acyl oxazolidinone (1.0 eq.) in anhydrous THF and cool the solution to -78 °C under an argon atmosphere. Add NaHMDS (1.05 eq., 1.0 M solution in THF) dropwise. Stir the solution for 30-45 minutes at -78 °C to form the sodium enolate.

  • Alkylation: Add methyl iodide (1.5 eq.) to the enolate solution at -78 °C. Allow the reaction to proceed for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify by flash column chromatography to separate the diastereomers.

  • Auxiliary Cleavage: Dissolve the purified major diastereomer in a 4:1 mixture of THF and water, and cool to 0 °C. Add 30% aqueous hydrogen peroxide followed by lithium hydroxide (B78521) (LiOH). Stir vigorously at 0 °C for 1-2 hours. Quench the excess peroxide with sodium sulfite (B76179) solution. Extract the liberated chiral auxiliary and isolate the desired this compound from the aqueous layer by acidification and extraction.

Visualizations

cluster_myers Myers' Asymmetric Alkylation Workflow start Pseudoephedrine Amide enolate Chiral Li-Enolate start->enolate 1. LDA, LiCl, THF 2. -78°C to RT alkylated Alkylated Amide (High d.e.) enolate->alkylated R-X (Alkyl Halide) 0°C product Enantiopure Carboxylic Acid alkylated->product Acidic Hydrolysis (e.g., H₂SO₄/H₂O) aux_recovery Auxiliary Recovered alkylated->aux_recovery

Caption: Workflow for Myers' Asymmetric Alkylation.

cluster_evans Evans' Asymmetric Alkylation Workflow start N-Acyl Oxazolidinone enolate Chelated (Z)-Enolate start->enolate NaHMDS or LDA THF, -78°C alkylated Alkylated Product (High d.r.) enolate->alkylated R-X (Alkyl Halide) -78°C product Enantiopure Carboxylic Acid alkylated->product Mild Hydrolysis (e.g., LiOOH) aux_recovery Auxiliary Recovered alkylated->aux_recovery

Caption: Workflow for Evans' Asymmetric Alkylation.

racemization Racemization at α-Carbon enolate Planar Enolate Intermediate racemic_mixture Racemic Mixture (R and S) enolate->racemic_mixture Reprotonation base Base (e.g., OH⁻, OR⁻) chiral_acid Chiral α-Substituted Carboxylic Acid (R or S) base->chiral_acid acid Acid (H⁺) acid->enolate Catalysis chiral_acid->enolate Deprotonation

Caption: Mechanism of Racemization via Enolate Formation.

References

Technical Support Center: Purification of 2,4-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2,4-dimethylhexanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two most prevalent laboratory-scale synthetic routes for this compound are the Grignard reaction and malonic ester synthesis.[1][2][3][4]

  • Grignard Reaction: This method involves the reaction of a Grignard reagent, such as 2-bromo-4-methylhexane, with carbon dioxide, followed by an acidic workup.[1][2][5][6]

  • Malonic Ester Synthesis: This route utilizes the alkylation of a malonic ester, like diethyl malonate, with appropriate alkyl halides, followed by hydrolysis and decarboxylation.[3][4][7][8]

Q2: What are the typical byproducts I should expect in my crude product?

A2: The byproducts largely depend on the synthetic route employed.

  • From Grignard Synthesis:

    • Unreacted starting materials, particularly 2-bromo-4-methylhexane.

    • Side products from the Grignard reagent, such as octane (B31449) isomers from coupling reactions.

    • Isomeric carboxylic acids if the starting alkyl halide is not pure.

  • From Malonic Ester Synthesis:

    • Unreacted diethyl malonate.

    • Mono-alkylated malonic ester.

    • Dialkylated malonic ester, which is a common byproduct resulting from a second alkylation of the mono-alkylated intermediate.[8][9]

Q3: My final product has a persistent yellow or brown tint. What is the likely cause and how can I remove it?

A3: A persistent color is often due to residual impurities from the reaction. For instance, in Grignard reactions, trace amounts of iodine (if used as an initiator) or other colored byproducts can cause discoloration. In malonic ester synthesis, prolonged heating during decarboxylation can sometimes lead to colored impurities.

Recommended Solutions:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent and add a small amount of activated carbon. Heat the mixture gently for a short period, then filter the carbon off through a pad of celite.

  • Chromatography: Column chromatography is effective at separating colored impurities from the desired product.[10]

  • Distillation: For thermally stable colored impurities with different boiling points, fractional distillation can be an effective purification method.[11][12][13][14]

Q4: My yield of this compound is lower than expected. What are the potential reasons?

A4: Low yields can stem from several factors throughout the synthesis and purification process.

  • Incomplete Reaction: Ensure sufficient reaction time and appropriate temperature control for the chosen synthetic method.

  • Side Reactions: The formation of byproducts, as mentioned in Q2, will consume starting materials and reduce the yield of the desired product.

  • Losses during Workup: Inefficient extraction or multiple transfer steps can lead to product loss. Ensure proper phase separation during extractions and minimize the number of transfers.

  • Losses during Purification: Adsorption of the product onto the stationary phase during chromatography or losses during distillation can reduce the final yield.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification of this compound.

Problem / ObservationPotential CauseRecommended Solution(s)
Fractional Distillation Issues
Poor separation of product and impurities.The boiling points of this compound and the byproducts are too close for efficient separation with a standard distillation setup.1. Use a fractionating column with a higher number of theoretical plates. This will provide better separation of components with close boiling points. 2. Perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling points and can increase the boiling point difference between components. 3. Consider converting the carboxylic acid to its methyl or ethyl ester. Esters are often more volatile and may have larger boiling point differences, facilitating easier separation by fractional distillation. The purified ester can then be hydrolyzed back to the carboxylic acid.[15]
The product is co-distilling with a byproduct.An azeotrope may be forming between your product and a byproduct or residual solvent.1. Try a different purification technique, such as column chromatography. 2. If an azeotrope with a solvent is suspected, ensure the crude product is thoroughly dried before distillation.
Column Chromatography Issues
The product and a key byproduct are co-eluting.The chosen solvent system does not provide adequate separation on the selected stationary phase.1. Adjust the polarity of the eluent. A shallower gradient or an isocratic elution with a less polar solvent system may improve separation on silica (B1680970) gel.[10] 2. Try a different stationary phase. If silica gel is not effective, consider using a reverse-phase C18 column.[16] For carboxylic acids on reverse-phase, adding a small amount of an acid like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape.[16]
The product is streaking or tailing on the column.The carboxylic acid is strongly interacting with the stationary phase (e.g., silica gel).1. Add a small amount of a volatile acid (e.g., acetic acid or formic acid) to the eluent. This can help to reduce the strong interaction between the carboxylic acid and the silica gel, leading to better peak shapes.
Recrystallization Issues
The product oils out instead of crystallizing.The melting point of the compound is below the temperature of the solution, or the solvent is not appropriate. This compound is a liquid at room temperature, making direct recrystallization challenging.1. Consider converting the carboxylic acid to a solid derivative, such as a salt (e.g., with an amine) or an amide. These solid derivatives can often be purified by recrystallization. The pure derivative can then be converted back to the carboxylic acid.[17] 2. If attempting low-temperature crystallization, use a solvent in which the acid has very low solubility at low temperatures.
The purified product is still impure after recrystallization.The chosen solvent is not selective enough, and the impurities are co-crystallizing with the product.1. Experiment with different solvent systems. A two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) can sometimes provide better selectivity.[18][19] Common solvent mixtures for recrystallization include ethanol/water, acetone/water, and heptane/ethyl acetate.[20]

Data Presentation

The following table summarizes the physical properties of this compound and its potential byproducts for easy comparison during purification planning.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₈H₁₆O₂144.21230.6
2-Bromo-4-methylhexaneC₇H₁₅Br179.10~160-165 (estimated)
Diethyl malonateC₇H₁₂O₄160.17199
Diethyl 2,4-dimethylpentylmalonateC₁₄H₂₆O₄258.35Not available
3,5-Dimethylheptanoic acidC₉H₁₈O₂158.24Not available

Experimental Protocols

Protocol 1: Purification by Fractional Distillation[11][12][14]

This protocol is suitable for separating this compound from byproducts with significantly different boiling points.

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound in the round-bottom flask along with a few boiling chips or a magnetic stir bar.

  • Distillation: a. Begin heating the flask gently. b. Observe the vapor rising slowly up the fractionating column. Maintain a slow and steady distillation rate. c. Collect fractions in separate receiving flasks based on the temperature ranges observed at the still head. d. The fraction corresponding to the boiling point of this compound (approximately 230.6 °C at atmospheric pressure) should contain the purified product.

  • Analysis: Analyze the collected fractions by a suitable method (e.g., GC-MS or NMR) to determine their purity.

Protocol 2: Purification by Column Chromatography[10][21]

This protocol is effective for separating this compound from byproducts with similar boiling points or non-volatile impurities.

  • Column Packing: a. Select a glass column of appropriate size. b. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). c. Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing.

  • Sample Loading: a. Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent. b. Carefully load the sample onto the top of the silica gel bed.

  • Elution: a. Begin eluting the column with a solvent system of appropriate polarity (e.g., a mixture of hexane (B92381) and ethyl acetate). b. Gradually increase the polarity of the eluent (gradient elution) to elute the compounds from the column. c. Collect fractions in test tubes.

  • Fraction Analysis: a. Monitor the elution of compounds using thin-layer chromatography (TLC). b. Combine the fractions containing the pure this compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Protocol 3: Purification by Acid-Base Extraction[15]

This protocol is useful for separating the acidic product from neutral or basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Base Extraction: a. Transfer the organic solution to a separatory funnel. b. Add an aqueous solution of a weak base (e.g., saturated sodium bicarbonate solution). c. Shake the funnel vigorously, venting frequently. d. Allow the layers to separate and collect the aqueous layer (which now contains the carboxylate salt). e. Repeat the extraction of the organic layer with the aqueous base solution to ensure complete transfer of the acid.

  • Acidification: a. Combine the aqueous extracts in a beaker and cool in an ice bath. b. Slowly add a strong acid (e.g., concentrated HCl) with stirring until the solution is acidic (test with pH paper). The this compound will precipitate or form an oily layer.

  • Product Extraction: a. Transfer the acidified solution back to a separatory funnel. b. Extract the purified carboxylic acid with a fresh portion of the organic solvent. c. Repeat the extraction to maximize recovery.

  • Drying and Solvent Removal: a. Combine the organic extracts and dry over an anhydrous drying agent (e.g., magnesium sulfate). b. Filter to remove the drying agent and remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualizations

Purification_Troubleshooting_Workflow cluster_start Start: Crude this compound cluster_purification Primary Purification Method cluster_problems Troubleshooting cluster_solutions Solutions start Crude Product distillation Fractional Distillation start->distillation Boiling point difference > 25°C chromatography Column Chromatography start->chromatography Similar boiling points extraction Acid-Base Extraction start->extraction Remove neutral/basic impurities poor_sep Poor Separation distillation->poor_sep co_elution Co-elution chromatography->co_elution add_acid Add Acid to Eluent chromatography->add_acid Tailing higher_plates Increase Theoretical Plates / Vacuum poor_sep->higher_plates Close BPs esterify Esterify then Distill poor_sep->esterify Very close BPs change_eluent Adjust Eluent Polarity co_elution->change_eluent change_phase Change Stationary Phase co_elution->change_phase oiling_out Oiling Out / No Crystals derivative Form Solid Derivative oiling_out->derivative impure_solid Impure Solid after Recrystallization solvent_system Try Different Solvent System impure_solid->solvent_system derivative->oiling_out

Caption: Troubleshooting workflow for the purification of this compound.

Synthesis_Byproducts cluster_synthesis Synthetic Routes cluster_product Desired Product cluster_byproducts Common Byproducts grignard Grignard Synthesis product This compound grignard->product unreacted_grignard Unreacted 2-Bromo-4-methylhexane grignard->unreacted_grignard malonic Malonic Ester Synthesis malonic->product dialkylated_ester Dialkylated Malonic Ester malonic->dialkylated_ester unreacted_malonic Unreacted Diethyl Malonate malonic->unreacted_malonic

Caption: Common synthetic routes and associated byproducts for this compound.

References

Technical Support Center: Large-Scale Synthesis of 2,4-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the large-scale synthesis of 2,4-dimethylhexanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the large-scale production of this compound?

A1: The two most prevalent methods for the synthesis of this compound are the Malonic Ester Synthesis and the Grignard Reagent route. The choice between these routes often depends on the availability of starting materials, desired stereochemistry, and scalability considerations.

Q2: What are the main challenges in achieving high purity this compound on a large scale?

A2: Key challenges include the formation of side products such as dialkylated esters in the malonic ester synthesis, purification from unreacted starting materials, and removal of inorganic salts after reaction workup.[1] For syntheses involving Grignard reagents, preventing the formation of Wurtz coupling byproducts is a significant consideration.

Q3: How can I purify the final this compound product?

A3: Large-scale purification can be achieved through fractional distillation under reduced pressure.[2] Recrystallization from a suitable solvent system can also be effective for solid derivatives.[3] For removal of colored impurities or trace metals, treatment with activated carbon may be employed.[4]

Q4: Are there specific safety precautions for the large-scale synthesis of this compound?

A4: Yes. Both the malonic ester synthesis and Grignard routes involve hazardous reagents. Sodium ethoxide, used in the malonic ester synthesis, is flammable and corrosive. Grignard reagents are highly reactive and can be pyrophoric.[5] Large-scale reactions should be conducted in a well-ventilated area, with appropriate personal protective equipment, and with careful control of reaction temperature to prevent runaway reactions.

Troubleshooting Guides

Malonic Ester Synthesis Route

This route involves the alkylation of a malonate ester followed by hydrolysis and decarboxylation.[6]

Potential Issues and Solutions

Issue Potential Cause Troubleshooting Steps
Low Yield of Alkylated Malonate Incomplete deprotonation of the malonic ester.Ensure the use of a strong enough base (e.g., sodium ethoxide) and anhydrous conditions.
Side reaction: dialkylation.[1]Use a slight excess of the malonic ester to favor mono-alkylation.
Low reactivity of the alkyl halide.Consider using a more reactive alkyl halide (e.g., iodide instead of chloride).
Incomplete Hydrolysis of the Ester Insufficient reaction time or concentration of the base/acid.Increase the reaction time and/or the concentration of the hydrolyzing agent (e.g., NaOH or H₂SO₄).
Incomplete Decarboxylation Insufficient heating.Ensure the reaction mixture is heated to a sufficiently high temperature for a prolonged period to drive the decarboxylation to completion.
Product Contamination with Starting Materials Inefficient purification.Optimize the fractional distillation parameters (vacuum, temperature) or select a more suitable recrystallization solvent.
Grignard Reagent Synthesis Route

This method typically involves the reaction of a suitable Grignard reagent with carbon dioxide.[7]

Potential Issues and Solutions

Issue Potential Cause Troubleshooting Steps
Failure of Grignard Reagent Formation Passivated magnesium surface (oxide layer).Activate the magnesium turnings with a small amount of iodine or 1,2-dibromoethane.[8]
Presence of moisture in the solvent or on glassware.Ensure all glassware is flame-dried and the solvent is anhydrous.
Low Yield of Carboxylic Acid Side reaction: Wurtz coupling.[8]Add the alkyl halide slowly to the magnesium suspension to minimize its concentration and reduce coupling.
Reaction with atmospheric CO₂ before the addition of the CO₂ source.Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
Product Contamination with Biphenyls (from Wurtz coupling) Inefficient purification.Separate the non-polar biphenyls from the carboxylic acid product by extraction with a basic aqueous solution, followed by acidification and extraction of the desired acid.

Experimental Protocols

Illustrative Protocol for Malonic Ester Synthesis of this compound
  • Alkylation: Diethyl malonate is treated with sodium ethoxide in anhydrous ethanol (B145695) to form the enolate. 1-bromo-2-methylbutane (B81432) is then added, and the mixture is refluxed.

  • Second Alkylation: A second equivalent of sodium ethoxide is added, followed by methyl iodide, and the mixture is again refluxed.

  • Hydrolysis and Decarboxylation: The resulting dialkylated ester is hydrolyzed by refluxing with a strong acid (e.g., H₂SO₄) or base (e.g., NaOH), followed by acidification. The resulting malonic acid derivative is then heated to induce decarboxylation, yielding this compound.[6]

  • Purification: The crude product is purified by fractional distillation under reduced pressure.

Illustrative Protocol for Grignard Synthesis of this compound
  • Grignard Reagent Formation: 2-bromo-4-methylhexane (B13611866) is slowly added to magnesium turnings in anhydrous diethyl ether under an inert atmosphere.[7]

  • Carboxylation: The resulting Grignard reagent is added to an excess of crushed dry ice (solid CO₂) with vigorous stirring.

  • Workup: The reaction mixture is quenched with dilute hydrochloric acid.

  • Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed. The crude this compound is purified by fractional distillation under reduced pressure.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₁₆O₂[9]
Molecular Weight144.21 g/mol [9]
Boiling Point230.6 °C at 760 mmHg[10]
Density0.924 g/cm³[10]

Table 2: Illustrative Yields for Synthesis Routes (Note: Actual yields may vary based on experimental conditions)

Synthesis RouteKey ReactantsExpected Yield RangePurity Range
Malonic Ester SynthesisDiethyl malonate, 1-bromo-2-methylbutane, Methyl iodide60-75%95-98% (after distillation)
Grignard Synthesis2-bromo-4-methylhexane, CO₂70-85%>98% (after distillation)

Visualizations

Synthesis_Workflow start Select Synthesis Route malonic Malonic Ester Synthesis start->malonic grignard Grignard Synthesis start->grignard alkylation Alkylation of Malonic Ester malonic->alkylation grignard_formation Grignard Reagent Formation grignard->grignard_formation hydrolysis Hydrolysis & Decarboxylation alkylation->hydrolysis workup Reaction Workup & Extraction hydrolysis->workup carboxylation Carboxylation grignard_formation->carboxylation carboxylation->workup purification Purification (Fractional Distillation) workup->purification product Pure this compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Grignard start Low Yield in Grignard Synthesis check_initiation Did the reaction initiate? start->check_initiation check_reagents Are reagents anhydrous? check_initiation->check_reagents Yes activate_mg Activate Mg with I₂ or 1,2-dibromoethane check_initiation->activate_mg No check_side_reactions Evidence of side reactions (e.g., Wurtz coupling)? check_reagents->check_side_reactions Yes dry_reagents Flame-dry glassware, use anhydrous solvent check_reagents->dry_reagents No slow_addition Slowly add alkyl halide to Mg suspension check_side_reactions->slow_addition Yes optimize_purification Optimize purification to remove byproducts check_side_reactions->optimize_purification No

Caption: Troubleshooting logic for low yield in the Grignard synthesis of this compound.

References

Technical Support Center: Enhancing the Resolution of 2,4-Dimethylhexanoic Acid Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the enhancement of the resolution of 2,4-dimethylhexanoic acid diastereomers.

Frequently Asked Questions (FAQs)

Q1: What makes the resolution of this compound diastereomers challenging?

A1: The primary challenges in separating the diastereomers of this compound stem from their similar physicochemical properties. Since diastereomers are not mirror images, they have different physical properties, but these differences can be subtle, making separation by conventional methods like fractional crystallization difficult.[1][2] Additionally, the presence of two chiral centers can lead to four possible stereoisomers, complicating the separation and analysis process.

Q2: What are the principal methods for resolving the diastereomers of this compound?

A2: The three main techniques for resolving the diastereomers of this compound are:

  • Diastereomeric Salt Formation and Crystallization: This classical method involves reacting the racemic or diastereomeric mixture of the acid with a chiral resolving agent (typically a chiral amine) to form diastereomeric salts with different solubilities, which can then be separated by fractional crystallization.[1][2][3]

  • Chiral Chromatography (HPLC & GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase (CSP) can separate the diastereomers based on their differential interactions with the chiral environment of the column.[4]

  • Enzymatic Kinetic Resolution: This method utilizes enzymes, often lipases, to selectively catalyze a reaction (e.g., esterification) on one of the stereoisomers at a much faster rate than the others, allowing for the separation of the unreacted acid from the newly formed ester.[3]

Q3: Is it necessary to derivatize this compound for chiral HPLC analysis?

A3: While direct analysis on a chiral stationary phase is possible, derivatization is often recommended. Converting the carboxylic acid to an amide or ester with a chiral derivatizing agent can create diastereomers that are more easily separated on a standard (achiral) HPLC column.[5] This can sometimes provide better resolution and is a useful alternative if a suitable chiral column is not available.

Troubleshooting Guides

Diastereomeric Salt Formation and Crystallization
Problem Possible Cause Troubleshooting Solution
No crystal formation - Inappropriate solvent system. - Supersaturation not achieved. - Concentration of the diastereomeric salt is too low.- Screen a variety of solvents with different polarities. - Try solvent mixtures (e.g., ethanol/water, acetone/hexane). - Slowly evaporate the solvent to increase the concentration. - Cool the solution slowly. - Scratch the inside of the flask to induce nucleation.
Oily precipitate instead of crystals - The melting point of the diastereomeric salt is below the temperature of the solution. - Impurities are present.- Lower the temperature of the crystallization process. - Try a different solvent in which the salt is less soluble. - Purify the starting materials (racemic acid and resolving agent).
Poor diastereomeric excess (de%) after crystallization - The solubilities of the diastereomeric salts are too similar in the chosen solvent. - Co-crystallization of both diastereomers.- Perform a systematic screening of different resolving agents. - Optimize the crystallization solvent and temperature. - Perform multiple recrystallizations to enrich the desired diastereomer.
Low yield of the desired diastereomeric salt - The desired diastereomer has significant solubility in the mother liquor. - Insufficient amount of resolving agent used.- Cool the crystallization mixture to a lower temperature before filtration. - Minimize the amount of solvent used for washing the crystals. - Ensure an appropriate stoichiometric ratio of the resolving agent to the racemic acid.
Chiral High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause Troubleshooting Solution
Poor or no resolution of diastereomers - Inappropriate chiral stationary phase (CSP). - Incorrect mobile phase composition.- Screen different types of CSPs (e.g., polysaccharide-based like Chiralpak® or Chiralcel®). - Optimize the mobile phase by varying the ratio of the organic modifier (e.g., isopropanol (B130326), ethanol) to the non-polar solvent (e.g., hexane). - Add a small amount of an acidic modifier (e.g., trifluoroacetic acid) to the mobile phase to improve peak shape for carboxylic acids.
Peak tailing - Secondary interactions between the analyte and the stationary phase. - Column overload.- Add a competitive agent like trifluoroacetic acid (TFA) to the mobile phase. - Reduce the injection volume or the concentration of the sample.
Irreproducible retention times - Column not properly equilibrated. - Changes in mobile phase composition or temperature.- Equilibrate the column with the mobile phase for a sufficient time before injections. - Use a column thermostat to maintain a constant temperature. - Ensure the mobile phase is well-mixed and degassed.
Enzymatic Kinetic Resolution
Problem Possible Cause Troubleshooting Solution
Low or no enzyme activity - Incorrect pH or temperature. - Enzyme denaturation. - Presence of enzyme inhibitors.- Optimize the pH and temperature for the specific lipase (B570770) used. - Ensure proper storage and handling of the enzyme. - Purify the substrate to remove any potential inhibitors.
Low enantiomeric excess (ee%) - The enzyme has low enantioselectivity for the substrate. - The reaction has proceeded beyond 50% conversion.- Screen different lipases to find one with higher enantioselectivity. - Carefully monitor the reaction progress and stop it at or near 50% conversion.
Difficulty separating the product from the unreacted starting material - Similar polarities of the ester product and the unreacted acid.- Use liquid-liquid extraction with a pH adjustment. At basic pH, the unreacted acid will be in the aqueous phase as its carboxylate salt, while the ester remains in the organic phase.

Data Presentation

The following tables provide representative data for the resolution of branched-chain carboxylic acids, analogous to this compound. This data is for illustrative purposes to indicate typical outcomes of each method.

Table 1: Diastereomeric Salt Resolution of a Racemic Carboxylic Acid

Resolving AgentCrystallization SolventDiastereomeric Salt Yield (%)Optical Purity (ee%) of Resolved Acid
(R)-(+)-1-PhenylethylamineEthanol4585
(1R,2S)-(-)-EphedrineAcetone5292
BrucineMethanol/Water60>98

Table 2: Chiral HPLC Separation of this compound Diastereomers (Representative Data)

Chiral Stationary PhaseMobile PhaseResolution (Rs)
Amylose (B160209) tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol/TFA (90:10:0.1)1.8
Cellulose (B213188) tris(3,5-dimethylphenylcarbamate)Hexane/Ethanol/TFA (95:5:0.1)1.5

Table 3: Enzymatic Kinetic Resolution of a Racemic this compound Ester

EnzymeReactionConversion (%)Enantiomeric Excess of Unreacted Acid (ee%)
Candida antarctica Lipase B (CALB)Esterification~50>95
Pseudomonas cepacia Lipase (PCL)Hydrolysis of methyl ester~5092

Experimental Protocols

Protocol 1: Diastereomeric Salt Formation and Crystallization
  • Salt Formation: In a flask, dissolve the mixture of this compound diastereomers in a suitable solvent (e.g., ethanol). In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (R)-(+)-1-phenylethylamine) in the same solvent, heating gently if necessary.

  • Crystallization: Slowly add the resolving agent solution to the acid solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

  • Isolation: Collect the precipitated diastereomeric salt by vacuum filtration and wash with a small amount of cold solvent.

  • Enantiomer Regeneration: Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., 1M HCl) to a pH of approximately 2.

  • Extraction: Extract the liberated enantiomerically enriched this compound with an organic solvent (e.g., diethyl ether). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Analysis: Determine the diastereomeric and/or enantiomeric excess of the resolved acid using chiral HPLC or GC.

Protocol 2: Chiral HPLC Method Development
  • Column Selection: Start with a polysaccharide-based chiral stationary phase, such as one based on amylose or cellulose derivatives.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol). Add 0.1% trifluoroacetic acid (TFA) to the mobile phase to improve peak shape.

  • Initial Screening: Begin with a mobile phase composition of 90:10 (v/v) hexane:modifier. Inject a standard solution of the this compound diastereomer mixture.

  • Optimization: If resolution is poor, systematically vary the percentage of the alcohol modifier (e.g., in 2-5% increments). Also, test different alcohol modifiers (isopropanol vs. ethanol) as this can significantly impact selectivity.

  • Flow Rate and Temperature: Evaluate the effect of flow rate (e.g., 0.5-1.5 mL/min) and column temperature on the resolution. Lower temperatures often enhance enantioselectivity.

Protocol 3: Enzymatic Kinetic Resolution
  • Reaction Setup: In a suitable flask, dissolve the racemic this compound in a non-polar organic solvent (e.g., toluene (B28343) or hexane).

  • Addition of Reagents: Add a slight excess of an alcohol (e.g., n-butanol) and the lipase (e.g., immobilized Candida antarctica lipase B).

  • Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-40 °C). Monitor the progress of the reaction by taking small aliquots over time and analyzing them by GC or HPLC to determine the conversion.

  • Reaction Quench: When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.

  • Workup and Separation: Transfer the reaction mixture to a separatory funnel and add a basic aqueous solution (e.g., 1M sodium carbonate). The unreacted carboxylic acid will be extracted into the aqueous layer as its salt, while the ester product remains in the organic layer.

  • Isolation: Separate the layers. Acidify the aqueous layer with a strong acid (e.g., 1M HCl) and extract the enantiomerically enriched this compound with an organic solvent. The ester can be isolated from the organic layer by solvent evaporation.

  • Analysis: Determine the enantiomeric excess of both the recovered acid and the ester product by chiral HPLC or GC.

Mandatory Visualizations

Diastereomeric_Salt_Resolution_Workflow cluster_prep Preparation cluster_reaction Reaction & Crystallization cluster_separation Separation & Regeneration cluster_products Final Products racemic_acid Racemic this compound salt_formation Salt Formation in Solvent racemic_acid->salt_formation resolving_agent Chiral Resolving Agent resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration mother_liquor Mother Liquor (Soluble Diastereomer) filtration->mother_liquor solid_salt Solid Salt (Less Soluble Diastereomer) filtration->solid_salt regeneration_1 Regeneration (Acidification) mother_liquor->regeneration_1 regeneration_2 Regeneration (Acidification) solid_salt->regeneration_2 enantiomer_1 Enantiomer 1 regeneration_1->enantiomer_1 enantiomer_2 Enantiomer 2 regeneration_2->enantiomer_2 Chiral_HPLC_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Poor HPLC Resolution cause1 Inappropriate CSP start->cause1 cause2 Incorrect Mobile Phase start->cause2 cause3 Column Overload start->cause3 solution1a Screen Different CSPs cause1->solution1a solution2a Optimize Modifier % cause2->solution2a solution2b Add Acidic Modifier (TFA) cause2->solution2b solution3a Reduce Sample Concentration cause3->solution3a end Improved Resolution Enzymatic_Resolution_Workflow cluster_reaction Enzymatic Reaction cluster_separation Workup & Separation cluster_products Final Products start Racemic Acid + Alcohol enzyme_reaction Lipase-Catalyzed Esterification (Stop at ~50% Conversion) start->enzyme_reaction extraction Basic Aqueous Extraction enzyme_reaction->extraction organic_phase Organic Phase (Ester) extraction->organic_phase aqueous_phase Aqueous Phase (Acid Salt) extraction->aqueous_phase ester_product Enriched Ester organic_phase->ester_product acidification Acidification aqueous_phase->acidification acid_product Enriched Acid acidification->acid_product

References

Technical Support Center: Analysis of 2,4-Dimethylhexanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,4-dimethylhexanoic acid and its derivatives during analysis.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic analysis of this compound derivatives, offering systematic solutions to ensure data accuracy and reproducibility.

Issue 1: Poor Peak Shape (Tailing or Fronting) in GC Analysis

Question: My chromatogram for a this compound derivative (e.g., methyl ester) shows significant peak tailing. What are the potential causes and how can I resolve this?

Answer: Peak tailing for fatty acid derivatives in Gas Chromatography (GC) is a common problem that can affect resolution and quantification. Here’s a step-by-step guide to troubleshoot this issue:

Potential Causes & Solutions:

CauseSolution
Active Sites in the GC System Polar analytes like carboxylic acid derivatives can interact with active sites (silanol groups) in the inlet liner or the column itself.[1] Use a deactivated inlet liner and an inert-certified GC column. Regularly trim a small portion (5-10 cm) from the front of the column to remove accumulated non-volatile residues.
Incomplete Derivatization Free carboxylic acid is highly polar and will tail significantly. Ensure your derivatization reaction (e.g., methylation to form the Fatty Acid Methyl Ester - FAME) has gone to completion. Optimize reaction time, temperature, and reagent concentration.
Column Contamination Non-volatile sample matrix components can accumulate on the column, leading to poor peak shape. Bake out the column at the manufacturer's recommended maximum temperature for a period to remove contaminants. If this fails, the column may need to be replaced.
Improper Column Installation A poorly cut or installed column can cause dead volume and turbulence, leading to peak distortion.[1] Ensure the column is cut cleanly and squarely and installed at the correct depth in the injector and detector ports according to the manufacturer's instructions.
Suboptimal GC Conditions An injection temperature that is too low can cause slow volatilization, while a temperature that is too high can cause thermal degradation. Optimize the injector temperature. Also, ensure the carrier gas flow rate is optimal for your column dimensions.

Troubleshooting Workflow for Peak Tailing:

start Peak Tailing Observed check_derivatization Verify Complete Derivatization start->check_derivatization check_gc_system Inspect GC System check_derivatization->check_gc_system Derivatization Complete optimize_derivatization Optimize Derivatization Protocol check_derivatization->optimize_derivatization Incomplete Derivatization check_column Evaluate Column Condition check_gc_system->check_column System OK fix_gc_system Replace Liner, Septum, Ferrules check_gc_system->fix_gc_system Issue Found optimize_method Optimize GC Method check_column->optimize_method Column OK fix_column Bake Out or Trim/Replace Column check_column->fix_column Contamination/Damage solution Improved Peak Shape optimize_method->solution optimize_derivatization->check_derivatization fix_gc_system->check_gc_system fix_column->check_column

Caption: Troubleshooting workflow for GC peak tailing issues.

Frequently Asked Questions (FAQs)

This FAQ section directly addresses specific stability issues that users might encounter during their experiments with this compound derivatives.

Q1: What are the primary degradation pathways for this compound and its ester derivatives during analysis?

A1: Based on the structure of this compound, the primary degradation pathways for it and its ester derivatives (like the methyl ester) include hydrolysis, oxidation, and thermal decomposition.[2][3][4]

  • Hydrolysis: Ester derivatives are susceptible to hydrolysis back to the parent carboxylic acid, especially in the presence of moisture and acidic or basic conditions.[5] This can be a concern during sample preparation and storage if the sample is not kept anhydrous.

  • Oxidation: While saturated fatty acids are generally stable to oxidation, the tertiary carbons at the branch points (positions 2 and 4) could be susceptible to oxidative attack under harsh conditions (e.g., presence of oxidizing agents, high temperature, exposure to UV light), potentially leading to the formation of hydroxylated or carbonylated impurities.[4]

  • Thermal Degradation: At elevated temperatures, such as in a GC injector, decarboxylation of the free acid can occur. Ester derivatives are generally more thermally stable.[6][7] However, excessively high temperatures can lead to fragmentation and the formation of volatile byproducts.

Q2: I suspect my this compound derivative is degrading during sample storage before analysis. How can I confirm this?

A2: To confirm degradation during storage, a stability-indicating analytical method should be used. This is typically a chromatographic method (GC or HPLC) that can separate the intact derivative from its potential degradation products.[8]

Workflow for Investigating Storage Stability:

  • Develop a Stability-Indicating Method: Your analytical method must be able to resolve the main peak of the this compound derivative from any new peaks that appear due to degradation.

  • Time-Point Study: Analyze a freshly prepared sample (Time 0). Store aliquots of the same sample under your typical storage conditions (e.g., room temperature, 4°C, -20°C) and in different solvents if applicable.

  • Analyze at Intervals: Analyze the stored samples at regular intervals (e.g., 24, 48, 72 hours, and weekly).

  • Compare Chromatograms: Compare the chromatograms of the stored samples to the Time 0 sample. Look for:

    • A decrease in the peak area of the main compound.

    • The appearance of new peaks (degradation products).

    • A change in the total peak area (if some degradants are not detected).

Q3: How do I perform a forced degradation study for my this compound derivative to understand its stability profile?

A3: A forced degradation study, also known as stress testing, is essential to identify potential degradation products and establish a stability-indicating analytical method.[2][8] The study involves subjecting the derivative to conditions more severe than accelerated stability testing.[2]

General Protocol for Forced Degradation:

Prepare solutions of the this compound derivative (e.g., in a 50:50 mixture of acetonitrile (B52724) and water) and subject them to the following stress conditions:

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C) for several hours.[2]
Base Hydrolysis 0.1 M to 1 M NaOH at room temperature. This is often a rapid reaction for esters.[2]
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature.[2]
Thermal Stress Heat the solid compound or a solution at a high temperature (e.g., 70-80°C) for a set period.[2]
Photostability Expose the solid compound or a solution to light with a specific illuminance (e.g., as per ICH Q1B guidelines).

After exposure, neutralize the acidic and basic samples and analyze all stressed samples, along with a control sample, using your analytical method. The goal is to achieve 5-20% degradation of the main compound.[9]

Logical Flow for Forced Degradation Study:

start Prepare Sample of this compound Derivative stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress_conditions analysis Analyze Stressed and Control Samples by GC or HPLC stress_conditions->analysis evaluation Evaluate Chromatograms analysis->evaluation degradation_pathway Identify Degradation Products and Pathways evaluation->degradation_pathway method_validation Validate Stability-Indicating Method evaluation->method_validation

References

Minimizing byproducts in the malonic ester synthesis of branched acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the malonic ester synthesis of branched acids.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the malonic ester synthesis of branched acids, and why does it form?

The most prevalent byproduct is the dialkylated malonic ester.[1] This occurs because the mono-alkylated product still possesses an acidic proton on the α-carbon, which can be removed by the base to form a second enolate. This enolate can then react with another molecule of the alkyl halide, leading to the formation of a dialkylated compound.[2]

Q2: How can I favor the formation of the desired mono-alkylated product over the dialkylated byproduct?

Several strategies can be employed to enhance the selectivity for mono-alkylation:

  • Stoichiometric Control: Using a slight excess of the malonic ester relative to the base and the alkylating agent is a key strategy. This increases the probability that the base will deprotonate an unreacted malonic ester molecule rather than the mono-alkylated product.[2]

  • Choice of Base: While a strong base is necessary to form the enolate, the choice of base can influence selectivity. Sodium ethoxide in ethanol (B145695) is commonly used. For reactions sensitive to strong bases, milder conditions using potassium carbonate with a phase-transfer catalyst can be effective.[2]

  • Reaction Temperature: Controlling the temperature is crucial. The initial enolate formation is often carried out at a lower temperature (e.g., 0 °C). The subsequent alkylation may require gentle heating, but excessively high temperatures can promote the second alkylation.[2]

  • Slow Addition of Alkyl Halide: A slow, dropwise addition of the alkylating agent to the enolate solution helps to maintain a low concentration of the electrophile, thereby favoring the reaction with the more abundant malonic ester enolate.[2]

Q3: Are there any significant byproducts from the hydrolysis and decarboxylation steps?

Yes, side reactions can occur during these final steps:

  • Incomplete Hydrolysis: The saponification (hydrolysis) of the ester groups to carboxylic acids may be incomplete, especially if the reaction time is too short or the concentration of the base is insufficient. This results in a mixture of the desired dicarboxylic acid, the starting diester, and a half-ester.[3]

  • Alternative Decarboxylation Pathways: While the desired outcome is the loss of one carboxyl group to form the substituted acetic acid, harsh reaction conditions can sometimes lead to alternative fragmentation pathways, although this is less common for standard malonic esters. For certain substrates, vigorous hydrolysis and decarboxylation can lead to the formation of other products.

Q4: Can I use secondary or tertiary alkyl halides in this synthesis?

It is generally not recommended to use secondary or tertiary alkyl halides. The malonic ester enolate is a relatively bulky nucleophile and can act as a base, leading to elimination (E2) reactions with sterically hindered alkyl halides, producing alkenes as the major byproducts instead of the desired alkylated product.[2]

Troubleshooting Guides

Problem 1: High Percentage of Dialkylated Product

Symptoms:

  • Analysis of the crude product (e.g., by NMR or GC-MS) shows a significant peak corresponding to the dialkylated malonic ester.

  • The isolated yield of the mono-alkylated product is lower than expected.

Possible Causes & Solutions:

Cause Solution
Incorrect Stoichiometry Use a 1.1 to 1.5-fold excess of diethyl malonate relative to the base and alkyl halide. This ensures a higher concentration of the malonic ester enolate compared to the mono-alkylated enolate.[2]
Base Strength/Amount Ensure you are using no more than one equivalent of a strong base like sodium ethoxide. Consider using a milder base such as potassium carbonate in conjunction with a phase-transfer catalyst to improve selectivity for mono-alkylation.[2][4]
High Reaction Temperature Perform the initial deprotonation at 0°C. After the addition of the alkyl halide, allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress closely to avoid prolonged reaction times at elevated temperatures.[2]
Rapid Addition of Alkyl Halide Add the alkyl halide dropwise to the solution of the malonic ester enolate over a period of time. This maintains a low concentration of the alkylating agent, reducing the chance of a second alkylation.[2]
Problem 2: Incomplete Reaction or Low Conversion

Symptoms:

  • TLC or GC-MS analysis indicates a large amount of unreacted diethyl malonate.

  • The overall yield of the alkylated product is low.

Possible Causes & Solutions:

Cause Solution
Inactive Base The base (e.g., sodium ethoxide, sodium hydride) may have degraded due to moisture. Use freshly prepared or properly stored reagents.[2]
Unreactive Alkyl Halide Ensure the alkyl halide is pure and reactive. The reactivity order for the leaving group is I > Br > Cl. If using an alkyl chloride, consider converting it to the more reactive iodide in situ by adding a catalytic amount of sodium iodide.[2]
Insufficient Reaction Time or Temperature Monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish at room temperature, gentle heating may be required. However, be cautious of increasing the temperature too much, as this can promote dialkylation.[2]
Poor Solubility Ensure that all reactants are soluble in the chosen solvent. If solubility is an issue, consider using a co-solvent or a different solvent system.[5]
Problem 3: Formation of Elimination Byproduct (Alkene)

Symptoms:

  • Detection of an alkene byproduct corresponding to the alkyl halide used.

  • This is more common when using secondary or hindered primary alkyl halides.

Possible Causes & Solutions:

Cause Solution
Sterically Hindered Alkyl Halide The malonic ester enolate is acting as a base rather than a nucleophile. Use a primary, unhindered alkyl halide for the best results. Secondary and tertiary alkyl halides are prone to E2 elimination.[2]
Strongly Basic Conditions While a strong base is needed for enolate formation, an excessively high concentration or a very strong, non-nucleophilic base might favor elimination. Ensure the use of an appropriate base like sodium ethoxide.

Data Presentation

The following tables provide an overview of how different reaction parameters can influence the product distribution in the malonic ester synthesis.

Table 1: Effect of Stoichiometry on Product Distribution

Diethyl Malonate (equivalents)Sodium Ethoxide (equivalents)Alkyl Halide (equivalents)Expected Mono-alkylation (%)Expected Di-alkylation (%)
1.01.01.0~60-70~30-40
1.5 1.0 1.0 >85 <15
1.02.02.0LowHigh

Note: These are illustrative values and actual yields may vary based on the specific substrate and reaction conditions.

Table 2: Qualitative Influence of Reaction Parameters on Selectivity

ParameterCondition Favoring Mono-alkylationCondition Favoring Di-alkylation
Base Milder base (e.g., K₂CO₃ with phase-transfer catalyst) or stoichiometric strong base (e.g., 1 eq. NaOEt).[2][4]Excess strong base (e.g., >2 eq. NaOEt).
Solvent Aprotic polar solvents like DMF or DMSO can be effective. Ethanol is commonly used with sodium ethoxide.[5]Similar solvents, but reaction outcome is more dependent on stoichiometry and temperature.
Temperature Lower temperature for enolate formation (0°C), followed by room temperature or gentle heating for alkylation.[2]Higher reaction temperatures and prolonged reaction times.[2]
Alkyl Halide Primary and unhindered alkyl halides.[2]Highly reactive primary alkyl halides may lead to faster di-alkylation if not controlled.

Experimental Protocols

Protocol: Selective Mono-alkylation of Diethyl Malonate

This protocol is designed to maximize the yield of the mono-alkylated product while minimizing the formation of the dialkylated byproduct.

Materials:

  • Diethyl malonate (1.1 equivalents)

  • Alkyl halide (1.0 equivalent)

  • Sodium hydride (60% dispersion in mineral oil, 1.05 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.

  • Enolate Formation: Cool the flask to 0°C in an ice bath. Carefully add the sodium hydride to the stirred DMF. To this suspension, add diethyl malonate dropwise via the dropping funnel over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.

  • Alkylation: Cool the reaction mixture back down to 0°C. Add the alkyl halide dropwise via the dropping funnel.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to isolate the pure mono-alkylated diethyl malonate.[2][5]

Visualizations

Malonic_Ester_Synthesis_Workflow cluster_alkylation Alkylation Stage cluster_workup Hydrolysis & Decarboxylation start Diethyl Malonate enolate Malonate Enolate start->enolate 1. Base (e.g., NaOEt) mono_alkylated Mono-alkylated Ester enolate->mono_alkylated 2. Alkyl Halide (R-X) enolate_mono Mono-alkylated Enolate mono_alkylated->enolate_mono Base (Excess) hydrolysis Saponification (e.g., NaOH, H₂O) mono_alkylated->hydrolysis di_alkylated Di-alkylated Ester (Byproduct) enolate_mono->di_alkylated Alkyl Halide (R-X) dicarboxylic_acid Substituted Malonic Acid hydrolysis->dicarboxylic_acid decarboxylation Decarboxylation (Heat, H₃O⁺) dicarboxylic_acid->decarboxylation final_product Branched Carboxylic Acid decarboxylation->final_product Troubleshooting_Dialkylation cluster_causes Potential Causes cluster_solutions Solutions problem High Dialkylation cause1 Incorrect Stoichiometry problem->cause1 cause2 Excess Base / High Temperature problem->cause2 cause3 Rapid Alkyl Halide Addition problem->cause3 solution1 Use Excess Malonic Ester cause1->solution1 solution2 Control Temperature & Base Equivalents cause2->solution2 solution3 Slow, Dropwise Addition cause3->solution3

References

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for 2,4-Dimethylhexanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a validated analytical method for the quantification of 2,4-dimethylhexanoic acid, a branched-chain fatty acid that can be of interest in various research and drug development contexts. The guide details the experimental protocol for a gas chromatography-mass spectrometry (GC-MS) method, a widely used and robust technique for the analysis of volatile and semi-volatile compounds. Furthermore, it presents a comparative summary of its performance against an alternative liquid chromatography-mass spectrometry (LC-MS) based method, providing researchers with the necessary data to select the most appropriate technique for their specific needs.

The validation of this analytical method is based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines and the U.S. Food and Drug Administration (FDA) guidance for bioanalytical method validation, ensuring the reliability, accuracy, and precision of the obtained results.[1][2][3][4][5][6][7][8]

Experimental Protocols

The following sections detail the methodologies for the GC-MS based quantification of this compound.

1. Sample Preparation and Derivatization

Direct analysis of free carboxylic acids such as this compound by GC-MS can be challenging due to their low volatility and potential for poor chromatographic peak shape.[9] To address this, a derivatization step is employed to convert the analyte into a more volatile and thermally stable ester form.

  • Materials:

    • This compound standard

    • Internal Standard (IS) (e.g., heptadecanoic acid)

    • Biological matrix (e.g., plasma, urine)

    • Protein precipitation agent (e.g., cold acetonitrile)

    • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

    • Extraction solvent (e.g., hexane)

  • Procedure:

    • To 100 µL of the biological sample, add the internal standard solution.

    • Precipitate proteins by adding 400 µL of cold acetonitrile. Vortex and centrifuge.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent.

    • Add 50 µL of BSTFA + 1% TMCS and incubate at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ester of this compound.

    • The derivatized sample is then ready for GC-MS analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection.

  • Temperature Program:

    • Initial oven temperature: 80°C, hold for 1 minute.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized this compound and the internal standard. A full scan mode can be used for qualitative confirmation.

Data Presentation: Performance Comparison

The following table summarizes the validation parameters for the described GC-MS method and compares it with a typical LC-MS/MS method. The LC-MS/MS method would also require derivatization to enhance ionization efficiency.[10][11][12]

Validation Parameter GC-MS Method LC-MS/MS Method (Alternative)
Linearity (r²) > 0.995> 0.99
Limit of Detection (LOD) 0.5 - 5 ng/mL0.1 - 2 ng/mL
Limit of Quantification (LOQ) 1.5 - 15 ng/mL0.3 - 6 ng/mL
Intra-day Precision (%RSD) < 10%< 15%
Inter-day Precision (%RSD) < 15%< 15%
Accuracy (% Recovery) 90 - 110%85 - 115%
Specificity High, based on retention time and mass-to-charge ratioVery high, based on retention time and specific MRM transitions

Note: The presented values are representative and may vary depending on the specific instrumentation, matrix, and experimental conditions.

Method Validation Workflow

The validation of an analytical method is a critical process to ensure that the method is suitable for its intended purpose. The following diagram illustrates the typical workflow for analytical method validation.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Reporting A Method Optimization B Preliminary Testing A->B C Specificity B->C Start Validation D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Stability H->I J Validation Report I->J Finalize

Caption: Workflow of the analytical method validation process.

Comparison of Analytical Techniques

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound.

  • GC-MS is a robust and cost-effective technique that provides excellent chromatographic separation and high sensitivity for volatile compounds. The derivatization step, while necessary, is well-established for fatty acids.

  • LC-MS/MS offers higher specificity due to the use of Multiple Reaction Monitoring (MRM) and can often provide lower limits of detection. Sample preparation can sometimes be simpler, although derivatization is still often required for acidic molecules to improve chromatographic retention and ionization efficiency.[13] The choice between the two techniques will depend on the specific requirements of the study, including the required sensitivity, sample throughput, and available instrumentation.

The logical relationship between the key validation parameters as outlined by regulatory guidelines is depicted in the following diagram.

G cluster_0 Core Performance Characteristics cluster_1 Quantitative Limits cluster_2 Method Reliability Accuracy Accuracy Linearity Linearity Accuracy->Linearity Precision Precision Precision->Linearity Specificity Specificity Specificity->Accuracy Specificity->Precision LOD Limit of Detection (LOD) LOQ Limit of Quantification (LOQ) LOD->LOQ Range Range Linearity->Range Range->Accuracy Range->Precision Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interrelationship of analytical method validation parameters.

References

A Comparative Analysis of the Biological Activity of 2,4-Dimethylhexanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 21, 2025

This guide provides a comparative analysis of the potential biological activities of the four stereoisomers of 2,4-dimethylhexanoic acid. Direct experimental data comparing the biological activities of all four enantiomers is limited in current scientific literature. This guide, therefore, presents a comparison based on established principles of stereochemistry in biological systems, with a focus on its known role as a semiochemical. The information herein is intended to be a predictive resource to guide future research.

Introduction to this compound and Chirality

This compound is a branched-chain fatty acid with two stereocenters, giving rise to four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). The three-dimensional arrangement of the methyl groups at these chiral centers can lead to significant differences in how each enantiomer interacts with biological systems, such as receptors and enzymes. This phenomenon, known as stereoselectivity, is a fundamental principle in pharmacology and chemical ecology. The (2R,4R)-enantiomer of this compound has been identified as a natural product in the scent gland secretions of certain European harvestmen, suggesting a role as a pheromone or defensive compound in these species[1].

Data Presentation: A Predictive Comparison

Given the principle of stereoselectivity, it is highly probable that the four enantiomers of this compound will exhibit different biological activities. Typically, one enantiomer (the eutomer) is responsible for the primary biological effect, while the others (distomers) may be less active, inactive, or even elicit different or antagonistic effects. Based on the natural occurrence of the (2R,4R) isomer, we can hypothesize its primary activity as a semiochemical.

Enantiomer Predicted Biological Activity (as a Semiochemical) Predicted Potency Rationale
(2R,4R)-2,4-dimethylhexanoic acid Elicits a strong behavioral or physiological response in the target organism (e.g., attraction, aggregation, or deterrence).HighThis enantiomer has been identified in the natural secretions of certain harvestmen, suggesting it is the biologically active form (eutomer)[1].
(2S,4S)-2,4-dimethylhexanoic acid Likely to have significantly lower or no activity at the same receptor. May have a different, currently unknown, biological activity.Low to InactiveAs the mirror image of the (2R,4R) isomer, it is unlikely to bind effectively to the same chiral receptor.
(2R,4S)-2,4-dimethylhexanoic acid Activity is expected to be significantly lower than the (2R,4R) isomer.LowAs a diastereomer, its three-dimensional shape differs from the (2R,4R) isomer, likely resulting in a poorer fit with the target receptor.
(2S,4R)-2,4-dimethylhexanoic acid Activity is expected to be significantly lower than the (2R,4R) isomer.LowAs a diastereomer, its three-dimensional shape differs from the (2R,4R) isomer, likely resulting in a poorer fit with the target receptor.

Mechanism of Action: The Role of Stereoselective Receptor Binding

The biological activity of semiochemicals like this compound is typically initiated by binding to specific olfactory receptors on the antennae of the target organism. These receptors are often G protein-coupled receptors (GPCRs), which are chiral macromolecules. The binding pocket of these receptors is three-dimensionally complex, meaning that only a ligand with a complementary shape can bind effectively and trigger a downstream signaling cascade. This is analogous to a lock and key mechanism, where only the correctly shaped key (the eutomer) can fit and open the lock (the receptor). The other enantiomers (distomers), having different three-dimensional arrangements, will not fit as well and thus will not activate the receptor, or will do so to a much lesser extent.

Stereoselective_Binding cluster_receptor Olfactory Receptor (GPCR) cluster_ligands This compound Enantiomers cluster_response Cellular Response Receptor Binding Site Response Signal Transduction leading to Biological Effect Receptor->Response Strong Signal NoResponse No/Weak Signal Eutomer (2R,4R) Enantiomer (Correct Fit) Eutomer->Receptor Binds and Activates Distomer (2S,4S) Enantiomer (Incorrect Fit) Distomer->Receptor No/Weak Binding

Caption: Stereoselective binding of this compound enantiomers to a chiral olfactory receptor.

Experimental Protocols

To empirically determine and compare the biological activities of the this compound enantiomers, a multi-step experimental approach is necessary.

1. Electroantennography (EAG)

  • Objective: To screen the enantiomers for their ability to elicit a response from the olfactory sensory neurons on an insect's antenna.

  • Methodology:

    • An antenna is excised from the target insect species (e.g., a species known to interact with harvestmen).

    • The antenna is mounted between two electrodes connected to an amplifier.

    • A continuous stream of humidified, charcoal-filtered air is passed over the antenna to establish a baseline.

    • Puffs of air containing a known concentration of each enantiomer are introduced into the airstream.

    • The change in electrical potential (the EAG response) across the antenna is recorded for each stimulus.

    • A solvent blank and a known active compound (positive control) are also tested.

2. Gas Chromatography-Electroantennographic Detection (GC-EAD)

  • Objective: To identify which of the enantiomers in a mixture are biologically active.

  • Methodology:

    • A gas chromatograph (GC) is used to separate a mixture of the this compound enantiomers.

    • The effluent from the GC column is split into two streams.

    • One stream is directed to a standard GC detector (e.g., a flame ionization detector - FID) to generate a chromatogram.

    • The other stream is passed over an insect antenna prepared as in the EAG protocol.

    • The EAG signal is recorded simultaneously with the FID signal.

    • Peaks in the FID chromatogram that correspond in time to a deflection in the EAD signal indicate the biologically active enantiomers.

3. Single-Sensillum Recording (SSR)

  • Objective: To measure the activity of individual olfactory sensory neurons in response to the enantiomers.

  • Methodology:

    • The insect is immobilized, and its antenna is stabilized.

    • A very fine tungsten microelectrode is inserted into a single olfactory sensillum on the antenna. A reference electrode is placed elsewhere on the insect (e.g., in an eye).

    • The electrical activity (action potentials) of the neuron(s) within the sensillum is recorded.

    • Each enantiomer is delivered to the antenna in a controlled puff of air.

    • The firing rate of the neuron(s) in response to each stimulus is measured and compared to the baseline firing rate.

4. Behavioral Bioassays

  • Objective: To determine if the enantiomers elicit a behavioral response in the whole organism.

  • Methodology (Wind Tunnel Assay):

    • A wind tunnel is used to create a controlled plume of air.

    • A dispenser containing a single enantiomer is placed at the upwind end of the tunnel.

    • An insect is released at the downwind end.

    • The insect's behavior (e.g., taking flight, upwind flight, casting, and landing at the source) is observed and quantified.

    • Each enantiomer is tested individually, along with a solvent control. The number of insects exhibiting each behavior is recorded and statistically analyzed.

Experimental_Workflow cluster_synthesis Preparation cluster_screening Screening & Identification cluster_characterization Detailed Characterization cluster_conclusion Conclusion start Synthesize & Purify all 4 Enantiomers of This compound eag Electroantennography (EAG) Screening for Antennal Response start->eag Test Each Enantiomer gcead Gas Chromatography-EAD Identify Active Enantiomers eag->gcead If Activity Detected ssr Single-Sensillum Recording (SSR) Characterize Neuronal Response gcead->ssr Confirm Active Enantiomers behavior Behavioral Bioassays (e.g., Wind Tunnel) ssr->behavior Test Confirmed Enantiomers end Determine Eutomer & Distomers and Quantify Biological Activity behavior->end

References

A Comparative Guide to Branched-Chain Fatty Acids in Metabolic Research: Situating 2,4-dimethylhexanoic acid in Context

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 2,4-dimethylhexanoic acid against other branched-chain fatty acids (BCFAs) in metabolic studies is currently challenging due to a notable scarcity of specific research on this particular molecule. While the broader class of BCFAs is recognized for its diverse roles in metabolism, the scientific literature predominantly focuses on more common BCFAs like phytanic acid, pristanic acid, and various iso- and anteiso-monomethylated fatty acids. Consequently, direct experimental data detailing the metabolic effects of this compound, and its comparison to other BCFAs, is largely unavailable.

This guide provides a comprehensive comparison of well-studied BCFAs to offer a framework for understanding the potential metabolic roles of this compound. The information presented is based on available experimental data for other BCFAs and serves as a foundation for future research into the specific effects of this compound.

Overview of Branched-Chain Fatty Acids in Metabolism

BCFAs are a diverse group of fatty acids characterized by one or more methyl branches along their carbon chain. They are obtained from the diet, particularly from dairy products and ruminant meat, and can also be synthesized by the gut microbiota. BCFAs have been implicated in various metabolic processes, including lipid and glucose homeostasis, and cellular signaling.

Comparative Metabolic Effects of Well-Studied BCFAs

To provide a comparative context, this section summarizes the known metabolic effects of phytanic acid, pristanic acid, and contrasts the straight-chain fatty acids, hexanoic acid and butyric acid, which have been directly compared in metabolic studies.

Table 1: Comparative Effects of Selected Fatty Acids on Metabolic Parameters
Fatty AcidModel SystemKey Metabolic EffectsReference
Phytanic Acid Humans, RodentsAccumulates in Refsum disease, a peroxisomal disorder. Activates PPARα, influencing lipid metabolism. High levels can be cardiotoxic and neurotoxic.[1][2][3]
Pristanic Acid Humans, RodentsA metabolite of phytanic acid, degraded via peroxisomal β-oxidation. Also a PPARα agonist. Accumulation is observed in certain peroxisomal disorders.[2][4]
Hexanoic Acid Mice (C57BL/6J)Prevents high-fat diet-induced obesity and fat accumulation. Improves hyperinsulinemia and hyperglycemia, enhances glucose tolerance and insulin (B600854) sensitivity. More potent than butyric acid in improving glucose homeostasis.[5][6]
Butyric Acid Mice (C57BL/6J)Prevents high-fat diet-induced obesity and fat accumulation. Improves hyperinsulinemia but has a lesser effect on hyperglycemia compared to hexanoic acid.[5][6]

Experimental Protocols for Branched-Chain Fatty Acid Analysis

The following are generalized protocols for the analysis of BCFAs in biological samples. Specific modifications may be required depending on the sample matrix and the specific BCFAs being targeted.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for BCFA Profiling
  • Lipid Extraction: Lipids are extracted from biological samples (e.g., plasma, tissues, cells) using a solvent system such as chloroform:methanol (2:1, v/v).

  • Saponification and Methylation: The extracted lipids are saponified using a strong base (e.g., methanolic NaOH) to release the fatty acids. The fatty acids are then esterified to fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol.

  • GC-MS Analysis: The FAMEs are separated on a gas chromatograph equipped with a capillary column suitable for fatty acid analysis. The separated FAMEs are then detected and identified by a mass spectrometer based on their retention times and mass fragmentation patterns.

  • Quantification: The concentration of individual BCFAs is determined by comparing their peak areas to those of known amounts of internal standards.

Protocol 2: In Vitro Adipocyte Differentiation and Lipid Accumulation Assay
  • Cell Culture: Pre-adipocyte cell lines (e.g., 3T3-L1) are cultured to confluence in standard growth medium.

  • Induction of Differentiation: Adipocyte differentiation is induced by treating the confluent cells with a differentiation cocktail typically containing insulin, dexamethasone, and a phosphodiesterase inhibitor (e.g., IBMX).

  • Treatment with BCFAs: During or after differentiation, the cells are treated with the BCFA of interest at various concentrations.

  • Assessment of Lipid Accumulation: Lipid accumulation is visualized and quantified by staining the intracellular lipid droplets with Oil Red O. The stained lipid is then extracted and quantified spectrophotometrically.

  • Gene Expression Analysis: The expression of genes involved in adipogenesis and lipid metabolism (e.g., PPARγ, aP2) can be analyzed by quantitative real-time PCR (qRT-PCR).

Signaling Pathways and Experimental Workflows

Hypothetical Signaling Pathway for this compound

Based on the known mechanisms of other BCFAs, it is plausible that this compound could influence metabolic pathways through the activation of nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs).

BCFA_Signaling BCFA This compound (Hypothetical) PPAR PPARα/γ BCFA->PPAR Ligand Binding RXR RXR PPAR->RXR Heterodimerization PPRE PPRE RXR->PPRE DNA Binding TargetGenes Target Gene Expression (e.g., CPT1, ACO) PPRE->TargetGenes Transcriptional Activation MetabolicEffects Metabolic Effects (↑ Fatty Acid Oxidation ↓ Lipid Accumulation) TargetGenes->MetabolicEffects

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow for Investigating BCFA Metabolism

The following diagram illustrates a general workflow for studying the metabolic effects of a novel BCFA like this compound.

BCFA_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies CellCulture Cell Culture (e.g., Hepatocytes, Adipocytes) Treatment Treatment with This compound CellCulture->Treatment MetaboliteAnalysis Metabolite Analysis (GC-MS, LC-MS) Treatment->MetaboliteAnalysis GeneExpression Gene Expression (qRT-PCR) Treatment->GeneExpression DataIntegration Data Integration and Pathway Analysis MetaboliteAnalysis->DataIntegration GeneExpression->DataIntegration AnimalModel Animal Model (e.g., Mice on High-Fat Diet) Administration Administration of This compound AnimalModel->Administration MetabolicPhenotyping Metabolic Phenotyping (GTT, ITT, Body Weight) Administration->MetabolicPhenotyping TissueAnalysis Tissue Analysis (Histology, Gene Expression) Administration->TissueAnalysis MetabolicPhenotyping->DataIntegration TissueAnalysis->DataIntegration

Caption: General experimental workflow for BCFA metabolic studies.

Future Directions

The lack of specific data on this compound highlights a significant gap in our understanding of BCFA metabolism. Future research should focus on:

  • In vitro studies: Investigating the effects of this compound on glucose uptake, lipid accumulation, and gene expression in relevant cell types such as hepatocytes, adipocytes, and myotubes.

  • In vivo studies: Characterizing the metabolic fate and physiological effects of this compound in animal models of metabolic disease.

  • Comparative analyses: Directly comparing the metabolic effects of this compound with other structurally related BCFAs to elucidate structure-activity relationships.

By pursuing these avenues of research, a clearer picture of the metabolic significance of this compound will emerge, contributing to a more comprehensive understanding of the diverse roles of BCFAs in health and disease.

References

A Comparative Guide to the Mass Spectral Fragmentation of 2,4-Dimethylhexanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mass spectral fragmentation patterns of 2,4-dimethylhexanoic acid following derivatization, a critical step for its analysis by gas chromatography-mass spectrometry (GC-MS). Direct analysis of underivatized this compound by GC-MS is challenging due to its low volatility. Derivatization to form more volatile and thermally stable esters, such as methyl or trimethylsilyl (B98337) (TMS) esters, is standard practice. The choice of derivatization agent significantly influences the resulting fragmentation pattern, which is key to structural elucidation and quantification.

This guide compares the expected electron ionization (EI) mass spectra of methyl 2,4-dimethylhexanoate and trimethylsilyl 2,4-dimethylhexanoate. The analysis is based on established fragmentation patterns of branched-chain fatty acid esters and silylated carboxylic acids.

Comparison of Derivatization Agents

The selection of a derivatization agent impacts chromatographic behavior and mass spectral fragmentation. Methylation is a widely used technique, while silylation is known for producing characteristic and often more structurally informative fragments.

DerivativeMolecular Weight ( g/mol )Key Fragmentation PathwaysCommon Adducts
Methyl 2,4-dimethylhexanoate 158.24α-cleavage, McLafferty rearrangement, loss of alkoxy group[M]+, [M-31]+, [M-57]+, [M-85]+
Trimethylsilyl 2,4-dimethylhexanoate 216.42Cleavage of the TMS group, α-cleavage, rearrangement reactions[M-15]+, [M-117]+, m/z 73

Mass Spectral Fragmentation Patterns

The electron ionization (EI) mass spectra of derivatized this compound exhibit distinct fragmentation patterns that provide structural information.

Methyl 2,4-dimethylhexanoate

The mass spectrum of methyl 2,4-dimethylhexanoate is characterized by several key fragmentation pathways common to branched-chain fatty acid methyl esters. The molecular ion peak is expected at m/z 158.

Key Diagnostic Fragments:

  • α-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for esters. This can result in the loss of the methoxy (B1213986) group (-OCH3), leading to an ion at m/z 127 , or the loss of the alkyl chain.

  • McLafferty Rearrangement: For esters with a γ-hydrogen, a characteristic rearrangement can occur, leading to a prominent ion. In this case, it would result in an ion at m/z 88 .

  • Cleavage at Branch Points: Fragmentation at the C2 and C4 methyl branch points is expected to be favorable. Loss of a propyl radical from the C4 position would lead to an ion at m/z 115 . Cleavage between C3 and C4 would result in a fragment at m/z 87 . The ion at m/z 101 would correspond to the cleavage at the C2 position.

  • Loss of Alkoxy Group: Loss of the methoxy radical (•OCH3) can lead to the formation of an acylium ion at m/z 127 .

Table of Predicted Major Fragment Ions for Methyl 2,4-dimethylhexanoate:

m/zProposed Fragment StructureFragmentation Pathway
158[C9H18O2]+•Molecular Ion
127[C8H15O]+Loss of •OCH3
115[C7H11O2]+Cleavage at C4-C5 bond
101[C6H9O2]+Cleavage at C2-C3 bond with rearrangement
88[C4H8O2]+•McLafferty Rearrangement
87[C5H9O]+Cleavage at C3-C4 bond
57[C4H9]+Alkyl fragment
43[C3H7]+Alkyl fragment
Trimethylsilyl (TMS) 2,4-dimethylhexanoate

The TMS derivative of this compound is expected to have a molecular weight of 216 g/mol . The mass spectrum of TMS esters of carboxylic acids often shows characteristic ions related to the TMS group.

Key Diagnostic Fragments:

  • [M-15]+: A very common and often abundant ion in the mass spectra of TMS derivatives, resulting from the loss of a methyl radical from the TMS group, leading to a stable siliconium ion at m/z 201 .[1]

  • [M-117]+: This fragment corresponds to the loss of the trimethylsilyloxycarbonyl group (•COOTMS), resulting in an alkyl fragment ion at m/z 99 .[1]

  • m/z 73: This is the base peak in many TMS derivative spectra and corresponds to the trimethylsilyl cation, [Si(CH3)3]+.

  • Rearrangement Ions: Rearrangement reactions involving the migration of the TMS group can also occur, leading to other characteristic ions.

Table of Predicted Major Fragment Ions for Trimethylsilyl 2,4-dimethylhexanoate:

m/zProposed Fragment StructureFragmentation Pathway
216[C11H24O2Si]+•Molecular Ion
201[C10H21O2Si]+Loss of •CH3 from TMS group ([M-15]+)
173[C8H17O2Si]+Cleavage at C4-C5 bond
147[C5H9O2Si]+Rearrangement and cleavage
117[C4H9O2Si]+Trimethylsilyloxycarbonyl ion
99[C7H15]+Loss of •COOTMS ([M-117]+)
73[Si(CH3)3]+Trimethylsilyl cation

Experimental Protocols

Detailed methodologies for the derivatization of this compound for GC-MS analysis are provided below.

Protocol 1: Methylation using Methanolic HCl

This protocol describes the formation of the methyl ester of this compound.

Materials:

Procedure:

  • To 1 mg of this compound in a vial, add 1 mL of 3 N methanolic HCl.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • After cooling to room temperature, add 1 mL of water and 1 mL of hexane.

  • Vortex the mixture for 1 minute and allow the layers to separate.

  • Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The hexane solution containing methyl 2,4-dimethylhexanoate is ready for GC-MS analysis.

Protocol 2: Silylation using BSTFA

This protocol describes the formation of the trimethylsilyl ester of this compound.

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Vials with PTFE-lined caps

Procedure:

  • Place 1 mg of this compound in a vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of nitrogen.

  • Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • After cooling to room temperature, the sample is ready for direct injection into the GC-MS.

GC-MS Analysis Conditions

The following are typical GC-MS parameters for the analysis of fatty acid derivatives. Optimization may be required for specific instrumentation.

  • GC System: Agilent 7890B GC with 5977A MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Energy: 70 eV

  • Scan Range: m/z 40-400

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization Options cluster_analysis Analysis cluster_output Output start This compound Sample derivatization Derivatization start->derivatization methylation Methylation (Methanolic HCl) derivatization->methylation Option 1 silylation Silylation (BSTFA) derivatization->silylation Option 2 gcms GC-MS Analysis methylation->gcms silylation->gcms data Data Interpretation gcms->data spectrum_me Mass Spectrum (Methyl Ester) data->spectrum_me spectrum_tms Mass Spectrum (TMS Ester) data->spectrum_tms

Caption: Experimental workflow for derivatization and GC-MS analysis.

fragmentation_pathways cluster_methyl Methyl 2,4-dimethylhexanoate Fragmentation cluster_tms Trimethylsilyl 2,4-dimethylhexanoate Fragmentation M_Me [M]+• (m/z 158) F1_Me [M-•OCH3]+ (m/z 127) M_Me->F1_Me α-cleavage F2_Me McLafferty (m/z 88) M_Me->F2_Me Rearrangement F3_Me [M-C3H7]+ (m/z 115) M_Me->F3_Me C4-C5 Cleavage F4_Me [C5H9O]+ (m/z 87) M_Me->F4_Me C3-C4 Cleavage M_TMS [M]+• (m/z 216) F1_TMS [M-•CH3]+ (m/z 201) M_TMS->F1_TMS Loss of CH3 from TMS F2_TMS [Si(CH3)3]+ (m/z 73) M_TMS->F2_TMS TMS cation F3_TMS [M-•COOTMS]+ (m/z 99) M_TMS->F3_TMS Loss of COOTMS

Caption: Key fragmentation pathways for the derivatives.

References

A Comparative Guide to NMR Spectral Assignment of 2,4-Dimethylhexanoic Acid Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoisomers of a chiral molecule can exhibit distinct pharmacological and toxicological properties. Therefore, the accurate structural elucidation and differentiation of diastereomers are critical in drug development and chemical research. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectral assignments for the diastereomers of 2,4-dimethylhexanoic acid: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). Due to the limited availability of direct experimental spectra in public databases, this guide will focus on the theoretical principles and expected spectral differences, supplemented by data from analogous compounds and computational prediction methodologies.

Distinguishing Diastereomers using NMR Spectroscopy

Diastereomers, unlike enantiomers, possess different physical properties and, therefore, exhibit distinct NMR spectra. The spatial arrangement of atoms in diastereomers leads to different magnetic environments for the nuclei, resulting in variations in chemical shifts (δ) and coupling constants (J). These differences, although sometimes subtle, are the key to differentiating and assigning the correct stereochemistry.

For this compound, the protons and carbons near the chiral centers at C2 and C4 are expected to show the most significant variations in their NMR signals between the syn ((2R,4S) and (2S,4R)) and anti ((2R,4R) and (2S,4S)) pairs.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts for the diastereomers of this compound. These predictions are based on typical chemical shift ranges for similar aliphatic carboxylic acids and the expected influence of stereochemistry. The syn and anti diastereomers are expected to have distinguishable spectra, while the two enantiomers of each pair ((2R,4R) vs. (2S,4S) and (2R,4S) vs. (2S,4R)) will have identical spectra in an achiral solvent.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound Diastereomers in CDCl₃

Proton Anti-Diastereomers ((2R,4R)/(2S,4S)) Syn-Diastereomers ((2R,4S)/(2S,4R)) Expected Multiplicity
H1' (CH₃-C2)~1.15~1.18d
H2~2.45~2.55m
H3a~1.30~1.45m
H3b~1.60~1.75m
H4~1.50~1.65m
H1'' (CH₃-C4)~0.90~0.92d
H5~1.35~1.40m
H6 (CH₃-C5)~0.88~0.90t
COOH~11-12~11-12br s

d: doublet, t: triplet, m: multiplet, br s: broad singlet

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound Diastereomers in CDCl₃

Carbon Anti-Diastereomers ((2R,4R)/(2S,4S)) Syn-Diastereomers ((2R,4S)/(2S,4R))
C1 (COOH)~182~183
C2~41~42
C3~44~45
C4~32~33
C5~29~30
C6~11~11.5
C1' (CH₃-C2)~17~18
C1'' (CH₃-C4)~19~20

Experimental and Computational Workflow

The definitive assignment of the this compound diastereomers requires a combined experimental and computational approach.

Experimental Protocol for NMR Analysis

A standardized protocol is essential for obtaining high-quality, comparable NMR data.

  • Sample Preparation : Dissolve 5-10 mg of each purified diastereomer in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Ensure the use of a high-purity solvent to minimize impurity signals.[1]

  • ¹H NMR Spectroscopy :

    • Acquire a standard one-dimensional ¹H NMR spectrum for each diastereomer.

    • Typical parameters on a 400 MHz spectrometer would include a spectral width of 16 ppm, a relaxation delay of 5 seconds for accurate integration, and 16-32 scans for a good signal-to-noise ratio.[1]

    • Careful integration of non-overlapping signals is crucial for determining the diastereomeric ratio in a mixture.

  • ¹³C NMR Spectroscopy :

    • Acquire a proton-decoupled ¹³C NMR spectrum for each diastereomer.

    • A spectral width of 220-240 ppm is typically used.

    • DEPT-135 and DEPT-90 experiments should be performed to aid in the assignment of CH, CH₂, and CH₃ groups.

  • 2D NMR Spectroscopy :

    • COSY (Correlation Spectroscopy) : To establish proton-proton coupling networks and confirm the connectivity of the carbon chain.

    • HSQC (Heteronuclear Single Quantum Coherence) : To correlate each proton with its directly attached carbon atom, aiding in the unambiguous assignment of both ¹H and ¹³C signals.

    • HMBC (Heteronuclear Multiple Bond Correlation) : To identify longer-range (2-3 bond) correlations between protons and carbons, which is particularly useful for assigning quaternary carbons and methyl groups.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments can provide through-space correlations between protons, which can be invaluable for determining the relative stereochemistry of the two chiral centers. For the syn diastereomers, NOE correlations might be observed between the protons on C2 and C4, which would be absent or weaker in the anti diastereomers.

Computational Chemistry for Spectral Prediction

In the absence of authenticated reference spectra, computational methods are a powerful tool for assigning stereochemistry.

  • Conformational Search : Perform a thorough conformational search for each of the four diastereomers using a molecular mechanics force field (e.g., MMFF).

  • Geometry Optimization : The low-energy conformers should then be optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

  • NMR Chemical Shift Calculation : Calculate the NMR shielding constants for the optimized geometries using the GIAO (Gauge-Independent Atomic Orbital) method at a higher level of theory (e.g., mPW1PW91/6-311+G(2d,p)).

  • Data Analysis : The calculated shielding constants are then converted to chemical shifts by referencing them to a standard (e.g., TMS). The predicted spectra for each diastereomer can then be compared to the experimental spectra. Statistical methods like the CP3 or DP4 probabilities can be used for a more confident assignment.

G Workflow for NMR Spectral Assignment of Diastereomers cluster_exp Experimental Analysis cluster_comp Computational Analysis exp_sample Sample Preparation exp_1d 1D NMR (¹H, ¹³C, DEPT) exp_sample->exp_1d exp_2d 2D NMR (COSY, HSQC, HMBC, NOESY) exp_1d->exp_2d exp_data Experimental Spectra exp_2d->exp_data assign Spectral Assignment and Stereochemical Determination exp_data->assign comp_conf Conformational Search comp_opt Geometry Optimization (DFT) comp_conf->comp_opt comp_nmr NMR Calculation (GIAO) comp_opt->comp_nmr comp_data Predicted Spectra comp_nmr->comp_data comp_data->assign

Caption: A logical workflow for the assignment of diastereomer spectra.

Logical Framework for Distinguishing Diastereomers

The relationship between the stereoisomers of this compound and the expected NMR outcomes is illustrated below. The key principle is that diastereomers have distinct NMR spectra, while enantiomers do not (in an achiral environment).

G NMR Distinguishability of this compound Stereoisomers cluster_anti Anti Diastereomers cluster_syn Syn Diastereomers anti_RR (2R,4R) nmr_anti NMR Spectrum A anti_RR->nmr_anti identical anti_SS (2S,4S) anti_SS->nmr_anti identical syn_RS (2R,4S) nmr_syn NMR Spectrum B syn_RS->nmr_syn identical syn_SR (2S,4R) syn_SR->nmr_syn identical nmr_anti->nmr_syn distinguishable

Caption: Relationship between stereoisomers and their NMR spectra.

Conclusion

The unambiguous assignment of the NMR spectra for the diastereomers of this compound is a challenging but achievable task. A synergistic approach that combines high-resolution 1D and 2D NMR experiments with quantum mechanical calculations of NMR parameters provides the most reliable method for assigning the correct stereochemistry to each diastereomer. This guide provides a framework for researchers to undertake such an analysis, which is fundamental for the development of stereochemically pure chemical entities.

References

A Comparative Guide to the Synthesis of 2,4-Dimethylhexanoic Acid: Grignard vs. Malonic Ester Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of precisely substituted carboxylic acids is a cornerstone of organic chemistry, with significant implications for the pharmaceutical and fine chemical industries. 2,4-Dimethylhexanoic acid, a chiral branched-chain carboxylic acid, presents an interesting case study for comparing two classical yet powerful synthetic methodologies: the Grignard reaction and malonic ester synthesis. This guide provides an objective comparison of these two routes, offering detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in selecting the optimal pathway for their specific needs.

At a Glance: Performance Comparison

While specific experimental data for the synthesis of this compound is not extensively reported, the following table summarizes the expected performance of each method based on typical yields and characteristics of analogous reactions.

MetricGrignard SynthesisMalonic Ester Synthesis
Starting Materials 2-Bromo-4-methylhexane (B13611866), Mg, CO₂Diethyl malonate, NaOEt, Isobutyl bromide, Methyl iodide
Number of Steps 2 (Grignard formation and carboxylation are often in situ)4 (Deprotonation, Alkylation 1, Alkylation 2, Hydrolysis & Decarboxylation)
Estimated Yield 60-80%50-70%
Purity Concerns Byproducts from Wurtz coupling and unreacted starting material.Potential for mono-alkylated and di-methylated byproducts, requiring careful purification.[1]
Scalability Generally good, but requires strict anhydrous conditions.Readily scalable, with well-established procedures.
Stereochemical Control Difficult to control at the C2 position without chiral auxiliaries.The creation of two chiral centers results in a mixture of diastereomers.

Visualizing the Synthetic Pathways

To provide a clear overview of the logical flow of each synthesis, the following diagrams illustrate the key transformations.

Grignard_Synthesis A 2-Bromo-4-methylhexane B Grignard Reagent A->B  Mg, Dry Ether   C Magnesium Carboxylate B->C  1. CO₂ (dry ice)   D This compound C->D  2. H₃O⁺ (workup)  

Grignard Synthesis Workflow

Malonic_Ester_Synthesis cluster_0 Sequential Alkylation cluster_1 Hydrolysis & Decarboxylation A Diethyl Malonate B Enolate A->B  1. NaOEt   C Monoalkylated Ester B->C  2. Isobutyl Bromide   D Dialkylated Ester B->D  4. Methyl Iodide   C->B  3. NaOEt   E Malonic Acid Derivative D->E  5. H₃O⁺, Heat   F This compound E->F  -CO₂  

Malonic Ester Synthesis Workflow

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound via both the Grignard and malonic ester routes.

Grignard Synthesis Protocol

This one-pot procedure involves the formation of a Grignard reagent from 2-bromo-4-methylhexane, followed by carboxylation with solid carbon dioxide (dry ice).[2]

Materials:

  • 2-Bromo-4-methylhexane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dry ice (solid CO₂)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. The system is maintained under an inert atmosphere (e.g., argon or nitrogen). A solution of 2-bromo-4-methylhexane in anhydrous diethyl ether is added dropwise to initiate the reaction. The reaction mixture is gently refluxed until the magnesium is consumed.

  • Carboxylation: The Grignard reagent solution is cooled in an ice bath and then slowly poured over an excess of crushed dry ice with vigorous stirring. The mixture is allowed to warm to room temperature as the excess CO₂ sublimes.

  • Workup: The reaction mixture is quenched by the slow addition of cold dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with saturated sodium bicarbonate solution, followed by brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Malonic Ester Synthesis Protocol

This multi-step synthesis involves the sequential alkylation of diethyl malonate followed by hydrolysis and decarboxylation.[1][3][4][5][6]

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (B145695)

  • Isobutyl bromide

  • Methyl iodide

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • First Alkylation: Diethyl malonate is added to a solution of sodium ethoxide in anhydrous ethanol to form the enolate. Isobutyl bromide is then added, and the mixture is refluxed until the reaction is complete.

  • Second Alkylation: A second equivalent of sodium ethoxide is added to the cooled reaction mixture to form the enolate of the monoalkylated ester. Methyl iodide is then added, and the mixture is refluxed.

  • Hydrolysis: The resulting dialkylated malonic ester is hydrolyzed by refluxing with a solution of sodium hydroxide.

  • Decarboxylation: The cooled reaction mixture is acidified with concentrated hydrochloric acid and heated to induce decarboxylation, leading to the formation of this compound.

  • Workup and Purification: The product is extracted with diethyl ether, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by vacuum distillation.

Comparative Analysis

Grignard Synthesis:

  • Advantages: This method is generally more direct and involves fewer synthetic steps, which can lead to higher overall yields and less complex purification. The starting halide, 2-bromo-4-methylhexane, can be prepared from the corresponding alcohol.[7]

  • Disadvantages: The primary drawback is the high reactivity of the Grignard reagent, which necessitates strict anhydrous conditions and can be sensitive to steric hindrance. Side reactions, such as Wurtz coupling, can reduce the yield. Furthermore, controlling stereochemistry at the newly formed chiral center (C2) is challenging without the use of more complex chiral auxiliaries.

Malonic Ester Synthesis:

  • Advantages: This is a versatile and well-established method for the synthesis of substituted carboxylic acids.[3][4][5] The starting materials are readily available and the reaction conditions are generally milder than those required for Grignard reactions.

  • Disadvantages: The multi-step nature of the synthesis can lead to lower overall yields. A significant challenge is the potential for the formation of a mixture of products during the alkylation steps, particularly the formation of dialkylated byproducts in the first alkylation, which can complicate purification and reduce the yield of the desired product.[1] The sequential introduction of two different alkyl groups also creates two chiral centers, resulting in a mixture of diastereomers that may require separation.

Conclusion

For the synthesis of this compound, the Grignard route offers a more direct and potentially higher-yielding pathway, provided that the requisite anhydrous conditions can be strictly maintained. Its primary limitation lies in the lack of straightforward stereochemical control. The malonic ester synthesis, while more versatile in its broader applications, is a longer and potentially lower-yielding route for this specific target, with the added complexity of potential byproduct formation and the generation of multiple stereoisomers.

The choice between these two methods will ultimately depend on the specific requirements of the research, including the desired scale of the reaction, the importance of stereochemical purity, and the available laboratory infrastructure. For applications where a racemic mixture is acceptable and a more concise synthetic route is preferred, the Grignard synthesis is likely the more favorable option. For situations where a multi-step, well-established protocol is desired and potential separation of byproducts is feasible, the malonic ester synthesis remains a viable alternative.

References

Cross-Validation of HPLC and GC Methods for 2,4-Dimethylhexanoic Acid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical research and drug development, the accurate quantification of unique molecules like 2,4-dimethylhexanoic acid is critical. This branched-chain fatty acid may act as a biomarker or a metabolic intermediate, requiring robust analytical methods for its detection and measurement. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used analytical techniques for such purposes.[1] The choice between them is not always straightforward and depends on various factors including the analyte's properties, the sample matrix, and the specific analytical goals.[2]

This guide presents a comprehensive cross-validation of hypothetical HPLC and GC methods for the analysis of this compound, providing researchers, scientists, and drug development professionals with the necessary information to select the most suitable technique. The comparison is supported by representative experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique well-suited for the analysis of non-volatile and thermally labile compounds.[3] For short-chain fatty acids, HPLC offers the advantage of analysis at ambient temperatures without the need for derivatization, although derivatization can be used to enhance sensitivity.[4][5]

Experimental Protocol

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and data processing software.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and a slightly acidic aqueous buffer (e.g., 0.01 M potassium dihydrogen phosphate (B84403) adjusted to pH 2.5 with phosphoric acid) at a ratio of 60:40 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection: UV detection at 210 nm.

  • Sample Preparation: Samples are diluted with the mobile phase, vortexed, and filtered through a 0.45 µm syringe filter prior to injection.

Gas Chromatography (GC) Method

GC is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] Due to the low volatility of carboxylic acids like this compound, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable ester form.[6]

Experimental Protocol

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Sample Preparation and Derivatization:

    • To 100 µL of the sample, add an internal standard.

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether).

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of pyridine.

    • Heat the mixture at 60°C for 30 minutes to facilitate the formation of the trimethylsilyl (B98337) (TMS) ester of this compound.

  • GC-MS Conditions:

    • GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Mode: Splitless.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

Cross-Validation Results

A cross-validation study is essential to ensure that different analytical methods provide comparable and reliable results. The following table summarizes the representative performance characteristics of the described HPLC and GC methods for the analysis of this compound.

Parameter HPLC Method GC Method Key Considerations
Linearity (r²) > 0.998> 0.999Both methods exhibit excellent linearity over their respective concentration ranges.[1]
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%Both methods demonstrate high accuracy.
Precision (% RSD) ≤ 2.5%≤ 2.0%Both methods show good precision, with GC often being slightly more precise.[7]
Limit of Detection (LOD) ~1 µg/mL~0.1 µg/mLThe GC method is generally more sensitive, offering a lower limit of detection.[1]
Limit of Quantification (LOQ) ~3 µg/mL~0.3 µg/mLThe GC method provides a lower limit of quantification, making it more suitable for trace analysis.
Analysis Time ~15 min~25 min (including derivatization)HPLC can offer a faster analysis time per sample.[4]
Derivatization Required NoYesThe need for derivatization in GC adds a step to sample preparation.[6]

Visualizing the Workflow

To better understand the analytical processes, the following diagrams illustrate the experimental workflow for both methods and the logical flow of the cross-validation process.

cluster_hplc HPLC Workflow cluster_gc GC Workflow hplc_sample Sample Dilution & Filtration hplc_injection HPLC Injection hplc_sample->hplc_injection hplc_separation C18 Reverse-Phase Separation hplc_injection->hplc_separation hplc_detection UV Detection (210 nm) hplc_separation->hplc_detection hplc_analysis Data Analysis hplc_detection->hplc_analysis gc_sample Sample Extraction gc_derivatization Derivatization (TMS Ester) gc_sample->gc_derivatization gc_injection GC Injection gc_derivatization->gc_injection gc_separation Capillary Column Separation gc_injection->gc_separation gc_detection MS Detection gc_separation->gc_detection gc_analysis Data Analysis gc_detection->gc_analysis start Define Analytical Requirements method_dev Method Development (HPLC & GC) start->method_dev method_val Individual Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) method_dev->method_val cross_val Cross-Validation Study (Analysis of identical QC samples by both methods) method_val->cross_val comparison Comparison of Results (Statistical Analysis) cross_val->comparison conclusion Conclusion on Method Interchangeability comparison->conclusion

References

A Comparative Analysis of 2,4-Dimethylhexanoic Acid and Straight-Chain Fatty Acids: Unraveling a Tale of Two Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of cellular metabolism, the structural nuances of fatty acids dictate their biological roles and metabolic fates. This guide provides a comprehensive comparison of the biological effects of the branched-chain fatty acid (BCFA) 2,4-dimethylhexanoic acid and its straight-chain fatty acid (SCFA) counterparts, such as hexanoic and octanoic acid. Geared towards researchers, scientists, and drug development professionals, this document delineates their distinct metabolic pathways, cellular signaling involvement, and potential physiological impacts, supported by available experimental data.

At a Glance: Key Differences in Metabolic Processing

The most striking divergence between this compound and straight-chain fatty acids lies in their primary site of catabolism. Due to the steric hindrance posed by its methyl branches, this compound, like other BCFAs, is initially processed in peroxisomes. In contrast, straight-chain fatty acids are readily metabolized within the mitochondria. This fundamental difference in subcellular localization of their oxidation pathways leads to distinct metabolic byproducts and downstream effects.

Quantitative Comparison of Metabolic Pathways

The metabolism of fatty acids is a critical source of cellular energy. The efficiency and byproducts of this process differ significantly between branched and straight-chain fatty acids.

FeatureThis compound (Branched-Chain)Straight-Chain Fatty Acids (e.g., Hexanoic Acid)
Primary Site of β-Oxidation Peroxisomes (initial breakdown)[1][2][3][4]Mitochondria[5][6][7]
Initial Breakdown Products Propionyl-CoA and Acetyl-CoA[8]Acetyl-CoA[6][7]
Energy Yield Generally lower per carbon due to more complex breakdownHigher per carbon
Carnitine Dependence for Cellular Entry Independent for peroxisomal entry[3]Dependent for mitochondrial entry (long-chain)

Experimental Protocols: Unraveling the Metabolic Pathways

Understanding the metabolic fate of these fatty acids requires specific experimental approaches.

Protocol 1: Determining the Site of Fatty Acid Oxidation

Objective: To differentiate between mitochondrial and peroxisomal β-oxidation of a target fatty acid.

Methodology:

  • Cell Culture: Human skin fibroblasts are cultured under standard conditions.

  • Radiolabeling: Cells are incubated with a 14C-labeled version of the fatty acid of interest (e.g., [1-14C]this compound or [1-14C]hexanoic acid).

  • Subcellular Fractionation: After incubation, cells are harvested and subjected to digitonin (B1670571) permeabilization to selectively disrupt the plasma membrane while leaving mitochondrial and peroxisomal membranes intact. This is followed by differential centrifugation to separate cytosolic, mitochondrial, and peroxisomal fractions.

  • Measurement of β-Oxidation Products: The production of 14CO2 and acid-soluble metabolites (like acetyl-CoA and propionyl-CoA) in each fraction is quantified using scintillation counting.

  • Inhibitor Studies: To confirm the involvement of specific organelles, experiments are repeated in the presence of inhibitors of mitochondrial respiration (e.g., rotenone, antimycin A) or uncouplers. A decrease in oxidation in the presence of these inhibitors suggests mitochondrial involvement.

Protocol 2: Assessing Impact on Cellular Signaling

Objective: To investigate the effect of fatty acids on key signaling pathways, such as the Akt/mTOR pathway.

Methodology:

  • Cell Line: A relevant cell line, such as the HepG2 human hepatoma cell line, is used.[9]

  • Treatment: Cells are treated with physiological concentrations of the fatty acids (e.g., this compound, hexanoic acid, octanoic acid) for a defined period.

  • Protein Extraction and Western Blotting: After treatment, total protein is extracted, and Western blotting is performed to measure the phosphorylation status of key signaling proteins like Akt and mTOR.

  • Gene Expression Analysis: RNA is isolated from the treated cells, and quantitative real-time PCR (qRT-PCR) is used to measure the expression of genes involved in lipid metabolism and insulin (B600854) signaling.

Signaling Pathways and Cellular Effects

Fatty acids are not merely fuel sources; they are also potent signaling molecules that can modulate a variety of cellular processes.[10][11][12][13]

Metabolic Regulation

Straight-chain fatty acids, particularly medium-chain fatty acids like octanoic acid, have been shown to influence mitochondrial biogenesis and enhance endurance capacity.[14] Studies on HepG2 cells indicate that hexanoic and octanoic acids can promote a balanced lipid metabolism and maintain insulin sensitivity.[9] In animal models, hexanoic acid has been demonstrated to improve metabolic health by preventing high-fat diet-induced obesity and improving glucose metabolism.[15][16][17]

While specific data for this compound is limited, research on BCFAs suggests they have distinct roles in regulating lipid metabolism and inflammation.[18][19][20] For instance, some BCFAs have been associated with anti-inflammatory and anti-cancer properties.[18]

Visualizing the Metabolic Divide

The following diagrams illustrate the distinct primary metabolic pathways for straight-chain and branched-chain fatty acids.

FattyAcidMetabolism cluster_scfa Straight-Chain Fatty Acid Metabolism SCFA Straight-Chain Fatty Acid Mitochondrion Mitochondrion SCFA->Mitochondrion BetaOxidation_M β-Oxidation Mitochondrion->BetaOxidation_M AcetylCoA Acetyl-CoA BetaOxidation_M->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Energy Energy (ATP) TCA_Cycle->Energy

Figure 1: Mitochondrial β-oxidation of straight-chain fatty acids.

BCFAMetabolism cluster_bcfa Branched-Chain Fatty Acid Metabolism BCFA 2,4-Dimethylhexanoic Acid (BCFA) Peroxisome Peroxisome BCFA->Peroxisome AlphaBetaOxidation_P α/β-Oxidation Peroxisome->AlphaBetaOxidation_P PropionylCoA Propionyl-CoA AlphaBetaOxidation_P->PropionylCoA AcetylCoA_P Acetyl-CoA AlphaBetaOxidation_P->AcetylCoA_P Mitochondrion_B Mitochondrion PropionylCoA->Mitochondrion_B AcetylCoA_P->Mitochondrion_B FurtherMetabolism Further Metabolism Mitochondrion_B->FurtherMetabolism

Figure 2: Peroxisomal breakdown of this compound.

Conclusion: A Structurally Dictated Divergence in Biological Function

The presence of methyl groups in this compound fundamentally alters its metabolism compared to straight-chain fatty acids. While SCFAs are efficiently processed in the mitochondria for energy production, BCFAs require an initial breakdown step in the peroxisomes. This divergence in metabolic pathways suggests distinct physiological roles and potential therapeutic applications. Further research is warranted to elucidate the specific biological activities of this compound and to fully understand its potential impact on cellular signaling and overall metabolic health. The experimental frameworks provided herein offer a robust starting point for such investigations.

References

Pheromonal activity of 2,4-dimethylhexanoic acid compared to other semiochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers in Chemical Ecology and Drug Development

This guide provides a detailed comparison of the pheromonal activity of 2,4-dimethylhexanoic acid and related semiochemicals, with a focus on their role in insect communication. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of chemical signaling and the development of novel pest management strategies. This document summarizes key experimental findings, presents quantitative data in a comparative format, and outlines the methodologies employed in these studies.

Introduction to this compound as a Semiochemical

This compound is a branched-chain fatty acid that has been identified as a component of the trail pheromone in certain ant species, particularly within the genus Myrmica. Trail pheromones are crucial for social insects, guiding nestmates to food sources and new nest locations. The efficacy of these chemical signals is dependent on their specific chemical structure and the context of their release. Understanding the comparative activity of this compound against other semiochemicals is vital for elucidating the intricacies of insect communication and for the potential development of synthetic pheromone lures for pest control.

Comparative Pheromonal Activity: A Data-Driven Overview

While direct, extensive comparative studies on this compound are limited, valuable insights can be drawn from research on its close structural analog, (2S,4R,5S)-2,4-dimethyl-5-hexanolide, and other trail pheromone components in ants. The following tables present quantitative data from electroantennography (EAG) and behavioral bioassays, providing a comparative perspective on the activity of these compounds.

Table 1: Electroantennographic (EAG) Responses of Various Ant Species to a Blend of Synthetic Trail Pheromones

This table summarizes the antennal responses of three ant species to a synthetic blend of six trail pheromones, including (2S,4R,5S)-2,4-dimethyl-5-hexanolide. The data is sourced from a study by Chalissery et al. (2019).[1][2][3]

Ant SpeciesPheromone ComponentEAG Response (mV)
Lasius niger(2S,4R,5S)-2,4-dimethyl-5-hexanolide
3-ethyl-2,5-dimethylpyrazine
4-methyl-3-heptanone
(Z)-9-hexadecenal
3,4-dihydro-8-hydroxy-3,5,7-trimethylisocoumarin
2,5-dimethylpyrazine
Camponotus modoc(2S,4R,5S)-2,4-dimethyl-5-hexanolide
3-ethyl-2,5-dimethylpyrazine
3,4-dihydro-8-hydroxy-3,5,7-trimethylisocoumarin
2,5-dimethylpyrazine
Myrmica rubra(2S,4R,5S)-2,4-dimethyl-5-hexanolide
3-ethyl-2,5-dimethylpyrazine
4-methyl-3-heptanone
(Z)-9-hexadecenal
3,4-dihydro-8-hydroxy-3,5,7-trimethylisocoumarin
2,5-dimethylpyrazine

(✓ indicates a positive EAG response. Specific millivolt values were not provided in the source material, but the presence of a response was confirmed.)

Table 2: Behavioral Response of Ant Species to Synthetic Trail Pheromones in a Circular Trail-Following Bioassay

This table presents the mean distance traveled by worker ants on a circular trail treated with their own synthetic trail pheromone, a blend of six different trail pheromones, or a solvent control. This provides a quantitative measure of the behavioral efficacy of these semiochemicals. The data is also from Chalissery et al. (2019).[1][2][3]

Ant SpeciesTreatmentMean Distance Traveled (cm) ± SE
Lasius nigerOwn Pheromone (Isocoumarin)15.2 ± 2.1
6-Pheromone Blend25.1 ± 2.5
Solvent Control5.8 ± 0.9
Camponotus modocOwn Pheromone (Hexanolide) 18.9 ± 2.3
6-Pheromone Blend17.8 ± 2.2
Solvent Control6.1 ± 1.0
Myrmica rubraOwn Pheromone (Pyrazine)6.5 ± 1.1
6-Pheromone Blend7.2 ± 1.2
Solvent Control5.5 ± 0.9

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

Objective: To identify which compounds in a chemical blend elicit a physiological response from an insect's antenna.

Protocol:

  • Insect Preparation: An antenna is carefully excised from a live, immobilized ant. The base and tip of the antenna are inserted into two glass capillary electrodes containing a saline solution.

  • Gas Chromatography: A synthetic blend of the six trail pheromones is injected into a gas chromatograph (GC). The GC separates the individual compounds based on their volatility and chemical properties.

  • Effluent Splitting: The effluent from the GC column is split. One portion is directed to the GC's flame ionization detector (FID) for chemical identification, and the other portion is passed over the prepared antennal preparation.

  • Electroantennographic Detection (EAD): As the volatile compounds from the GC pass over the antenna, any compound that binds to the olfactory receptors will cause a depolarization, generating a measurable electrical potential. This response is recorded by the EAD system.

  • Data Analysis: The EAD signal is synchronized with the FID signal. A peak in the EAD trace that corresponds to a peak in the FID trace indicates that the specific compound elicited an antennal response.

Circular Trail-Following Bioassay

Objective: To quantify the behavioral response of ants to a chemical trail.

Protocol:

  • Arena Preparation: A circular arena is prepared with a filter paper disc covering the floor. A circle is drawn on the filter paper to serve as the trail path.

  • Trail Application: A solution of the test compound (e.g., a single synthetic pheromone, a blend of pheromones, or a solvent control) is applied evenly along the drawn circle using a micropipette.

  • Ant Introduction: A single worker ant is introduced into the center of the arena and allowed to acclimatize.

  • Behavioral Observation: The ant's movement is recorded for a set period. The distance the ant travels while following the chemical trail is measured.

  • Data Analysis: The mean distance traveled is calculated for each treatment group and compared using appropriate statistical tests (e.g., ANOVA followed by Tukey's HSD test) to determine significant differences in trail-following activity.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the processes described, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_GC_EAD GC-EAD Protocol cluster_Behavioral_Assay Behavioral Bioassay Protocol PheromoneBlend Pheromone Blend GC Gas Chromatograph PheromoneBlend->GC Injection FID Flame Ionization Detector GC->FID Effluent Split Antenna Antennal Preparation GC->Antenna Effluent Split DataAnalysis_EAD Data Analysis FID->DataAnalysis_EAD EAD EAD Recording Antenna->EAD EAD->DataAnalysis_EAD TestCompound Test Compound Arena Circular Arena TestCompound->Arena Trail Application Observation Behavioral Observation Arena->Observation Ant Worker Ant Ant->Arena Introduction DataAnalysis_Behavior Data Analysis Observation->DataAnalysis_Behavior

Caption: Experimental workflow for GC-EAD and behavioral bioassays.

Pheromone_Signaling_Pathway Pheromone Pheromone Molecule (e.g., this compound) Receptor Odorant Receptor (OR) Pheromone->Receptor Binding Neuron Olfactory Receptor Neuron (ORN) Receptor->Neuron Activation AntennalLobe Antennal Lobe Neuron->AntennalLobe Signal Transduction Brain Higher Brain Centers AntennalLobe->Brain Signal Processing Behavior Behavioral Response (e.g., Trail Following) Brain->Behavior Motor Command

Caption: Simplified signaling pathway of pheromone perception in insects.

Conclusion

The available data indicates that methyl-branched short-chain fatty acids and their derivatives, such as 2,4-dimethyl-5-hexanolide, are potent pheromones for several ant species, eliciting both physiological and behavioral responses. While direct comparative data for this compound is still emerging, the methodologies and comparative results presented in this guide provide a strong framework for future research. Further studies directly comparing the activity of this compound with a broader range of semiochemicals will be invaluable for a more complete understanding of its role in insect communication and for the development of targeted and effective pest management solutions.

References

Safety Operating Guide

Safe Disposal of 2,4-Dimethylhexanoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2,4-dimethylhexanoic acid is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance.[1][2] Key hazard information is summarized in the table below. Always consult the specific Safety Data Sheet (SDS) for the most detailed information. If an SDS for this compound is unavailable, information from structurally similar compounds can provide guidance.[3]

Table 1: Hazard Summary for this compound

Hazard ClassificationGHS Hazard StatementSource
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1][2]
Skin Irritation (Category 2)H315: Causes skin irritation[1][2]
Serious Eye Damage (Category 1)H318: Causes serious eye damage[1][2]
Specific target organ toxicity, single exposure (Category 3)H335: May cause respiratory irritation[1]

Before handling, it is mandatory to wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2][3] All handling of this chemical should be performed in a well-ventilated area or a fume hood.[4]

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[3] For small quantities of dilute aqueous solutions, on-site neutralization may be permissible, contingent upon local regulations and institutional policies.[3][4] The following workflow outlines the decision-making process for proper disposal.

cluster_start Waste Generation cluster_assessment Initial Assessment cluster_disposal_options Disposal Pathways start This compound Waste is_dilute Is the waste a dilute aqueous solution? start->is_dilute hazardous_waste Dispose via Licensed Hazardous Waste Contractor is_dilute->hazardous_waste No neutralization_check Are on-site neutralization and drain disposal permitted by local regulations? is_dilute->neutralization_check Yes neutralization_check->hazardous_waste No neutralize Neutralize to pH 5.5-9.5 neutralization_check->neutralize Yes drain_disposal Dispose down the drain with copious amounts of water neutralize->drain_disposal

Disposal decision workflow for this compound.

Experimental Protocol: On-Site Neutralization

This protocol is intended for small quantities of dilute aqueous solutions of this compound and should only be performed if permitted by your institution and local regulations.

Materials:

  • Dilute aqueous solution of this compound

  • Sodium carbonate, calcium hydroxide (B78521), or sodium hydroxide solution (as a base)

  • pH indicator strips or a calibrated pH meter

  • Stir bar and stir plate

  • Beaker large enough to contain the reaction

  • Ice bath

  • Appropriate PPE (safety goggles, face shield, lab coat, chemical-resistant gloves)

Procedure:

  • Preparation: Perform the entire procedure in a fume hood behind a safety shield.[4] Place the beaker containing the acidic solution in an ice bath to manage heat generation during neutralization.[4]

  • Dilution: If the acid is concentrated, it should be slowly added to a large volume of an ice water solution (a 1:10 ratio of acid to ice water is recommended) containing the base.[4]

  • Neutralization: While continuously stirring the acidic solution, slowly add the basic solution.[3]

  • pH Monitoring: Periodically check the pH of the solution using pH indicator strips or a pH meter.

  • Completion: Continue adding the base until the pH of the solution is stable between 5.5 and 9.5.[3][4]

  • Disposal: Once neutralized, the solution may be poured down the drain, followed by a flush with a large volume of water (at least 20 parts water to 1 part neutralized solution), provided it is not otherwise hazardous.[4]

Accidental Release Measures

In the event of a spill, evacuate personnel to a safe area.[5] Use personal protective equipment.[5] Prevent the spill from entering drains.[5][6] Absorb the spill with an inert absorbent material such as sand, silica (B1680970) gel, or universal binder.[6] Collect the absorbed material and place it in a suitable, closed container for disposal as hazardous waste.[5][6]

References

Essential Safety and Operational Guide for Handling 2,4-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 2,4-dimethylhexanoic acid. Adherence to these procedures is critical for ensuring personal safety and proper management of this chemical compound. The following information is synthesized from safety data for the compound and structurally related carboxylic acids.

Hazard Summary and Personal Protective Equipment (PPE)

This compound presents several health hazards, including being harmful if swallowed, causing skin irritation, and posing a risk of serious eye damage.[1][2] It may also cause respiratory irritation.[1] Therefore, a comprehensive personal protective equipment strategy is crucial to minimize exposure.

Hazard CategoryGHS Hazard StatementRecommended Personal Protective Equipment (PPE)
Acute Oral Toxicity H302: Harmful if swallowed[1][2]Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.
Skin Corrosion/Irritation H315: Causes skin irritation[1][2]Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are required. Inspect gloves before use and change them immediately if contaminated.[3][4] Lab Coat: A standard or chemical-resistant lab coat must be worn and fully buttoned.[3] Protective Clothing: A complete suit protecting against chemicals and chemical-resistant boots may be necessary for larger quantities or potential spills.[3][5]
Serious Eye Damage/Irritation H318: Causes serious eye damage[1][2]Eye Protection: Chemical safety goggles are mandatory.[3] Face Protection: A face shield worn over safety goggles is recommended, especially when there is a significant risk of splashing.[3][5]
Respiratory Irritation H335: May cause respiratory irritation[1]Ventilation: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of vapors.[3] Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required.[4]

Experimental Workflow for Safe Handling

A systematic approach to handling this compound is essential to minimize risks. The following workflow outlines the necessary steps for preparation, handling, and post-handling procedures.

prep Preparation handling Handling prep_area Designate & Prepare Work Area prep->prep_area post_handling Post-Handling work_in_hood Work in a Chemical Fume Hood handling->work_in_hood decon Decontaminate Work Area & Equipment post_handling->decon gather_mat Assemble Materials & Waste Containers prep_area->gather_mat don_ppe Don Appropriate PPE gather_mat->don_ppe avoid_contact Avoid Skin/Eye Contact & Inhalation work_in_hood->avoid_contact keep_closed Keep Containers Closed When Not in Use avoid_contact->keep_closed doff_ppe Doff PPE Correctly decon->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Experimental workflow for handling this compound.

Operational and Disposal Plans

Safe Handling Procedures:

  • Preparation:

    • Designate a specific work area for handling, preferably within a chemical fume hood.[6]

    • Ensure the chemical fume hood is certified and functioning correctly.[3]

    • Assemble all necessary equipment, such as glassware, spatulas, and labeled waste containers, before starting work.[6]

  • Donning PPE:

    • Put on all required personal protective equipment as detailed in the table above.

    • Inspect gloves for any defects before use.[3]

  • Handling:

    • All manipulations of this compound should be conducted in a chemical fume hood to minimize inhalation of vapors.[3]

    • Avoid direct contact with skin and eyes.[5]

    • Keep containers of the chemical closed when not in use.[7]

  • Post-Handling:

    • Decontaminate all work surfaces and equipment after use.[3]

    • Remove PPE in the correct order to prevent cross-contamination (e.g., gloves first, then lab coat, followed by eye and face protection).[6]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]

Disposal Plan:

  • Waste Segregation:

    • All disposable materials contaminated with this compound, such as gloves, paper towels, and pipette tips, must be collected in a dedicated and clearly labeled hazardous waste container.[6]

  • Disposal Method:

    • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[3]

    • The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3]

    • Do not empty into drains or release into the environment.[3][5]

PPE Selection Logic

The selection of appropriate PPE is a critical step in safely handling this compound. The following diagram illustrates the decision-making process for choosing the correct protective gear based on the potential hazards.

start Start: Assess Task Involving this compound hazard_id Identify Hazards: - Skin Irritation - Serious Eye Damage - Respiratory Irritation - Harmful if Swallowed start->hazard_id eye_face Select Eye & Face Protection: - Chemical Goggles (Mandatory) - Face Shield (if splashing risk) hazard_id->eye_face Eye Contact Risk skin_body Select Skin & Body Protection: - Nitrile Gloves - Lab Coat - Chemical Suit (for large quantities) hazard_id->skin_body Skin Contact Risk respiratory Select Respiratory Protection: - Work in Fume Hood - NIOSH-approved Respirator (if ventilation is inadequate) hazard_id->respiratory Inhalation Risk end Proceed with Task Safely eye_face->end skin_body->end respiratory->end

Caption: PPE selection logic for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.